Product packaging for ML-18(Cat. No.:)

ML-18

Cat. No.: B609121
M. Wt: 569.6 g/mol
InChI Key: JOKVJNCYOSFDGC-LJAQVGFWSA-N
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Description

ML-18 is a non-peptide bombesin receptor subtype 3 (BB3) antagonist that inhibits [125I]BA1 binding to NCI-H1299 lung cancer cells transfected with human BB3 receptors (IC50 = 4.8 μM). It is selective for BB3 over the gastrin releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR) with IC50 values of 16 and >100 μM, respectively, in a radioligand binding assay. This compound (16 μM) reversibly inhibits BA1-induced increases in cytosolic calcium in NCI-H1299 cells. It also inhibits BA1-induced phosphorylation of ERK and EGFR and reduces proliferation of NCI-H1299 cells.>ML18 is Bombesin receptor subtype 3 (BRS-3) antagonist (IC50 = 4.8 μM). This compound inhibits lung cancer growth. This compound inhibited the proliferation of lung cancer cells. This compound is a nonpeptide BRS-3 antagonist that should serve as a template to improve potency and selectivity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35N5O5 B609121 ML-18

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O5/c1-42-26-15-9-23(10-16-26)32(17-5-2-6-18-32)21-34-30(38)29(19-22-20-33-28-8-4-3-7-27(22)28)36-31(39)35-24-11-13-25(14-12-24)37(40)41/h3-4,7-16,20,29,33H,2,5-6,17-19,21H2,1H3,(H,34,38)(H2,35,36,39)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKVJNCYOSFDGC-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2(CCCCC2)CNC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)NC5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Potent and Selective 7-Dehydrocholesterol Reductase (DHCR7) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "ML-18" as a 7-dehydrocholesterol reductase (DHCR7) inhibitor. This guide will, therefore, focus on the mechanism of action of potent and selective DHCR7 inhibitors as a class, using the well-characterized research compound AY9944 as a representative example to fulfill the detailed requirements of this technical overview.

Introduction

7-Dehydrocholesterol reductase (DHCR7) is a critical enzyme in the cholesterol biosynthesis pathway, responsible for catalyzing the final step in the Kandutsch-Russell pathway: the conversion of 7-dehydrocholesterol (7-DHC) to cholesterol.[1][2] Genetic mutations in the DHCR7 gene lead to Smith-Lemli-Opitz syndrome (SLOS), a developmental disorder characterized by a deficiency in cholesterol and an accumulation of 7-DHC.[1][3] Potent and selective inhibitors of DHCR7, such as AY9944, are invaluable research tools for creating cellular and animal models of SLOS, allowing for in-depth study of the disease's pathogenesis.[3][4] This guide provides a detailed overview of the mechanism of action of these inhibitors, their impact on cellular signaling, and the experimental protocols used for their characterization.

Core Mechanism of Action

The primary mechanism of action of selective DHCR7 inhibitors is the direct competitive or non-competitive binding to the active site of the DHCR7 enzyme.[5] This binding event prevents the substrate, 7-dehydrocholesterol (7-DHC), from being reduced to cholesterol.[5] The inhibition of this crucial step in the cholesterol biosynthesis pathway has two major biochemical consequences:

  • Accumulation of 7-Dehydrocholesterol (7-DHC): With the forward reaction blocked, the precursor 7-DHC accumulates within the cell. Elevated levels of 7-DHC and its oxysterol derivatives are a key pathological feature of SLOS and are thought to contribute significantly to the disease's neurotoxic effects.[6]

  • Depletion of Cholesterol: The inability to convert 7-DHC to cholesterol leads to a cellular deficiency of this essential lipid. Cholesterol is a vital component of cell membranes and a precursor for the synthesis of steroid hormones and bile acids.

This dual effect of 7-DHC accumulation and cholesterol depletion disrupts cellular homeostasis and impacts multiple signaling pathways.

Affected Signaling Pathways

The inhibition of DHCR7 has significant downstream effects on cellular signaling, primarily due to the altered sterol profile within the cell.

DHCR7 inhibitors directly target the final step of the Kandutsch-Russell pathway for cholesterol synthesis. The accumulation of 7-DHC can also lead to feedback inhibition of earlier enzymes in the pathway, such as HMG-CoA reductase.[7]

Cholesterol_Biosynthesis cluster_pathway Kandutsch-Russell Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Lanosterol Lanosterol Mevalonate->Lanosterol _7DHC 7-Dehydrocholesterol (7-DHC) Lanosterol->_7DHC Cholesterol Cholesterol _7DHC->Cholesterol DHCR7 DHCR7 Enzyme Inhibitor DHCR7 Inhibitor (e.g., this compound, AY9944) Inhibitor->DHCR7 Wnt_Signaling_Inhibition Effect of DHCR7 Inhibition on Wnt Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β) LRP5_6->DestructionComplex Inhibits (in active Wnt signaling) BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates Degradation Proteasomal Degradation BetaCatenin->Degradation Leads to TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates (when not degraded) TargetGenes Target Gene Expression TCF_LEF->TargetGenes Activates DHCR7_Inhibitor DHCR7 Inhibitor _7DHC_Accumulation 7-DHC Accumulation DHCR7_Inhibitor->_7DHC_Accumulation _7DHC_Accumulation->Frizzled Inhibits Wnt receptor complex Experimental_Workflow start Start plate_cells Plate Cells (e.g., Neuro2a) start->plate_cells end End add_compound Add DHCR7 Inhibitor (Serial Dilution) plate_cells->add_compound incubate Incubate (24-48 hours) add_compound->incubate lyse_cells Lyse Cells & Quantify Protein incubate->lyse_cells extract_sterols Extract Sterols with Internal Standard lyse_cells->extract_sterols analyze_ms Analyze by LC-MS/MS or GC-MS extract_sterols->analyze_ms data_analysis Data Analysis: Plot Dose-Response analyze_ms->data_analysis data_analysis->end

References

ML-18: A Non-Peptide Antagonist of the Bombesin Receptor Subtype-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The bombesin receptor subtype-3 (BRS-3) is a G protein-coupled receptor (GPCR) that has emerged as a promising therapeutic target for various conditions, including obesity, diabetes, and cancer.[1][2] Unlike other bombesin receptors, BRS-3 does not bind with high affinity to the naturally occurring bombesin-like peptides, rendering it an orphan receptor.[1] The development of selective ligands for BRS-3 is crucial for elucidating its physiological roles and for advancing therapeutic strategies. ML-18 is a non-peptide small molecule that has been identified as a selective antagonist of BRS-3.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro activity, and detailed experimental protocols for its characterization.

Chemical Properties of this compound

This compound is the S-enantiomer of its corresponding chemical series. Its fundamental chemical characteristics are summarized in the table below.

PropertyValue
Chemical Name (αS)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-α-[[[(4-nitrophenyl)amino]carbonyl]amino]-1H-indole-3-propanamide
Molecular Formula C₃₂H₃₅N₅O₅
Molecular Weight 569.65 g/mol
CAS Number 1422269-30-4

Mechanism of Action and In Vitro Activity

This compound functions as a competitive antagonist at the bombesin receptor subtype-3. Its in vitro activity has been characterized through various binding and functional assays.

Binding Affinity

This compound demonstrates selectivity for BRS-3 over other bombesin receptor subtypes, namely the gastrin-releasing peptide receptor (GRPR) and the neuromedin B receptor (NMBR). The inhibitory concentrations (IC₅₀) from competitive radioligand binding assays are presented below.[3][4][5]

ReceptorIC₅₀ (µM)
BRS-3 4.8
GRPR 16
NMBR >100
Functional Antagonism

This compound effectively inhibits the downstream signaling pathways activated by BRS-3 agonists. In cells expressing BRS-3, agonist stimulation typically leads to the activation of a Gq protein-coupled signaling cascade. This results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[2][6][7]

This compound has been shown to inhibit agonist-induced cellular responses, including:

  • Calcium Mobilization: this compound at a concentration of 16 µM reversibly inhibits the elevation of cytosolic Ca²⁺ induced by the BRS-3 agonist BA1 in lung cancer cells loaded with the fluorescent calcium indicator FURA2-AM.[3][5]

  • EGFR and ERK Phosphorylation: this compound (16 µM) inhibits the tyrosine phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK) that is induced by BRS-3 activation with BA1.[3][5]

  • Cell Proliferation: By blocking these signaling pathways, this compound has been demonstrated to inhibit the proliferation of lung cancer cells.[3][5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound as a BRS-3 antagonist.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (IC₅₀ and subsequently Kᵢ) of this compound for the BRS-3 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing human BRS-3 (e.g., NCI-H1299 lung cancer cells).[3][5]

  • Radiolabeled BRS-3 agonist (e.g., ¹²⁵I-BA1).[3][5]

  • Unlabeled this compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled agonist in the presence of increasing concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium (e.g., 30-60 minutes at 37°C).[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

  • The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[8]

Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

  • Cells stably expressing BRS-3 (e.g., NCI-H1299).[3][5]

  • Fura-2 AM (acetoxymethyl ester) fluorescent calcium indicator.[9][10][11]

  • Pluronic F-127.[10]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • BRS-3 agonist (e.g., BA1).

  • This compound.

  • Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

Procedure:

  • Seed the BRS-3 expressing cells in a 96-well plate or on coverslips suitable for fluorescence microscopy.

  • Load the cells with Fura-2 AM (typically 2-5 µM) in the presence of a small amount of Pluronic F-127 to aid in solubilization, for 30-60 minutes at 37°C.[10]

  • Wash the cells with buffer to remove extracellular Fura-2 AM.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period.

  • Measure the baseline fluorescence ratio by exciting the cells at both 340 nm and 380 nm and measuring the emission at ~510 nm.[11]

  • Add the BRS-3 agonist to stimulate the cells and immediately begin recording the fluorescence ratio over time.

  • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

  • Analyze the data by calculating the peak increase in the fluorescence ratio in response to the agonist in the presence and absence of this compound.

EGFR and ERK Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on agonist-induced phosphorylation of key downstream signaling proteins.

Materials:

  • Cells stably expressing BRS-3.

  • BRS-3 agonist (e.g., BA1).

  • This compound.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK).

  • Primary antibodies for total EGFR and total ERK (for normalization).

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment and reagents (SDS-PAGE gels, transfer membranes, etc.).

Procedure:

  • Culture BRS-3 expressing cells to near confluence.

  • Serum-starve the cells for several hours to reduce basal phosphorylation levels.

  • Pre-treat the cells with this compound or vehicle for a specified time.

  • Stimulate the cells with the BRS-3 agonist for a short period (e.g., 5-15 minutes).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against p-EGFR and p-ERK.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies against total EGFR and total ERK to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of phosphorylation.

Visualizations

BRS-3 Signaling Pathway

BRS3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BRS3 BRS-3 Receptor Gq Gq Protein (α, β, γ) BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation) Ca_ER->Downstream PKC->Downstream Agonist BRS-3 Agonist Agonist->BRS3 Binds & Activates ML18 This compound (Antagonist) ML18->BRS3 Binds & Blocks

Caption: BRS-3 receptor signaling cascade.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_in_vitro In Vitro Characterization Binding_Assay Radioligand Binding Assay (Determine IC₅₀/Kᵢ) Functional_Assay Calcium Mobilization Assay (Confirm Antagonism) Binding_Assay->Functional_Assay Signaling_Assay Western Blot for p-EGFR/p-ERK (Elucidate Downstream Effects) Functional_Assay->Signaling_Assay Proliferation_Assay Cell Proliferation Assay (Assess Phenotypic Outcome) Signaling_Assay->Proliferation_Assay Data_Analysis Data Analysis & Interpretation Proliferation_Assay->Data_Analysis Start Identify this compound as Potential BRS-3 Ligand Start->Binding_Assay Conclusion Conclusion on this compound's Antagonist Profile Data_Analysis->Conclusion

Caption: Workflow for characterizing this compound.

Logical Relationship of Competitive Antagonism

Competitive_Antagonism cluster_receptor BRS-3 Receptor Binding Site Receptor Response Cellular Response Receptor->Response Activates No_Response No Cellular Response Receptor->No_Response Blocks Activation Agonist Agonist Agonist->Receptor Binds ML18 This compound (Competitive Antagonist) ML18->Receptor Competes for Binding

Caption: Competitive antagonism at BRS-3.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the physiological and pathological roles of the bombesin receptor subtype-3. Its selectivity and demonstrated in vitro antagonist activity make it a solid starting point for further drug development efforts. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and other novel BRS-3 ligands.

Future research should focus on obtaining a definitive Kᵢ value for this compound to more precisely quantify its binding affinity. Furthermore, in vivo studies are critically needed to evaluate the pharmacokinetic profile, efficacy, and safety of this compound in relevant animal models of diseases such as obesity, diabetes, and cancer. Such studies will be instrumental in determining the therapeutic potential of targeting BRS-3 with antagonists like this compound.

References

The Role of ML-18 in the Inhibition of Lung Cancer Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide, necessitating the development of novel therapeutic strategies. One such promising avenue of research involves the targeting of the Bombesin Receptor Subtype-3 (BRS-3), a G protein-coupled receptor (GPCR) implicated in tumor proliferation. ML-18 has emerged as a key small molecule inhibitor in this context. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

This compound is a non-peptide antagonist of the Bombesin Receptor Subtype-3 (BRS-3) that has been shown to inhibit the growth of lung cancer cells.[1][2] It functions by blocking the signaling cascade initiated by the activation of BRS-3, which in turn leads to the transactivation of other critical receptors such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[3][4] This inhibition ultimately results in a reduction of downstream signaling pathways responsible for cell proliferation.[1][2]

Core Mechanism of Action

This compound exerts its anti-cancer effects by specifically antagonizing the Bombesin Receptor Subtype-3. The activation of BRS-3 in lung cancer cells initiates a signaling cascade that involves the transactivation of EGFR and HER2.[3][4] This process is dependent on Src kinase, the production of reactive oxygen species (ROS), and the activity of matrix metalloproteases (MMPs).[4][5] By blocking the initial step of BRS-3 activation, this compound effectively abrogates these downstream effects.

Specifically, this compound has been demonstrated to inhibit the agonist-induced elevation of cytosolic Ca2+ and the tyrosine phosphorylation of both EGFR and ERK in lung cancer cells.[1][2][6] This disruption of key signaling nodes directly translates to an inhibition of cellular proliferation.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound in lung cancer models.

Table 1: Receptor Binding Affinity of this compound

ReceptorCell LineLigandIC50 ValueReference
BRS-3NCI-H1299 (BRS-3 transfected)(125)I-BA14.8 µM[1]
GRPRNCI-H129916 µM[1]
NMBRNCI-H1299>100 µM[1]

Table 2: Inhibition of Cellular Proliferation by this compound

Cell LineTreatmentConcentrationEffectReference
NCI-H1299 (BRS-3 transfected)This compound4.8 µMLittle effect[2]
NCI-H1299 (BRS-3 transfected)This compound16 µMModerate inhibition[2]
NCI-H1299 (BRS-3 transfected)This compound48 µMStrong inhibition[2]
NCI-H1299 (BRS-3 transfected)Gefitinib + 48 µM this compound-IC50 of ~4.5 µM for Gefitinib[2]

Signaling Pathways and Experimental Workflows

BRS-3 Signaling Pathway in Lung Cancer

The following diagram illustrates the signaling pathway initiated by BRS-3 activation and the point of inhibition by this compound.

BRS3_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BRS3 BRS-3 G_protein G Protein BRS3->G_protein EGFR EGFR ERK p-ERK EGFR->ERK HER2 HER2 HER2->ERK Bombesin_Agonist Bombesin Agonist (e.g., BA1) Bombesin_Agonist->BRS3 Src Src G_protein->Src PLC PLC G_protein->PLC MMPs MMPs Src->MMPs ROS ROS Src->ROS MMPs->EGFR transactivation ROS->HER2 transactivation Ca2 Cytosolic Ca2+ PLC->Ca2 Proliferation Cell Proliferation ERK->Proliferation ML18 This compound ML18->BRS3 Experimental_Workflow cluster_in_vitro In Vitro Assays start Lung Cancer Cell Lines (e.g., NCI-H1299-BRS-3) binding_assay Receptor Binding Assay (125I-BA1) start->binding_assay calcium_assay Cytosolic Ca2+ Measurement (FURA2-AM) start->calcium_assay western_blot Western Blot Analysis (p-EGFR, p-ERK) start->western_blot proliferation_assay Cell Proliferation Assay (MTT) start->proliferation_assay end Data Analysis and Mechanism Elucidation binding_assay->end calcium_assay->end western_blot->end proliferation_assay->end

References

Investigating the Downstream Effects of ML-18: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth technical guide on the downstream effects of ML-18, a non-peptide antagonist of the Bombesin Receptor Subtype-3 (BRS-3). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Introduction

This compound is a selective, non-peptide antagonist of the Bombesin Receptor Subtype-3 (BRS-3), a G protein-coupled receptor (GPCR) implicated in various physiological processes and pathological conditions, including cancer.[1][2] This guide elucidates the downstream molecular consequences of this compound action, providing researchers with the necessary information to design and interpret experiments aimed at understanding BRS-3 signaling and the therapeutic potential of its antagonists.

Quantitative Data Summary

The inhibitory effects of this compound on BRS-3 and its downstream signaling have been quantified in various studies. The following tables summarize the key findings.

Table 1: Receptor Binding Affinity of this compound

ReceptorCell LineRadioligandIC50 (μM)Reference
BRS-3NCI-H1299 (transfected)¹²⁵I-BA14.8[1]
GRPRNCI-H1299 (transfected)¹²⁵I-BA116[1]
NMBRNCI-H1299 (transfected)¹²⁵I-BA1>100[1]

Table 2: Inhibition of Downstream Signaling by this compound

Downstream EffectCell LineAgonistThis compound Concentration (μM)Observed InhibitionReference
Cytosolic Ca²⁺ ElevationNCI-H1299 (transfected)10 nM BA116Reversible inhibition[1][2]
EGFR Tyrosine PhosphorylationNCI-H1299 (transfected)100 nM BA116Inhibition[1][2][3]
ERK Tyrosine PhosphorylationNCI-H1299 (transfected)100 nM BA116Inhibition[1][2][3]

Table 3: Effect of this compound on Cell Proliferation

Cell LineAssayThis compound Concentration (μM)EffectReference
NCI-H1299 (BRS-3 transfected)MTT Assay4.8, 16, 48Inhibition of proliferation[3]
NCI-H727MTT AssayNot specifiedInhibition of proliferation[1]

Signaling Pathways

This compound, by antagonizing BRS-3, modulates downstream signaling cascades crucial for cell growth and proliferation. The primary mechanism involves the inhibition of BRS-3-mediated transactivation of the Epidermal Growth Factor Receptor (EGFR), which subsequently dampens the Ras-Raf-MEK-ERK pathway.

BRS3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular BA1 Bombesin Agonist (BA1) BRS3 BRS-3 BA1->BRS3 Activates ML18 This compound ML18->BRS3 Inhibits Gq Gαq BRS3->Gq Src Src BRS3->Src Transactivation Pathway EGFR EGFR Ras Ras EGFR->Ras PLC PLC Gq->PLC IP3 IP3 PLC->IP3 Ca2 Cytosolic Ca²⁺ IP3->Ca2 Increases MMP MMP Src->MMP TGFa pro-TGFα MMP->TGFa Cleavage TGFa->EGFR Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes Radioligand_Binding_Workflow A Prepare cell suspension in Binding Buffer B Add ¹²⁵I-BA1 and varying concentrations of this compound to wells A->B C Add cell suspension to wells B->C D Incubate at 37°C for 30 min C->D E Filter, wash, and lyse cells D->E F Measure radioactivity in a gamma counter E->F G Calculate IC50 F->G Calcium_Mobilization_Workflow A Seed and grow cells on coverslips B Load cells with Fura-2 AM A->B C Wash and allow for de-esterification B->C D Mount on fluorescence microscope C->D E Acquire baseline fluorescence ratio D->E F Pre-incubate with this compound E->F G Stimulate with BRS-3 agonist F->G H Record fluorescence ratio changes G->H

References

The Impact of ML-18 on EGFR and ERK Tyrosine Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-18 is a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes and the progression of certain cancers, notably lung cancer. Research has demonstrated that this compound exerts an inhibitory effect on the growth of lung cancer cells. This inhibitory action is, in part, mediated through the modulation of key signaling pathways that are crucial for cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR) and the Extracellular signal-regulated kinase (ERK) pathways. This technical guide provides an in-depth overview of the impact of this compound on EGFR and ERK tyrosine phosphorylation, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and workflows.

Quantitative Data Summary

The biological activity of this compound has been characterized through various assays to determine its binding affinity and functional effects. The following tables summarize the key quantitative data available for this compound.

Table 1: this compound Binding Affinity for Bombesin Receptors

ReceptorIC50 (μM)
Bombesin Receptor Subtype-3 (BRS-3)4.8[1][2]
Gastrin-Releasing Peptide Receptor (GRPR)16[1][2]
Neuromedin B Receptor (NMBR)>100[1][2]

Table 2: Functional Inhibition by this compound

AssayTargetAgonistThis compound ConcentrationEffect
EGFR Tyrosine PhosphorylationEGFRBA1 (100 nM)16 μMInhibition[1][2]
ERK Tyrosine PhosphorylationERKBA1 (100 nM)16 μMInhibition[1][2]
Cytosolic Ca²⁺ ElevationCalcium ChannelsBA1 (10 nM)16 μMInhibition[1][2]
Cell ProliferationLung Cancer Cells-Not SpecifiedInhibition[1][2]

Note: Detailed dose-response data for the inhibition of EGFR and ERK phosphorylation by this compound is not extensively available in the public domain. The inhibitory effect has been documented at the specified concentration.

Signaling Pathway

The mechanism by which this compound, a BRS-3 antagonist, impacts EGFR and ERK phosphorylation is an example of signaling pathway crosstalk. Activation of BRS-3 by its agonist can lead to the transactivation of EGFR, which in turn initiates the downstream MAPK/ERK signaling cascade, promoting cell proliferation. This compound, by blocking BRS-3, prevents this initial activation step, thereby inhibiting the subsequent phosphorylation of EGFR and ERK.

G BA1 BA1 (Agonist) BRS3 BRS-3 BA1->BRS3 EGFR EGFR BRS3->EGFR Transactivation ML18 This compound ML18->BRS3 Inhibition pEGFR pEGFR EGFR->pEGFR RAS RAS pEGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Proliferation Cell Proliferation pERK->Proliferation

Caption: this compound inhibits BRS-3, preventing EGFR transactivation and subsequent ERK phosphorylation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's effects.

Western Blot for EGFR and ERK Phosphorylation

This protocol outlines the procedure for detecting the phosphorylation status of EGFR and ERK in lung cancer cells following treatment with this compound and/or a BRS-3 agonist.

G start Start: Culture Lung Cancer Cells treatment Treat with this compound and/or BA1 Agonist start->treatment lysis Cell Lysis and Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% BSA or Milk transfer->blocking primary_ab Incubate with Primary Antibodies (pEGFR, pERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated Secondary Antibody primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection analysis Image Analysis and Quantification detection->analysis

Caption: Western blot workflow for analyzing EGFR and ERK phosphorylation.

Detailed Steps:

  • Cell Culture and Treatment:

    • Plate lung cancer cells (e.g., NCI-H1299) in appropriate culture dishes and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours prior to treatment.

    • Pre-treat cells with desired concentrations of this compound for 1 hour.

    • Stimulate the cells with a BRS-3 agonist (e.g., 100 nM BA1) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold Phosphate Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for phosphorylated EGFR (pEGFR) and phosphorylated ERK (pERK) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total EGFR, total ERK, and a loading control like GAPDH or β-actin.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to receptor activation and its inhibition by this compound.

G start Start: Culture Lung Cancer Cells loading Load Cells with FURA-2 AM start->loading wash Wash to Remove Extracellular Dye loading->wash treatment Treat with this compound wash->treatment baseline Measure Baseline Fluorescence treatment->baseline agonist Add BA1 Agonist baseline->agonist measurement Measure Fluorescence Changes (340/380 nm) agonist->measurement analysis Calculate Fluorescence Ratio and Analyze Data measurement->analysis G start Start: Seed Lung Cancer Cells in 96-well Plate treatment Treat with Various Concentrations of this compound start->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan_incubation Incubate for 2-4 hours (Formazan Formation) mtt_add->formazan_incubation solubilization Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilization absorbance Measure Absorbance at ~570 nm solubilization->absorbance analysis Calculate Cell Viability and Plot Dose-Response absorbance->analysis

References

The Selective Antagonism of ML-18 at Bombesin Receptor Subtype-3: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity and functional antagonism of ML-18, a non-peptide small molecule, for the bombesin receptor family, including Bombesin Receptor Subtype-3 (BRS-3), Gastrin-Releasing Peptide Receptor (GRPR), and Neuromedin B Receptor (NMBR). This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and their roles in physiology and disease.

Executive Summary

This compound has been identified as a selective antagonist for the orphan receptor BRS-3. This guide summarizes the quantitative data regarding its binding affinity for BRS-3, GRPR, and NMBR. Furthermore, it details the experimental methodologies utilized to ascertain these binding characteristics and functional effects, including radioligand binding assays and intracellular signaling assessments. Visual representations of the canonical signaling pathways for each receptor and a typical experimental workflow are provided to facilitate a deeper understanding of the underlying biological processes.

Data Presentation: Binding Affinity of this compound

The binding affinity of this compound for human BRS-3, GRPR, and NMBR was determined through competitive radioligand binding assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values, which quantify the concentration of this compound required to displace 50% of a specific radioligand from the receptors.

ReceptorRadioligandCell LineThis compound IC50 (μM)Reference
BRS-3¹²⁵I-[D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]bombesin⁶⁻¹⁴ (¹²⁵I-BA1)NCI-H1299 (transfected with BRS-3)4.8[1]
GRPR¹²⁵I-Tyr⁴-bombesin16[1]
NMBR¹²⁵I-Tyr⁰-neuromedin B>100[1]

These data demonstrate that this compound exhibits a significantly higher affinity for BRS-3 compared to GRPR and NMBR, establishing its profile as a selective BRS-3 antagonist.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

Radioligand Binding Assay

This protocol outlines the general procedure for a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for a target receptor.

Objective: To determine the IC50 value of this compound for BRS-3, GRPR, and NMBR.

Materials:

  • Cell Membranes: Membranes prepared from cells expressing the receptor of interest (e.g., NCI-H1299 cells stably transfected with human BRS-3).

  • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., ¹²⁵I-BA1 for BRS-3).

  • Test Compound: this compound.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

  • Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 1 µM bombesin).

  • 96-well Filter Plates: With glass fiber filters.

  • Scintillation Counter: For detecting radioactivity.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd (dissociation constant), and varying concentrations of this compound.

  • Total and Non-specific Binding: For total binding wells, no competing ligand is added. For non-specific binding wells, a saturating concentration of a non-radiolabeled ligand is added.

  • Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the reaction mixture through the glass fiber filter plates using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Allow the filters to dry, then add scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Intracellular Calcium Mobilization Assay

This assay is used to determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced increases in intracellular calcium.

Objective: To assess the ability of this compound to block agonist-induced calcium flux mediated by BRS-3.

Materials:

  • Cells: Cells expressing the target receptor (e.g., NCI-H1299-BRS-3 cells) loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist: A known agonist for the receptor (e.g., BA1 for BRS-3).

  • Antagonist: this compound.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Fluorescence Plate Reader: Capable of kinetic reading.

Procedure:

  • Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a specific period to allow for binding to the receptor.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a fixed concentration of the agonist to all wells (except for negative controls) to stimulate the receptor.

  • Fluorescence Measurement: Immediately after agonist addition, measure the change in fluorescence over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration. Fit the data to determine the IC50 value for functional antagonism.

EGFR and ERK Phosphorylation Assay

This Western blot-based assay is used to investigate the effect of this compound on downstream signaling events, such as the transactivation of the Epidermal Growth Factor Receptor (EGFR) and the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Objective: To determine if this compound can inhibit agonist-induced phosphorylation of EGFR and ERK.

Materials:

  • Cells: Cells expressing the target receptor.

  • Agonist and Antagonist: As described above.

  • Lysis Buffer: To lyse the cells and solubilize proteins.

  • Primary Antibodies: Specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK), as well as total EGFR and total ERK.

  • Secondary Antibodies: Conjugated to an enzyme (e.g., HRP) or a fluorescent dye.

  • SDS-PAGE and Western Blotting Equipment.

  • Chemiluminescent or Fluorescent Detection System.

Procedure:

  • Cell Treatment: Treat cells with the agonist in the presence or absence of this compound for a specified time.

  • Cell Lysis: Lyse the cells and collect the protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Western Blotting: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against p-EGFR, total EGFR, p-ERK, and total ERK. Subsequently, incubate with the appropriate secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a representative experimental workflow.

BRS3_Signaling_Pathway Ligand Bombesin-like Peptide BRS3 BRS-3 Ligand->BRS3 Gq Gαq BRS3->Gq PI3K_Pathway PI3K/Akt Pathway BRS3->PI3K_Pathway Hippo_Pathway Hippo Pathway (Downregulation) BRS3->Hippo_Pathway PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway

Caption: BRS-3 Signaling Pathway

GRPR_Signaling_Pathway GRP GRP GRPR GRPR GRP->GRPR Gq Gαq GRPR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Effects Ca2->Downstream PKC->Downstream

Caption: GRPR Signaling Pathway

NMBR_Signaling_Pathway NMB NMB NMBR NMBR NMB->NMBR Gq Gαq NMBR->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Downstream Downstream Effects Ca2->Downstream PKC->Downstream

Caption: NMBR Signaling Pathway

Radioligand_Binding_Assay_Workflow start Start prepare Prepare Reagents: Cell Membranes, Radioligand, Test Compound (this compound) start->prepare incubate Incubate Components in 96-well Plate prepare->incubate filter Filter to Separate Bound and Unbound Ligand incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

References

ML-18 as a Template for Bombesin Receptor Subtype-3 (BRS-3) Antagonist Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bombesin receptor subtype-3 (BRS-3) is an orphan G-protein coupled receptor (GPCR) implicated in metabolism, making it an attractive target for the development of therapeutics for obesity and diabetes. The discovery of the non-peptide BRS-3 antagonist, ML-18, has provided a valuable chemical scaffold for the development of more potent and selective antagonists. This technical guide provides an in-depth overview of this compound as a template for BRS-3 antagonist development, summarizing key quantitative data, detailing relevant experimental protocols, and illustrating critical signaling pathways and experimental workflows.

Introduction to BRS-3 and this compound

The bombesin receptor family consists of three GPCRs: the neuromedin B receptor (NMBR), the gastrin-releasing peptide receptor (GRPR), and the orphan receptor BRS-3. While NMBR and GRPR and their endogenous ligands are well-characterized, BRS-3 remains an orphan receptor with no confirmed endogenous ligand. However, studies using synthetic agonists and knockout animal models have revealed a role for BRS-3 in regulating energy homeostasis, food intake, and body weight.

This compound was identified as the first non-peptide antagonist of BRS-3.[1] It is the S-enantiomer of its corresponding R-enantiomer, EMY-98, which exhibits significantly lower binding affinity, highlighting the stereospecificity of the interaction with BRS-3. This compound has been shown to inhibit BRS-3-mediated signaling and cellular proliferation, establishing it as a crucial tool for studying BRS-3 function and a promising starting point for the design of novel BRS-3 antagonists.[2]

Pharmacological Data of this compound

The following table summarizes the reported in vitro activities of this compound against BRS-3 and other related bombesin receptors.

Compound Receptor Assay Type Parameter Value (µM) Cell Line
This compoundBRS-3Radioligand BindingIC504.8NCI-H1299
This compoundGRPRRadioligand BindingIC5016
This compoundNMBRRadioligand BindingIC50>100
EMY-98 (R-enantiomer)BRS-3Radioligand BindingIC50>100NCI-H1299

Data sourced from Moody et al., 2015.

BRS-3 Signaling Pathway

BRS-3 is a Gq-coupled GPCR.[3] Upon agonist binding, the receptor activates the Gαq subunit, which in turn stimulates phospholipase Cβ (PLCβ). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade can lead to downstream events such as the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK).[2]

BRS3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BRS3 BRS-3 Gq Gq BRS3->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3_DAG IP3 + DAG PLCb->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Leads to PKC_activation PKC Activation IP3_DAG->PKC_activation Leads to Downstream Downstream Signaling (EGFR/ERK Phosphorylation) Ca_release->Downstream PKC_activation->Downstream Agonist Agonist Agonist->BRS3 Binds ML18 This compound (Antagonist) ML18->BRS3 Blocks Antagonist_Development_Workflow Start This compound Scaffold SAR Structure-Activity Relationship (SAR) Studies Start->SAR PrimaryScreen Primary Screen: Radioligand Binding Assay SAR->PrimaryScreen SecondaryScreen Secondary Screen: Functional Assays (Ca²⁺) PrimaryScreen->SecondaryScreen Active Compounds TertiaryScreen Tertiary Screen: Downstream Signaling (pEGFR/pERK) SecondaryScreen->TertiaryScreen Potent Antagonists LeadOp Lead Optimization TertiaryScreen->LeadOp Confirmed Hits InVivo In Vivo Studies LeadOp->InVivo

References

ML-18: A Non-Peptide Bombesin Receptor Subtype-3 Antagonist for Lung Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Discovery, Characterization, and Experimental Protocols

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth overview of the non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, ML-18. It includes a summary of its discovery, initial characterization, and detailed experimental protocols for key assays. All quantitative data are presented in structured tables, and signaling pathways and experimental workflows are visualized using Graphviz.

Introduction

This compound is a selective, non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes and increasingly recognized for its role in cancer.[1][2] This guide details the initial characterization of this compound, its effects on lung cancer cell lines, and provides comprehensive protocols for its investigation.

Discovery and Synthesis

This compound was identified as the S-enantiomer of a series of non-peptide BRS-3 antagonists.[1] Its synthesis is based on N-BOC-S-tryptophan as a starting material. The enantiomeric purity of the final compound is assessed by chiral high-performance liquid chromatography (HPLC).[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial characterization of this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorIC50 (μM)
Bombesin Receptor Subtype-3 (BRS-3)4.8
Gastrin-Releasing Peptide Receptor (GRPR)16
Neuromedin B Receptor (NMBR)>100

Data obtained from competitive binding assays using 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin-(6-14) (125I-BA1) as the radioligand in NCI-H1299 lung cancer cells stably transfected with BRS-3.[1][2]

Table 2: Effect of this compound on Lung Cancer Cell Proliferation

Cell LineTreatmentEffect
NCI-H727This compoundInhibition of proliferation
NCI-H1299 (BRS-3 transfected)This compoundInhibition of proliferation

Cell proliferation was assessed using the MTT assay.[1]

Experimental Protocols

Receptor Binding Assay

Objective: To determine the binding affinity of this compound for bombesin receptor subtypes.

Materials:

  • NCI-H1299 cells stably transfected with BRS-3

  • 125I-[D-Tyr6, β-Ala11, Phe13, Nle14]bombesin-(6-14) (125I-BA1)

  • This compound

  • Binding buffer (e.g., SIT medium containing 0.1% BSA)

  • Wash buffer (e.g., PBS)

  • Scintillation counter

Procedure:

  • Culture NCI-H1299 cells transfected with BRS-3 to near confluence.

  • Harvest and resuspend the cells in binding buffer.

  • In a 96-well plate, add a fixed concentration of 125I-BA1 to each well.

  • Add increasing concentrations of this compound to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Wash the cells with ice-cold wash buffer to remove unbound radioligand.

  • Lyse the cells and measure the bound radioactivity using a scintillation counter.

  • Calculate the IC50 value by plotting the percentage of specific binding against the logarithm of the this compound concentration.

Intracellular Calcium Mobilization Assay

Objective: To assess the effect of this compound on bombesin agonist-induced intracellular calcium mobilization.

Materials:

  • NCI-H727 or NCI-H1299 cells

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Bombesin agonist (e.g., BA1)

  • This compound

  • Fluorescence microscope or plate reader with dual-wavelength excitation capabilities (340 nm and 380 nm)

Procedure:

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM stock solution in anhydrous DMSO.

    • Dilute the Fura-2 AM stock solution in HBSS containing a small amount of Pluronic F-127 to the desired final concentration (e.g., 1-5 µM).

    • Incubate the cells with the Fura-2 AM loading solution at 37°C for 30-60 minutes in the dark.[3][4][5][6]

    • Wash the cells with HBSS to remove extracellular Fura-2 AM.[4]

    • Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.[3]

  • Calcium Measurement:

    • Pre-incubate the Fura-2 loaded cells with this compound (e.g., 16 µM) for a specified time (e.g., 30 minutes).

    • Establish a baseline fluorescence reading by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.

    • Add the bombesin agonist (e.g., 10 nM BA1) to the cells.

    • Continuously record the fluorescence ratio (F340/F380) over time. An increase in this ratio indicates an increase in intracellular calcium concentration.

    • Analyze the data to determine the effect of this compound on the agonist-induced calcium response.

Western Blot for EGFR and ERK Phosphorylation

Objective: To determine the effect of this compound on bombesin agonist-induced phosphorylation of EGFR and ERK.

Materials:

  • NCI-H727 or NCI-H1299 cells

  • Bombesin agonist (e.g., BA1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-EGFR, anti-total EGFR, anti-phospho-ERK, anti-total ERK

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting apparatus

Procedure:

  • Cell Treatment and Lysis:

    • Culture cells to the desired confluence.

    • Pre-treat the cells with this compound (e.g., 16 µM) for 30 minutes.

    • Stimulate the cells with a bombesin agonist (e.g., 100 nM BA1) for a short period (e.g., 2-5 minutes).

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with lysis buffer.[1]

    • Clarify the lysates by centrifugation.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Denature the protein samples by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

BRS-3 Signaling Pathway

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRS3 BRS-3 EGFR EGFR BRS3->EGFR Transactivates Gq Gq BRS3->Gq Activates MEK MEK EGFR->MEK Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC PKC DAG->PKC Activates PKC->MEK Activates ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Gene Gene Expression (Proliferation) pERK->Gene Bombesin_Agonist Bombesin Agonist Bombesin_Agonist->BRS3 Activates ML18 This compound ML18->BRS3 Inhibits

Caption: BRS-3 signaling pathway inhibited by this compound.

Experimental Workflow for this compound Characterization

ML18_Characterization_Workflow Start Start: this compound Synthesis BindingAssay Receptor Binding Assay (IC50 Determination) Start->BindingAssay CalciumAssay Intracellular Calcium Mobilization Assay Start->CalciumAssay WesternBlot Western Blot for EGFR/ERK Phosphorylation Start->WesternBlot ProliferationAssay Cell Proliferation Assay (MTT) Start->ProliferationAssay End Conclusion: this compound is a BRS-3 Antagonist with Anti-proliferative Effects BindingAssay->End CalciumAssay->End WesternBlot->End ProliferationAssay->End

Caption: Workflow for the characterization of this compound.

References

ML-18's effect on cytosolic Ca2+ elevation in lung cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the available scientific literature reveals a significant gap in our direct understanding of . ML-18 is recognized as an inhibitor of the Transient Receptor Potential Mucolipin 2 (TRPML2) channel, a cation channel permeable to Ca2+ that is localized to endosomes and lysosomes. While the broader roles of TRPML channels in cancer are beginning to be explored, specific data on the pharmacological modulation of TRPML2 by this compound and its direct consequences on cytosolic calcium dynamics within the context of lung cancer remain largely uncharacterized in published research.

This technical guide synthesizes the current, albeit indirect, evidence and provides a framework for future investigation into this critical area of cancer cell biology and potential therapeutic development.

Core Concepts: TRPML2 and Calcium Signaling in Cancer

Calcium (Ca2+) is a ubiquitous second messenger that regulates a multitude of cellular processes, including proliferation, apoptosis, and migration, all of which are hallmarks of cancer.[1] In cancer cells, the intricate regulation of intracellular Ca2+ homeostasis is often dysregulated.[1]

TRPML channels, including TRPML2, are emerging as important players in cancer pathophysiology. These channels are primarily located on the membranes of endosomes and lysosomes and are involved in regulating lysosomal Ca2+ release.[1] This localized release of Ca2+ from intracellular stores can influence global cytosolic Ca2+ levels and downstream signaling pathways.

The Role of TRPML2 in Lung Cancer: An Unexplored Frontier

While studies have implicated TRPML1 and TRPML3 in non-small cell lung cancer (NSCLC), the specific role of TRPML2 is less defined. Research has shown the expression of TRPML2 in various cancer types, but its functional significance and therapeutic potential in lung cancer are yet to be thoroughly investigated. The A549 cell line, a commonly used model for lung adenocarcinoma, has been utilized in numerous studies investigating calcium signaling, indicating its suitability for future experiments in this area.

This compound: A Tool to Interrogate TRPML2 Function

This compound is a small molecule inhibitor of TRPML2. While direct studies of this compound's effect on cytosolic Ca2+ in lung cancer cells are not available, research in other cell types has demonstrated that pharmacological inhibition of TRPML channels can modulate intracellular calcium signals. For instance, the TRPML inhibitor ML-SI1 has been shown to block Ca2+ oscillations induced by a TRPML agonist.[1] This suggests that inhibitors like this compound have the potential to alter cytosolic Ca2+ levels by preventing its release from endolysosomal stores.

Hypothetical Signaling Pathway of this compound in Lung Cancer Cells

Based on the known function of TRPML2 and the mechanism of action of similar inhibitors, we can propose a hypothetical signaling pathway for the effect of this compound on cytosolic Ca2+ in lung cancer cells.

ML18_pathway cluster_extracellular Extracellular cluster_cell Lung Cancer Cell cluster_cytosol Cytosol cluster_endolysosome Endolysosome Stimulus Stimulus PLC PLC Stimulus->PLC Activates IP3 IP3 PLC->IP3 Generates TRPML2 TRPML2 IP3->TRPML2 Potentially Modulates Ca2+_cytosol Cytosolic Ca2+ (Decreased) Downstream_Effectors Downstream Effectors (e.g., Proliferation, Migration) Ca2+_cytosol->Downstream_Effectors Regulates TRPML2->Ca2+_cytosol Ca2+ Release (Inhibited) Ca2+_store Endolysosomal Ca2+ Store Ca2+_store->TRPML2 ML18 This compound ML18->TRPML2 Inhibits

Caption: Hypothetical signaling pathway of this compound in lung cancer cells.

Proposed Experimental Workflow to Investigate this compound's Effect

To elucidate the direct impact of this compound on cytosolic Ca2+ in lung cancer cells, a structured experimental approach is necessary.

experimental_workflow Cell_Culture 1. Culture Lung Cancer Cells (e.g., A549) Dye_Loading 2. Load Cells with Ca2+ Indicator (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Treatment 3. Treat with this compound (Dose-Response) Dye_Loading->Treatment Stimulation 4. Stimulate with Agonist (Optional, e.g., ATP) Treatment->Stimulation Ca_Imaging 5. Measure Cytosolic Ca2+ (Fluorescence Microscopy/Plate Reader) Stimulation->Ca_Imaging Data_Analysis 6. Quantify Ca2+ Elevation (e.g., Peak Amplitude, Area Under the Curve) Ca_Imaging->Data_Analysis

Caption: Proposed workflow for measuring this compound's effect on cytosolic Ca2+.

Data Presentation: A Framework for Quantitative Analysis

To facilitate a clear comparison of experimental outcomes, all quantitative data should be summarized in structured tables.

Table 1: Effect of this compound on Basal Cytosolic Ca2+ Levels in Lung Cancer Cells

This compound Concentration (µM)Basal [Ca2+]i (nM) (Mean ± SEM)n
0 (Control)
1
5
10
25
50

Table 2: Effect of this compound on Agonist-Evoked Cytosolic Ca2+ Elevation

Pre-treatmentAgonistPeak [Ca2+]i (nM) (Mean ± SEM)Area Under the Curve (AUC)n
VehicleAgonist X
This compound (10 µM)Agonist X
VehicleAgonist Y
This compound (10 µM)Agonist Y

Detailed Experimental Protocols

A standardized and detailed methodology is crucial for reproducible and reliable results.

Protocol 1: Measurement of Cytosolic Ca2+ using Fura-2 AM

  • Cell Culture: Plate lung cancer cells (e.g., A549) onto glass-bottom dishes or 96-well plates suitable for fluorescence imaging. Culture cells to 70-80% confluency.

  • Dye Loading: Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES. Incubate cells with 2-5 µM Fura-2 AM in the salt solution for 30-60 minutes at 37°C in the dark.

  • Washing: Wash cells twice with the salt solution to remove extracellular Fura-2 AM.

  • Treatment: Incubate cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Calcium Imaging:

    • Microscope-based: Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system. Excite Fura-2 at 340 nm and 380 nm and capture emission at 510 nm.

    • Plate Reader-based: Place the 96-well plate in a fluorescence plate reader capable of dual-wavelength excitation and kinetic reads.

  • Stimulation (Optional): After recording a stable baseline, add an agonist (e.g., ATP, bradykinin) to stimulate Ca2+ release and/or influx.

  • Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) over time. Convert ratios to intracellular Ca2+ concentrations ([Ca2+]i) using the Grynkiewicz equation after performing a calibration with ionomycin and EGTA.

Conclusion and Future Directions

The investigation of represents a promising avenue for both fundamental cancer research and the development of novel therapeutic strategies. The lack of direct evidence highlights a critical knowledge gap that needs to be addressed through rigorous experimental inquiry. The proposed experimental framework provides a clear path forward for researchers to systematically evaluate the impact of TRPML2 inhibition on calcium signaling in lung cancer. Future studies should also aim to elucidate the downstream consequences of altered Ca2+ signaling, including effects on gene expression, cell cycle progression, and apoptosis. Ultimately, a comprehensive understanding of the this compound/TRPML2/Ca2+ axis could pave the way for targeted therapies for lung cancer and other malignancies with dysregulated TRPML2 function.

References

Methodological & Application

Application Notes and Protocols for ML-18 in In-Vitro Cancer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-18 is a small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). USP1, in complex with its cofactor UAF1, is responsible for the removal of ubiquitin from key proteins involved in DNA repair, notably Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][2][3] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disruption of the normal DNA repair process can induce synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[4] The targeted nature of this compound makes it a promising candidate for anticancer therapy, particularly in tumors reliant on specific DNA repair mechanisms for survival. These application notes provide detailed protocols for the in-vitro evaluation of this compound's effects on cancer cells.

Mechanism of Action: The USP1 Signaling Pathway

USP1 is a key regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, both crucial components of the DNA damage response. Upon DNA damage, FANCD2 is monoubiquitinated, a critical step for its recruitment to sites of DNA damage and the initiation of DNA crosslink repair. Similarly, monoubiquitination of PCNA serves as a signal to recruit specialized TLS polymerases that can bypass DNA lesions during replication. USP1, in its complex with UAF1, reverses these ubiquitination events, thereby regulating the duration and intensity of the DNA damage signal. Inhibition of USP1 by this compound leads to the persistence of ubiquitinated FANCD2 and PCNA, disrupting the coordinated DNA repair process and ultimately leading to cell cycle arrest and apoptosis in cancer cells with compromised DNA repair capabilities.[1][3][5]

USP1_Signaling_Pathway USP1 Signaling Pathway in DNA Damage Response cluster_0 DNA Damage cluster_1 Ubiquitination cluster_2 USP1-Mediated Deubiquitination cluster_3 Downstream Effects DNA_Damage DNA Damage (e.g., Crosslinks, Adducts) E3_Ligases E3 Ubiquitin Ligases (e.g., FANCL, RAD18) DNA_Damage->E3_Ligases activates PCNA PCNA E3_Ligases->PCNA monoubiquitinates FANCD2_FANCI FANCD2-FANCI Complex E3_Ligases->FANCD2_FANCI monoubiquitinates USP1_UAF1 USP1-UAF1 Complex PCNA->USP1_UAF1 substrate TLS Translesion Synthesis (TLS) PCNA->TLS activates FANCD2_FANCI->USP1_UAF1 substrate FA_Repair Fanconi Anemia (FA) Repair FANCD2_FANCI->FA_Repair activates USP1_UAF1->PCNA deubiquitinates USP1_UAF1->FANCD2_FANCI deubiquitinates ML18 This compound ML18->USP1_UAF1 inhibits CellCycleArrest Cell Cycle Arrest TLS->CellCycleArrest leads to (if dysregulated) FA_Repair->CellCycleArrest leads to (if dysregulated) Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: USP1 deubiquitinates PCNA and FANCD2, regulating DNA repair.

Data Presentation

The following tables summarize the in-vitro activity of a potent USP1 inhibitor, providing an indication of the expected efficacy of this compound in various cancer cell lines.

Table 1: Cell Viability (IC50) of a USP1 Inhibitor in Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
MDA-MB-436Breast Cancer0-50[6]
HCT116Colorectal Cancer22,400 (for a related compound)[7]
HTB-26Breast Cancer10,000-50,000 (for a related compound)[7]
PC-3Pancreatic Cancer10,000-50,000 (for a related compound)[7]
HepG2Hepatocellular Carcinoma10,000-50,000 (for a related compound)[7]

Note: The IC50 values for HCT116, HTB-26, PC-3, and HepG2 are for a structurally related oleoyl hybrid compound and are provided for comparative purposes.

Experimental Protocols

The following are detailed protocols for key in-vitro experiments to assess the anticancer effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should be less than 0.1%. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.

Cell_Viability_Workflow Cell Viability Assay Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Serial Dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity.[8]

Western Blot Analysis

This protocol is used to detect changes in the protein levels of USP1 substrates and downstream effectors.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PCNA, anti-FANCD2, anti-ubiquitin, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound, wash with cold PBS, and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Troubleshooting

  • Low Cell Viability: Ensure optimal cell culture conditions and check for contamination. Titrate the seeding density.

  • High Background in Apoptosis Assay: Ensure proper washing steps and analyze cells promptly after staining.

  • Poor Resolution in Cell Cycle Analysis: Ensure proper fixation and sufficient RNase A treatment.

  • Weak or No Signal in Western Blot: Optimize antibody concentrations and incubation times. Ensure efficient protein transfer.

Conclusion

This compound presents a targeted approach for cancer therapy by inhibiting the deubiquitinase USP1 and disrupting DNA damage repair. The protocols outlined in these application notes provide a framework for the in-vitro characterization of this compound's anticancer activity. By systematically evaluating its effects on cell viability, apoptosis, cell cycle progression, and relevant signaling pathways, researchers can gain valuable insights into its therapeutic potential and further elucidate its mechanism of action.

References

Application Notes and Protocols for the Preparation of ML-18 Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML-18 is a non-peptide antagonist for the bombesin receptor subtype 3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes and pathological conditions, including cancer.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for reliable experimental outcomes in cell-based assays and other research applications. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving this compound due to its high solubilizing capacity for organic molecules.[4] This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReference(s)
Chemical Name (2S)-3-(1H-indol-3-yl)-N-[[1-(4-methoxyphenyl)cyclohexyl]methyl]-2-[(4-nitrophenyl)carbamoylamino]propanamide--INVALID-LINK--
Molecular Formula C₃₂H₃₅N₅O₅--INVALID-LINK--
Molecular Weight 569.65 g/mol --INVALID-LINK--
CAS Number 1422269-30-4--INVALID-LINK--
Solubility in DMSO 50 mg/mL (87.77 mM)[4]
Recommended Stock Concentration 10 mM - 50 mM[1][4]
Storage Conditions Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year.[4]

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for most cell culture applications where a lower concentration stock is desired to minimize the final DMSO concentration in the experimental setup.

1. Calculation of Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:

Mass (mg) = Desired Volume (mL) x 10 mM x 569.65 g/mol / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 1 mL x 10 mmol/L x 569.65 g/mol / 1000 = 5.70 mg

2. Weighing this compound: Carefully weigh out the calculated mass of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.

3. Dissolution in DMSO: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.

4. Solubilization: Close the tube tightly and vortex the solution until the this compound powder is completely dissolved. If necessary, gentle warming or sonication can be used to aid dissolution.[5] Visually inspect the solution to ensure there are no visible particles.

5. Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C for long-term storage (up to 1 year).[4] For short-term use, the stock solution can be stored at -20°C.

Protocol 2: Preparation of a High-Concentration (e.g., 50 mM) this compound Stock Solution in DMSO

This protocol is useful when a higher concentration stock is needed to minimize the volume of solvent added to the experimental system.

1. Calculation of Mass: To prepare a 50 mM stock solution, calculate the required mass of this compound.

Mass (mg) = Desired Volume (mL) x 50 mM x 569.65 g/mol / 1000

For example, to prepare 1 mL of a 50 mM stock solution:

Mass (mg) = 1 mL x 50 mmol/L x 569.65 g/mol / 1000 = 28.48 mg

2. Weighing this compound: Accurately weigh the calculated mass of this compound powder and place it in a sterile microcentrifuge tube.

3. Dissolution in DMSO: Add the corresponding volume of anhydrous DMSO to the tube. For this example, add 1 mL of DMSO.

4. Solubilization: Securely cap the tube and vortex thoroughly. Given the higher concentration, sonication may be beneficial to ensure complete dissolution.[4] Ensure the final solution is clear and free of particulates.

5. Aliquoting and Storage: Aliquot the high-concentration stock solution into smaller volumes for single use. Store at -80°C for optimal stability.

Visualizations

Bombesin Receptor Subtype 3 (BRS-3) Signaling Pathway

BRS3_Signaling_Pathway ML18 This compound BRS3 BRS-3 Receptor ML18->BRS3 Antagonist Gq Gq Protein BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC ERK ERK Phosphorylation Ca2->ERK PKC->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: BRS-3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Stock Solution Preparation

Stock_Solution_Workflow start Start calculate Calculate required mass of this compound start->calculate weigh Weigh this compound powder calculate->weigh add_dmso Add anhydrous DMSO weigh->add_dmso dissolve Vortex/Sonicate to dissolve add_dmso->dissolve check Visually inspect for complete dissolution dissolve->check check->dissolve Not Dissolved aliquot Aliquot into single-use tubes check->aliquot Dissolved store Store at -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions in DMSO.

References

Author: BenchChem Technical Support Team. Date: November 2025

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To create detailed application notes and protocols, I still need to find information about:

  • The signaling pathway this compound is involved in to create the required diagram.

  • Experimental protocols that use this compound to provide detailed methodologies.

  • More specific details on solution preparation and handling.

  • Potential degradation pathways or signs of degradation to watch out for.

Therefore, I will proceed with further searches to gather this missing information.I have gathered some information about this compound. I know it is a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist. It inhibits the binding of a BRS-3 agonist, elevation of cytosolic Ca2+, and tyrosine phosphorylation of EGFR and ERK, ultimately inhibiting lung cancer cell proliferation. This gives me a starting point for the signaling pathway diagram.

I have storage conditions for the powder (-20°C for 3 years, 4°C for 2 years) and for solutions in DMSO (-80°C for 2 years, -20°C for 1 year).

However, I still lack specific, detailed experimental protocols. While the search results mention its use in inhibiting radioligand binding, calcium elevation, and cell proliferation, they do not provide step-by-step instructions. To create the "detailed Application Notes and Protocols" required, I need to find more specific procedural information. I also need to confirm the full signaling cascade for the diagram. My next steps will focus on finding this detailed protocol information.I have gathered some specific information for the protocols. I found detailed procedures for measuring intracellular calcium using Fura-2 AM, including reagent preparation, cell loading, and data acquisition. I also found information on performing cell proliferation assays, such as the MTT and EdU assays, which are relevant to the known function of this compound in inhibiting lung cancer cell proliferation. Additionally, I have information on preparing stock solutions.

However, a detailed, step-by-step protocol for a radioligand binding assay specifically using this compound is still not fully elaborated in the search results, although the components of such an assay are mentioned. While the general principle is clear, specific concentrations of all components, incubation times, and washing procedures for an this compound specific assay would be beneficial.

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For experimental protocols, I have found detailed procedures for:

  • Preparing this compound stock solutions.

  • Performing cell viability/proliferation assays (MTT assay).

  • Measuring intracellular calcium concentration using Fura-2 AM.

  • A general protocol for radioligand binding assays that can be adapted for this compound.

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Abstract

This document provides detailed application notes and protocols for the storage and handling of this compound, a non-peptide antagonist of the Bombesin Receptor Subtype 3 (BRS-3). Adherence to these guidelines is crucial for maintaining the integrity, stability, and activity of this compound in both its powdered form and in solution, ensuring reproducible results in research and drug development applications. The protocols provided herein cover powder and solution storage, solution preparation, and methodologies for key in vitro assays, including radioligand binding, intracellular calcium measurement, and cell proliferation assays.

Introduction

This compound is a selective antagonist of the Bombesin Receptor Subtype 3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes, including metabolism and cancer cell proliferation. As a valuable tool for studying BRS-3 signaling and as a potential therapeutic agent, proper handling and storage of this compound are paramount to ensure its efficacy and stability. This document outlines the recommended conditions for storing this compound powder and solutions and provides detailed protocols for its use in common cell-based assays.

Storage Conditions

To maintain the quality and stability of this compound, it is essential to adhere to the following storage recommendations for both the solid powder and prepared solutions.

This compound Powder

The solid form of this compound is stable for extended periods when stored under the appropriate conditions.

Table 1: Recommended Storage Conditions for this compound Powder

Storage TemperatureDurationNotes
-20°CUp to 3 yearsRecommended for long-term storage.
4°CUp to 2 yearsSuitable for short to medium-term storage.

For optimal stability, the powder should be stored in a tightly sealed container to protect it from moisture and light.

This compound Solutions

The stability of this compound in solution is dependent on the solvent used and the storage temperature. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions.

Table 2: Recommended Storage Conditions for this compound Solutions in DMSO

Storage TemperatureDurationNotes
-80°CUp to 2 yearsIdeal for long-term storage of stock solutions.
-20°CUp to 1 yearSuitable for working aliquots and shorter-term storage.

It is highly recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Signaling Pathway of this compound Action

This compound acts as an antagonist at the Bombesin Receptor Subtype 3 (BRS-3), which is a Gq protein-coupled receptor. Upon binding of an agonist, BRS-3 activates a signaling cascade that results in the elevation of intracellular calcium and the phosphorylation of downstream effectors like the Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-Regulated Kinase (ERK), promoting cell proliferation. This compound blocks this pathway by preventing agonist binding to BRS-3.

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular BRS3 BRS-3 Receptor Gq Gq Protein BRS3->Gq Activates EGFR EGFR BRS3->EGFR Transactivates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ERK p-ERK EGFR->ERK Phosphorylates Agonist Bombesin Agonist Agonist->BRS3 Binds & Activates ML18 This compound ML18->BRS3 Blocks Ca2 Cytosolic Ca²⁺↑ IP3->Ca2 Induces Release Proliferation Cell Proliferation Ca2->Proliferation ERK->Proliferation

Caption: this compound Signaling Pathway.

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions and its application in common in vitro assays.

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Add the calculated volume of DMSO to the vial of this compound powder.

  • Vortex the solution thoroughly to ensure the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as recommended in Table 2.

Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for BRS-3.

Materials:

  • Cell membranes or whole cells expressing BRS-3

  • Radiolabeled BRS-3 agonist (e.g., [125I]-Bombesin)

  • This compound stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in binding buffer.

  • In a 96-well plate, add the cell membranes or whole cells, the radiolabeled agonist at a concentration close to its Kd, and the different concentrations of this compound.

  • For determining non-specific binding, add a high concentration of a known non-radiolabeled BRS-3 agonist.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through the filter plate, followed by several washes with ice-cold wash buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Analyze the data using a suitable software to calculate the IC50 and Ki values for this compound.

Intracellular Calcium Measurement Assay

This protocol describes the use of the fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels in response to BRS-3 activation and its inhibition by this compound.

Materials:

  • Cells expressing BRS-3, plated in a 96-well black, clear-bottom plate

  • Fura-2 AM

  • Pluronic F-127 (optional, to aid dye loading)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • BRS-3 agonist

  • This compound stock solution

  • Fluorescence plate reader capable of ratiometric measurement (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Culture cells to an appropriate confluency in the 96-well plate.

  • Prepare a loading buffer containing Fura-2 AM (typically 1-5 µM) in HBSS. Pluronic F-127 can be added to improve solubility.

  • Remove the culture medium from the cells and add the Fura-2 AM loading buffer.

  • Incubate the cells in the dark at 37°C for 30-60 minutes to allow for dye loading and de-esterification.

  • Wash the cells with HBSS to remove extracellular dye.

  • Add HBSS containing the desired concentration of this compound or vehicle control to the wells and incubate for a specified period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340/380 nm excitation).

  • Add the BRS-3 agonist to the wells and immediately begin recording the fluorescence ratio over time.

  • Analyze the data to determine the change in intracellular calcium concentration in response to the agonist in the presence and absence of this compound.

Cell Proliferation (MTT) Assay

This protocol outlines the use of the MTT assay to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • Lung cancer cell line (e.g., NCI-H1299)

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound diluted in complete culture medium. Include a vehicle control.

  • Incubate the cells for the desired period (e.g., 48-72 hours).

  • Add MTT solution to each well (typically 10% of the total volume) and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for this compound.

Experimental Workflow

The following diagram illustrates a general workflow for conducting in vitro experiments with this compound.

Experimental_Workflow start Start prep_ml18 Prepare this compound Stock Solution start->prep_ml18 culture_cells Culture Cells of Interest start->culture_cells treat_cells Treat Cells with this compound and Controls prep_ml18->treat_cells seed_plate Seed Cells in Appropriate Plate culture_cells->seed_plate seed_plate->treat_cells assay Perform Specific Assay (e.g., Binding, Ca²⁺, Proliferation) treat_cells->assay data_acq Data Acquisition assay->data_acq data_analysis Data Analysis data_acq->data_analysis end End data_analysis->end

Caption: General Experimental Workflow.

Conclusion

The proper storage and handling of this compound are critical for obtaining reliable and reproducible data. By following the recommended storage conditions for both powder and solutions, and by utilizing the detailed experimental protocols provided, researchers can effectively investigate the role of BRS-3 in various biological systems and explore the therapeutic potential of this compound.

Application Notes and Protocols for Measuring Cell Viability Using ML-18 in MTT Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-18 is a potent and selective small molecule inhibitor of the IKKβ kinase, a key component of the NF-κB signaling pathway. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of cellular processes such as inflammation, immunity, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation and activation of NF-κB. This mechanism of action makes this compound a valuable tool for investigating the role of the NF-κB pathway in cell viability and for screening potential therapeutic agents.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2][3] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to its insoluble purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength. This document provides detailed protocols for utilizing this compound in MTT assays to determine its effect on cell viability.

Mechanism of Action of this compound

This compound exerts its effect on cell viability by inhibiting the canonical NF-κB signaling pathway. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines (e.g., TNFα), the IκB kinase (IKK) complex, which includes IKKβ, is activated.[4] IKKβ then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of target genes involved in cell survival, proliferation, and inflammation. This compound selectively inhibits the kinase activity of IKKβ, thereby preventing the phosphorylation and degradation of IκBα and ultimately blocking NF-κB activation.

ML18_Pathway cluster_stimulus Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNFα Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation of IκBα p_IkBa p-IκBα IkBa_NFkB->p_IkBa Ub Ubiquitination p_IkBa->Ub Proteasome Proteasome Ub->Proteasome Degradation of IκBα NFkB NF-κB Proteasome->NFkB Release of NF-κB NFkB_n NF-κB NFkB->NFkB_n Nuclear Translocation ML18 This compound ML18->IKK_complex Inhibition DNA DNA NFkB_n->DNA Gene_Expression Gene Expression (Survival, Proliferation) DNA->Gene_Expression MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h B 2. Treatment with this compound Add serial dilutions of this compound to the wells and incubate for the desired duration (e.g., 24-72h) A->B C 3. Addition of MTT Reagent Add MTT solution to each well and incubate for 2-4h B->C D 4. Solubilization of Formazan Remove the medium and add DMSO or solubilization solution to dissolve the formazan crystals C->D E 5. Absorbance Measurement Read the absorbance at 570 nm using a microplate reader D->E F 6. Data Analysis Calculate cell viability and IC50 values E->F

References

Application Notes and Protocols for ML-18 in Lung Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, for inhibiting the growth of lung cancer cell lines. The protocols outlined below are based on established methodologies and findings from preclinical research.

Introduction

This compound is a selective antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in the proliferation of lung cancer cells.[1] BRS-3 activation has been shown to transactivate the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), leading to downstream signaling cascades that promote tumor growth.[2][3][4] this compound exerts its anti-cancer effects by blocking this signaling pathway.

Quantitative Data Summary

While specific dose-response studies detailing the IC50 of this compound for cell proliferation are not extensively published, existing research provides key concentration points for its biological activity. The primary quantitative value available is its binding affinity to the BRS-3 receptor.

ParameterCell LineValueReference
IC50 (Binding Affinity) NCI-H1299 (stably transfected with BRS-3)4.8 µM[1]
Effective Concentration (Inhibition of Ca2+ influx, EGFR/ERK phosphorylation, and cell proliferation) Lung Cancer Cells16 µM[1]

Signaling Pathway

The activation of BRS-3 by its endogenous ligand initiates a signaling cascade that contributes to lung cancer cell proliferation. This compound acts as an antagonist at the BRS-3 receptor, inhibiting these downstream effects. The pathway involves the transactivation of EGFR and HER2, which is dependent on Src kinase, matrix metalloproteinases (MMPs), and the generation of reactive oxygen species (ROS).[2][3][4] This leads to the phosphorylation of EGFR and ERK, key regulators of cell growth and survival.

BRS3_Signaling_Pathway cluster_membrane Cell Membrane BRS3 BRS-3 Src Src BRS3->Src ROS ROS BRS3->ROS PLC Phospholipase C (PLC) BRS3->PLC EGFR EGFR pEGFR p-EGFR EGFR->pEGFR HER2 HER2 pHER2 p-HER2 HER2->pHER2 ML18 This compound ML18->BRS3 Antagonist MMPs MMPs Src->MMPs MMPs->EGFR Transactivates ROS->EGFR Transactivates ROS->HER2 Transactivates Ca2 Ca2+ Influx PLC->Ca2 Proliferation Cell Proliferation Ca2->Proliferation ERK ERK pERK p-ERK ERK->pERK pERK->Proliferation pEGFR->ERK pHER2->ERK

Caption: BRS-3 signaling pathway inhibited by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in lung cancer cell lines.

Experimental_Workflow start Start: Culture Lung Cancer Cells (e.g., NCI-H1299) treat Treat with this compound (Dose-response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability calcium Calcium Influx Assay (Fura-2 AM) treat->calcium western Western Blot Analysis (p-EGFR, p-ERK) treat->western data Data Analysis (IC50 Calculation) viability->data calcium->data western->data end End: Determine Efficacy data->end

Caption: Workflow for this compound efficacy testing.

Experimental Protocols

Cell Culture
  • Cell Line: NCI-H1299 (human non-small cell lung carcinoma) is a commonly used cell line for BRS-3 studies.[5] This cell line is p53-null.[5]

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of lung cancer cells.

  • Materials:

    • Lung cancer cells (e.g., NCI-H1299)

    • 96-well plates

    • This compound stock solution (in DMSO)

    • Complete culture medium

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for 48-72 hours at 37°C.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.

Intracellular Calcium Influx Assay (Fura-2 AM)

This assay measures changes in intracellular calcium concentration following stimulation of BRS-3 and its inhibition by this compound.

  • Materials:

    • Lung cancer cells

    • Black, clear-bottom 96-well plates

    • Fura-2 AM (acetoxymethyl ester)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

    • BRS-3 agonist (e.g., Bombesin)

    • This compound

    • Fluorescence plate reader with dual excitation capabilities (340 nm and 380 nm)

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and grow to 80-90% confluency.

    • Prepare a Fura-2 AM loading solution (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

    • Wash the cells once with HBSS.

    • Add 100 µL of the Fura-2 AM loading solution to each well and incubate for 45-60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Add 100 µL of HBSS to each well. For antagonist studies, add this compound at the desired concentration (e.g., 16 µM) and incubate for a further 15-30 minutes.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence ratio (340 nm/380 nm excitation, 510 nm emission).

    • Add the BRS-3 agonist (e.g., Bombesin at 100 nM) to the wells and immediately begin recording the fluorescence ratio over time.

    • Analyze the change in the 340/380 nm ratio to determine the extent of calcium mobilization and its inhibition by this compound.

Western Blot Analysis for EGFR and ERK Phosphorylation

This protocol is used to assess the effect of this compound on the BRS-3-mediated phosphorylation of EGFR and ERK.

  • Materials:

    • Lung cancer cells

    • 6-well plates

    • This compound

    • BRS-3 agonist (e.g., Bombesin)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membranes

    • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total EGFR, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and anti-β-actin (loading control).

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Seed cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours before treatment.

    • Pre-treat the cells with this compound (e.g., 16 µM) for 1-2 hours.

    • Stimulate the cells with a BRS-3 agonist (e.g., Bombesin at 100 nM) for 5-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

    • Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membranes again and detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

References

Application Notes and Protocols for ML-18 Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML-18 is a small molecule inhibitor of the Ubiquitin-Specific Protease 1 (USP1) and its essential cofactor, USP1-Associated Factor 1 (UAF1). The USP1/UAF1 complex is a key negative regulator of the Fanconi Anemia (FA) and Translesion Synthesis (TLS) DNA damage response pathways. By removing monoubiquitin from key substrates, namely FANCD2 and PCNA, USP1/UAF1 facilitates the termination of the DNA repair process. Inhibition of this complex by this compound leads to the hyper-accumulation of monoubiquitinated FANCD2 and PCNA, disrupting DNA repair and inducing synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA mutations. These application notes provide a comprehensive guide for the in vitro administration of this compound in cell culture, including detailed protocols for assessing its biological effects.

Introduction to this compound

This compound functions as a critical tool for investigating the roles of the USP1/UAF1 deubiquitinase complex in cellular processes, particularly in the context of DNA damage and repair. Its ability to potentiate the effects of DNA damaging agents and induce synthetic lethality in specific cancer contexts makes it a valuable compound for cancer research and drug development. Understanding the precise mechanism of action and the cellular consequences of USP1/UAF1 inhibition is crucial for harnessing its therapeutic potential.

Mechanism of Action: The Fanconi Anemia and Translesion Synthesis Pathways

The USP1/UAF1 complex plays a pivotal role in regulating two critical DNA damage tolerance pathways: the Fanconi Anemia (FA) pathway and the Translesion Synthesis (TLS) pathway. Both pathways are activated in response to DNA damage, particularly interstrand crosslinks (ICLs) and other replication-blocking lesions.

A key event in the activation of both pathways is the monoubiquitination of specific protein substrates. In the FA pathway, the FANCD2-FANCI complex is monoubiquitinated, which is a critical step for the recruitment of downstream DNA repair factors.[1][2][3] In the TLS pathway, the proliferating cell nuclear antigen (PCNA) is monoubiquitinated, facilitating the switch from high-fidelity replicative DNA polymerases to specialized, lower-fidelity TLS polymerases that can bypass DNA lesions.[4]

The USP1/UAF1 complex reverses these ubiquitination events, thereby downregulating the FA and TLS pathways.[1][5] By inhibiting USP1/UAF1, this compound leads to the sustained ubiquitination of FANCD2 and PCNA, effectively locking these pathways in an "on" state.[4][6] This persistent signaling can lead to genomic instability and, in cancer cells with underlying DNA repair defects (e.g., BRCA1/2 mutations), can trigger cell cycle arrest and apoptosis.[7]

USP1_FA_TLS_Pathway cluster_0 DNA Damage (e.g., ICLs) cluster_1 Fanconi Anemia (FA) Pathway cluster_2 Translesion Synthesis (TLS) Pathway cluster_3 USP1/UAF1 Regulation DNA_Damage DNA Damage FA_Core_Complex FA Core Complex (E3 Ligase) DNA_Damage->FA_Core_Complex RAD18 RAD18 (E3 Ligase) DNA_Damage->RAD18 FANCD2_FANCI FANCD2-FANCI FA_Core_Complex->FANCD2_FANCI Monoubiquitination FANCD2_FANCI_Ub FANCD2-Ub-FANCI-Ub FANCD2_FANCI->FANCD2_FANCI_Ub DNA_Repair_FA DNA Repair FANCD2_FANCI_Ub->DNA_Repair_FA USP1_UAF1 USP1/UAF1 FANCD2_FANCI_Ub->USP1_UAF1 Deubiquitination PCNA PCNA RAD18->PCNA Monoubiquitination PCNA_Ub PCNA-Ub PCNA->PCNA_Ub TLS_Polymerases TLS Polymerases PCNA_Ub->TLS_Polymerases Recruitment PCNA_Ub->USP1_UAF1 Deubiquitination Lesion_Bypass Lesion Bypass TLS_Polymerases->Lesion_Bypass ML18 This compound ML18->USP1_UAF1 Inhibition

Caption: Signaling pathway of USP1/UAF1 in FA and TLS.

Quantitative Data Summary

CompoundTargetIC50Cell LineAssay TypeReference
ML323 USP1/UAF176 nM-Ub-Rhodamine[8]
174 nM-K63 linked diubiquitin[8]
820 nM-Ub-PCNA[8]
C527 USP1/UAF1~1 µM-Ub-AMC[6]
SJB2-043 USP1/UAF10.544 µM-Ub-AMC[6]
Unnamed Compound UAF1/USP1 Complex4.96 nM-Ubiquitin-rhodamine110-glycine[9]
6.75 nMMDA-MB-436Antiproliferative (CCK-8)[9]
Unnamed Compound USP1-UAF1 Complex<30 nM-Ubiquitin rhodamine[10]
<100 nMMDA-MB-436Monoubiquitinated PCNA[10]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is sparingly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile filter tips

Procedure:

  • Bring the this compound vial to room temperature before opening.

  • To prepare a 10 mM stock solution , add the appropriate volume of DMSO to the vial of this compound powder. For example, to a 5 mg vial of this compound (Molecular Weight: 358.41 g/mol ), add 1.395 mL of DMSO.

  • Vortex briefly to fully dissolve the powder. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. A stock solution stored at -20°C is typically stable for at least 6 months.

General Cell Culture and this compound Treatment

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Specific cell seeding densities and incubation times should be optimized for each cell line and experimental endpoint.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Sterile cell culture plates or flasks

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

Procedure:

  • Cell Seeding:

    • Adherent cells: Seed cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the treatment period and ensure they are not confluent at the time of harvest.

    • Suspension cells: Seed cells in a flask or plate at a recommended density for the specific cell line.

  • Incubation: Incubate the cells overnight at 37°C in a humidified incubator with 5% CO₂ to allow for attachment (for adherent cells) and recovery.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1, 1, 5, 10, 25 µM).

    • Important: Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration group. The final DMSO concentration should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.

  • Harvesting and Downstream Analysis: After the incubation period, harvest the cells for subsequent analysis (e.g., Western blotting, cell viability assay, cell cycle analysis, apoptosis assay).

Western Blot Analysis of FANCD2 Monoubiquitination

This protocol is designed to assess the effect of this compound on the ubiquitination status of FANCD2.

Materials:

  • This compound treated and control cell pellets

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FANCD2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE. Two distinct bands for FANCD2 should be visible: the lower band representing the non-ubiquitinated form (FANCD2-S) and the upper, slower-migrating band representing the monoubiquitinated form (FANCD2-L).

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FANCD2 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the ratio of monoubiquitinated FANCD2 to total FANCD2. An increase in this ratio in this compound treated cells indicates inhibition of USP1/UAF1.

Cell Cycle Analysis

This protocol outlines the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of this compound treated cells.

Materials:

  • This compound treated and control cells

  • PBS

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells (including any floating cells from adherent cultures) and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

This protocol describes the use of Annexin V and PI staining to detect apoptosis by flow cytometry.

Materials:

  • This compound treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • Flow cytometer

Procedure:

  • Harvest the cells (including the supernatant from adherent cultures) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound in cell culture.

ML18_Workflow cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_ml18 Prepare 10 mM this compound Stock in DMSO treat_cells Treat Cells with this compound (and Vehicle Control) prep_ml18->treat_cells prep_cells Seed Cells prep_cells->treat_cells incubate Incubate for 24, 48, or 72 hours treat_cells->incubate harvest Harvest Cells incubate->harvest western Western Blot (FANCD2-Ub) harvest->western viability Cell Viability Assay (e.g., MTT, CTG) harvest->viability cell_cycle Cell Cycle Analysis (PI Staining) harvest->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) harvest->apoptosis interpret Analyze and Interpret Results western->interpret viability->interpret cell_cycle->interpret apoptosis->interpret

Caption: Experimental workflow for this compound administration.

Conclusion

These application notes provide a framework for the effective use of this compound in cell culture experiments. By following these detailed protocols, researchers can confidently investigate the biological consequences of USP1/UAF1 inhibition and explore its potential as a therapeutic strategy in cancer and other diseases characterized by genomic instability. It is important to note that optimization of concentrations and incubation times for specific cell lines and experimental questions is recommended for achieving robust and reproducible results.

References

Application Notes: The Use of ML-18 in G Protein-Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML-18 is a potent and selective non-peptide antagonist for the Bombesin Receptor Subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] BRS-3 is an orphan receptor that has gained interest as a therapeutic target due to its role in metabolism, energy homeostasis, and oncology. This compound serves as a critical chemical probe for elucidating the physiological functions of BRS-3 and for validating it as a drug target. These notes provide an overview of this compound's applications, its pharmacological profile, and detailed protocols for its use in in-vitro GPCR studies.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of agonists, such as the synthetic bombesin analog BA1, to the BRS-3 receptor.[1] This blockade prevents the activation of downstream signaling cascades. Activation of BRS-3 typically leads to the mobilization of intracellular calcium (Ca²⁺) and the transactivation of the Epidermal Growth Factor Receptor (EGFR), which in turn stimulates the MAP kinase pathway (ERK phosphorylation) and promotes cell proliferation.[1] By occupying the receptor binding site, this compound effectively abrogates these agonist-induced cellular responses.

cluster_0 cluster_1 Agonist Agonist (e.g., BA1) BRS3 BRS-3 (GPCR) Agonist->BRS3 ML18 This compound ML18->BRS3 Gq Gq Protein Activation BRS3->Gq Activates EGFR EGFR Phosphorylation BRS3->EGFR Transactivates PLC Phospholipase C (PLC) Gq->PLC Ca Cytosolic Ca²⁺ ↑ PLC->Ca Leads to ERK ERK Phosphorylation EGFR->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: this compound antagonizes the BRS-3 signaling pathway.

Data Presentation

Pharmacological Profile of this compound

The selectivity of this compound has been evaluated against related bombesin receptors, the Gastrin-Releasing Peptide Receptor (GRPR) and the Neuromedin B Receptor (NMBR).

ReceptorLigandAssay TypeCell LineIC50 ValueCitation
BRS-3 ¹²⁵I-BA1Radioligand BindingNCI-H12994.8 µM [1][2]
GRPR ¹²⁵I-BA1Radioligand BindingNCI-H129916 µM [1]
NMBR ¹²⁵I-BA1Radioligand BindingNCI-H1299>100 µM [1]
Functional Antagonism by this compound

This compound effectively inhibits key downstream events following BRS-3 activation in lung cancer cells.

Functional ReadoutAgonistAgonist Conc.This compound Conc.EffectCitation
Cytosolic Ca²⁺ Elevation BA110 nM16 µMReversible Inhibition[1]
EGFR Tyrosine Phosphorylation BA1100 nM16 µMInhibition[1]
ERK Tyrosine Phosphorylation BA1100 nM16 µMInhibition[1]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the methodology to determine the binding affinity (IC50) of this compound for the BRS-3 receptor.

cluster_workflow Competitive Binding Assay Workflow A Prepare BRS-3 expressing cells (e.g., NCI-H1299) B Add radioligand (¹²⁵I-BA1) + varying concentrations of this compound A->B C Incubate at 37°C for 30 min B->C D Wash cells 3x to remove unbound radioligand C->D E Lyse cells and count radioactivity in a gamma counter D->E F Calculate IC50 from competition curve E->F

Caption: Workflow for a competitive radioligand binding assay.

Objective: To quantify the inhibitory potency of this compound on radioligand binding to BRS-3.

Materials and Reagents:

  • Cells: NCI-H1299 cells stably transfected with BRS-3.[1]

  • Radioligand: ¹²⁵I-BA1 (specific activity ~2200 Ci/mmol).[1]

  • Test Compound: this compound.

  • Binding Buffer: SIT buffer (specific composition) containing 0.25% bovine serum albumin (BSA) and 250 µg/mL bacitracin.[1]

  • Wash Buffer: Cold binding buffer.

  • Lysis Buffer: 0.2 N NaOH.[1]

  • Instrumentation: Gamma counter.

Procedure:

  • Cell Preparation: Culture BRS-3 transfected NCI-H1299 cells to ~90% confluency in appropriate multi-well plates.

  • Assay Setup:

    • Wash cells once with binding buffer.

    • Prepare serial dilutions of this compound in binding buffer.

    • To respective wells, add binding buffer, a fixed concentration of ¹²⁵I-BA1 (e.g., to achieve ~100,000 cpm/well), and the various concentrations of this compound.[1] Include controls for total binding (no this compound) and non-specific binding (excess cold ligand).

  • Incubation: Incubate the plate at 37°C for 30 minutes.[1]

  • Washing: Aspirate the incubation mix and wash the cells three times with cold wash buffer to remove unbound radioligand.[1]

  • Lysis and Counting:

    • Add lysis buffer (0.2 N NaOH) to each well to dissolve the cells and release the bound radioligand.[1]

    • Transfer the lysate to counting tubes.

    • Measure the radioactivity (counts per minute, CPM) in a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each this compound concentration.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. response -- variable slope).

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on the proliferation of BRS-3 expressing cancer cells.

cluster_workflow MTT Cell Viability Assay Workflow A Seed cells in a 96-well plate B Treat with this compound (e.g., 0-48 µM) A->B C Incubate for 48 hours B->C D Add 15 µL of 0.1% MTT solution C->D E Incubate for 4 hours D->E F Add 150 µL of DMSO to dissolve formazan crystals E->F G Incubate for 16 hours F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for an MTT cell viability assay.

Objective: To measure the dose-dependent effect of this compound on cell viability and proliferation.

Materials and Reagents:

  • Cells: NCI-H727 or NCI-H1299 cells transfected with BRS-3.[1]

  • Culture Medium: Appropriate cell culture medium (e.g., RPMI-1640) with 10% FBS.

  • Test Compound: this compound (concentrations ranging from 0 to 48 µM).[1]

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 0.1% solution in PBS.[1]

  • Solubilizing Agent: Dimethyl sulfoxide (DMSO).[1]

  • Instrumentation: Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 4.8, 16, 48 µM).[1] Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for 48 hours at 37°C in a CO₂ incubator.[1]

  • MTT Addition: Add 15 µL of 0.1% MTT solution to each well and incubate for an additional 4 hours.[1] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Final Incubation: Incubate the plate for 16 hours to ensure complete dissolution.[1]

  • Measurement: Measure the optical density (absorbance) at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells.

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot cell viability (%) against the concentration of this compound to determine its effect on cell proliferation.

References

Application Notes and Protocols for Assessing ML-18's Effect on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The elucidation of how small molecules, such as the hypothetical inhibitor ML-18, modulate cellular signaling pathways is a cornerstone of modern drug discovery and chemical biology. Understanding the mechanism of action of a compound requires a multi-faceted approach to characterize its effects on specific proteins and broader signaling networks. These application notes provide detailed protocols for key experimental techniques—Western blotting, in vitro kinase assays, and phosphoproteomics—to comprehensively assess the impact of this compound on cell signaling. The protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Analysis of this compound's Effect on Protein Phosphorylation by Western Blotting

Western blotting is a fundamental technique to semi-quantitatively measure the abundance and phosphorylation status of specific proteins within a cell lysate. By treating cells with this compound, one can observe its effect on the phosphorylation of key signaling proteins, providing insights into the pathways it modulates.

Experimental Protocol: Western Blotting

This protocol details the steps for treating cells with this compound, preparing cell lysates, and analyzing protein phosphorylation by Western blot.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a predetermined time (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS).[1]

  • Add 100 µL of ice-cold 1X SDS sample buffer per well.[1]

  • Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

  • Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[1]

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a standard protein assay.

  • Normalize the protein concentration for each sample.

  • Add 2X Laemmli buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[2]

4. SDS-PAGE and Membrane Transfer:

  • Load 20 µg of protein per lane onto an SDS-PAGE gel.[1]

  • Run the gel to separate proteins by size.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.[1][2]

5. Immunodetection:

  • Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST).[2][3]

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt Ser473) overnight at 4°C with gentle shaking.[1][3] Dilute the antibody as recommended on the product datasheet.[3]

  • Wash the membrane three times for 5-10 minutes each with TBST.[2][3]

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

  • Wash the membrane again three times for 10 minutes each with TBST.[2]

6. Detection and Analysis:

  • Prepare a chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[3][4]

  • Capture the chemiluminescent signal using an imaging system or X-ray film.[4]

  • Quantify the band intensities using densitometry software. To assess the change in phosphorylation, normalize the signal from the phospho-specific antibody to the signal from an antibody recognizing the total protein.

Data Presentation: Effect of this compound on Akt Phosphorylation
This compound Concentration (µM)Phospho-Akt (Ser473) IntensityTotal Akt IntensityPhospho-Akt / Total Akt Ratio
0 (Vehicle)1.001.001.00
0.10.820.980.84
10.451.020.44
100.150.990.15

Visualization: Western Blotting Workflow

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Quantification cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_detection Detection & Analysis cell_culture Plate and treat cells with this compound lysis Lyse cells and quantify protein cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Membrane Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody (e.g., anti-phospho-protein) blocking->primary_ab secondary_ab Secondary Antibody (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

A flowchart of the Western blotting experimental workflow.

Application Note 2: In Vitro Kinase Assays for this compound Target Identification

In vitro kinase assays are essential for determining if this compound directly inhibits the activity of a specific kinase.[5] These assays measure the transfer of a phosphate group from ATP to a substrate, and the inhibitory potential of this compound is quantified by its IC50 value.[6]

Experimental Protocol: In Vitro Kinase Assay (Fluorescence-Based)

This protocol provides a general method for a fluorescence-based kinase assay.

1. Reagent Preparation:

  • Prepare a kinase buffer appropriate for the kinase of interest.

  • Dilute the recombinant kinase, substrate (e.g., a fluorescently labeled peptide), and ATP to their working concentrations in the kinase buffer.

  • Prepare a serial dilution of this compound in DMSO.

2. Assay Reaction:

  • In a 384-well plate, add the this compound dilutions.

  • Add the kinase to each well and incubate for a short period (e.g., 10-15 minutes) to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7]

3. Incubation and Termination:

  • Incubate the reaction at room temperature or 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding a stop solution, which may contain a chelating agent like EDTA.[7]

4. Signal Detection:

  • Read the fluorescence signal on a plate reader. The change in fluorescence is proportional to the kinase activity.

5. Data Analysis:

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values of this compound Against a Kinase Panel
KinaseIC50 (nM)
Kinase A25
Kinase B150
Kinase C> 10,000
Kinase D8,500

Visualization: Principle of a Kinase Inhibition Assay

Kinase_Inhibition cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With this compound Kinase_active Active Kinase Phospho_Substrate Phosphorylated Substrate Kinase_active->Phospho_Substrate Phosphorylation Substrate_active Substrate Substrate_active->Phospho_Substrate ATP_active ATP ADP_active ADP ATP_active->ADP_active Kinase_inhibited Inactive Kinase No_Reaction No Phosphorylation Kinase_inhibited->No_Reaction ML18 This compound ML18->Kinase_inhibited Substrate_inhibited Substrate Substrate_inhibited->No_Reaction ATP_inhibited ATP

The inhibitory effect of this compound on kinase activity.

Application Note 3: Global Phosphorylation Profiling by Phosphoproteomics

Phosphoproteomics using mass spectrometry provides an unbiased, global view of the changes in protein phosphorylation in response to this compound treatment. This powerful technique can identify novel targets and affected pathways.[8]

Experimental Protocol: Phosphoproteomics Workflow

This protocol outlines the major steps in a phosphoproteomics experiment.

1. Sample Preparation:

  • Treat cells with this compound and a vehicle control.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve phosphorylation states.[9]

  • Perform protein digestion, typically with trypsin, to generate peptides.[9]

2. Phosphopeptide Enrichment:

  • Enrich for phosphorylated peptides using techniques such as Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[9] This step is crucial due to the low stoichiometry of phosphorylation.

3. Mass Spectrometry Analysis:

  • Analyze the enriched phosphopeptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4. Data Analysis:

  • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the phosphopeptides.[10]

  • Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated upon this compound treatment.

  • Use bioinformatics tools for pathway analysis to understand the biological implications of the observed phosphorylation changes.

Data Presentation: Summary of Phosphoproteomics Data for this compound
RegulationNumber of PhosphositesTop Affected Pathways
Upregulated157Cell Cycle, DNA Damage Response
Downregulated321PI3K/Akt Signaling, MAPK Signaling

Visualization: Phosphoproteomics Workflow

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis cell_treatment Cell Treatment with this compound lysis_digestion Lysis and Protein Digestion cell_treatment->lysis_digestion phospho_enrich Phosphopeptide Enrichment (e.g., TiO2) lysis_digestion->phospho_enrich lc_ms LC-MS/MS Analysis phospho_enrich->lc_ms peptide_id Phosphopeptide ID and Quantification lc_ms->peptide_id pathway_analysis Pathway Analysis peptide_id->pathway_analysis

An overview of the phosphoproteomics experimental workflow.

Signaling Pathway Diagrams

The following diagrams illustrate two major signaling pathways that are often investigated in the context of small molecule inhibitors.

MAPK/ERK Signaling Pathway

MAPK_Pathway RTK Receptor Tyrosine Kinase Grb2 Grb2 RTK->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription Factors ERK->Transcription_Factors P Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK_complex IKK Complex Receptor->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_p->Proteasome Degradation IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nucleus->DNA Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

References

Application Notes and Protocols for In-vivo Experimental Design Using a USP1 Inhibitor (ML-18) in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction and Mechanism of Action

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR). It primarily acts by removing ubiquitin from two key substrates: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[1][2] By deubiquitinating these proteins, USP1 effectively turns off DNA repair pathways like the Fanconi Anemia (FA) pathway for interstrand crosslink repair and translesion synthesis (TLS).[2][3][4]

In many cancers, particularly those with deficiencies in other DNA repair pathways like Homologous Recombination (HRD), such as tumors with BRCA1/2 mutations, cells become highly dependent on USP1-mediated repair for survival. Inhibition of USP1 in these cancer cells creates a "synthetic lethality," where the combined loss of two DNA repair pathways leads to catastrophic DNA damage, cell cycle arrest, and apoptosis.[3] Therefore, small molecule inhibitors of USP1 are a promising class of targeted anticancer agents.

Signaling Pathway

The diagram below illustrates the central role of USP1 in DNA repair and the effect of its inhibition. In normal operation, the USP1/UAF1 complex deubiquitinates FANCD2-Ub and PCNA-Ub, halting specific DNA repair processes. A USP1 inhibitor blocks this action, leading to the accumulation of ubiquitinated FANCD2 and PCNA. This accumulation prevents the completion of DNA repair, leading to genomic instability and cell death, especially in cancer cells with pre-existing DNA repair defects (e.g., BRCA mutations).

USP1_Pathway cluster_nucleus Cell Nucleus cluster_explanation Effect of USP1 Inhibition DNA_Damage DNA Damage (e.g., Interstrand Crosslinks) FA_Pathway Fanconi Anemia (FA) Pathway Activation DNA_Damage->FA_Pathway TLS_Pathway Translesion Synthesis (TLS) Activation DNA_Damage->TLS_Pathway FANCD2 FANCD2 FA_Pathway->FANCD2 Ubiquitination FANCD2_Ub FANCD2-Ub USP1 USP1 / UAF1 Complex FANCD2_Ub->USP1 Repair DNA Repair & Cell Survival FANCD2_Ub->Repair PCNA PCNA TLS_Pathway->PCNA Ubiquitination PCNA_Ub PCNA-Ub PCNA_Ub->USP1 Substrate PCNA_Ub->Repair USP1->FANCD2 Deubiquitination USP1->PCNA Deubiquitination Apoptosis Genomic Instability & Apoptosis ML18 USP1 Inhibitor (e.g., ML-18) ML18->USP1 Inhibition Accumulation Accumulation of FANCD2-Ub & PCNA-Ub Accumulation->Apoptosis Leads to

Caption: USP1 signaling pathway and mechanism of inhibition.

Quantitative Data for Representative USP1 Inhibitors

The following table summarizes key in-vitro and in-vivo data for known USP1 inhibitors. This data can serve as a reference for designing experiments with a new inhibitor like this compound.

ParameterCompoundValueCell Line / Animal ModelSource
IC₅₀ (in-vitro) PimozideHigh nanomolar rangeK562 (Leukemia)[1]
ML323High nanomolar rangeIn-vitro enzyme assay[2]
In-vivo Efficacy Pimozide15 mg/kg, dailyNude mice with K562 xenografts[1]
ML32320 mg/kg, for 10 days (IP)STZ-induced diabetic mouse model[5]
I-138Not specifiedMice with MDA-MB-436 xenografts[6]
Pharmacokinetics Fenbendazole (oral)Tₘₐₓ: ~1 hrBioavailability: LowMale Rats[7]
Compound 97/63 (IV)t₁/₂: 10.57 hrMale Rats[5]

Note: Data for Fenbendazole and Compound 97/63 are included to provide general pharmacokinetic context for orally and intravenously administered small molecules in rodents.

Experimental Protocols

Animal Models

The choice of animal model is critical for the successful evaluation of a USP1 inhibitor.

  • Xenograft Models: For general anticancer efficacy studies, immunodeficient mice (e.g., NU/NU nude, NOD-SCID) are commonly used. These mice can accept subcutaneous or orthotopic implantation of human cancer cell lines.

    • Recommended Cell Lines: Cell lines with known DNA repair deficiencies, such as BRCA1/2 mutations (e.g., MDA-MB-436, Capan-1) or high USP1 expression, are ideal candidates.[3][4]

  • Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is directly implanted into mice, can provide more clinically relevant efficacy data.[3]

  • Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., BRCA1 deficiency) can be used to study efficacy in an immunocompetent setting.

All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

Compound Formulation and Administration
  • Vehicle Selection: The poor aqueous solubility of many small molecule inhibitors necessitates a suitable vehicle for in-vivo delivery. Common vehicles include:

    • Oral Gavage (PO): 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in water, 0.5% Carboxymethyl cellulose (CMC) in saline, or a solution containing DMSO, PEG300, and Tween 80. The final concentration of DMSO should be kept low (typically <5-10%).

    • Intraperitoneal (IP) / Intravenous (IV): A solution of DMSO, Solutol HS 15, and saline. Formulations must be sterile for parenteral routes.

  • Preparation Protocol:

    • Weigh the required amount of the USP1 inhibitor (this compound) in a sterile tube.

    • Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Sonication may be required.

    • Sequentially add the other components of the vehicle (e.g., Tween 80, PEG300), mixing thoroughly after each addition.

    • Finally, add the aqueous component (e.g., saline or water) to reach the final desired concentration.

    • The final formulation should be a clear solution or a homogenous suspension. Prepare fresh daily unless stability data indicates otherwise.

In-vivo Efficacy Study (Tumor Xenograft)

This protocol outlines a typical efficacy study in mice bearing subcutaneous tumors.

  • Cell Culture: Culture the selected cancer cell line (e.g., MDA-MB-436) under standard conditions. Ensure cells are in the logarithmic growth phase and have high viability (>95%).

  • Implantation:

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

    • Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells (in a volume of 100-200 µL) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth using digital calipers. Tumor volume is typically calculated using the formula: Volume = (Width² x Length) / 2.

    • When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Treatment:

    • Administer the compound and vehicle according to the planned schedule (e.g., once daily via oral gavage).

    • Dosing volume is typically 5-10 mL/kg body weight.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Conduct daily health checks. Note any signs of toxicity such as weight loss (>15-20%), lethargy, or ruffled fur.

  • Endpoint:

    • Continue the study until tumors in the control group reach the maximum allowed size (e.g., 1500-2000 mm³) or for a fixed duration (e.g., 21-28 days).

    • At the endpoint, euthanize the animals and collect tumors, blood, and relevant organs for downstream analysis (e.g., pharmacodynamics, histology).

Experimental Workflow Diagram

Xenograft_Workflow cluster_treatment 5. Treatment Phase (e.g., 21 Days) Start Start Cell_Culture 1. Cell Line Culture (e.g., BRCA-mutant cells) Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth (to ~100-150 mm³) Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Administer Daily Dosing (Vehicle or this compound) Randomization->Administer Monitor Monitor Tumor Volume & Body Weight (2-3x / week) Health_Check Daily Health Monitoring Endpoint 6. Study Endpoint (e.g., Tumor size limit reached) Health_Check->Endpoint Collection 7. Euthanasia & Tissue Collection (Tumors, Blood, Organs) Endpoint->Collection Analysis 8. Downstream Analysis (PD, Histology, etc.) Collection->Analysis End End Analysis->End

Caption: Standard workflow for an in-vivo xenograft efficacy study.
Pharmacodynamic (PD) and Toxicity Assessment

  • PD Marker Analysis: To confirm that the USP1 inhibitor is engaging its target in vivo, tumor samples can be analyzed for key biomarkers. This is typically done on tumors collected from a satellite group of animals a few hours after the final dose.

    • Western Blot / IHC: Analyze tumor lysates for levels of ubiquitinated FANCD2 (Ub-FANCD2) and ubiquitinated PCNA (Ub-PCNA). A successful USP1 inhibitor should cause an accumulation of these markers.[1]

  • Toxicity Monitoring:

    • Clinical Signs: Daily observation for any adverse effects.

    • Body Weight: A significant, sustained drop in body weight is a key indicator of toxicity.

    • CBC and Blood Chemistry: At the study endpoint, blood samples can be analyzed to assess hematological and organ toxicity (e.g., liver and kidney function).

    • Histopathology: Major organs (liver, spleen, kidney, etc.) should be collected, fixed in formalin, and examined for any pathological changes.

References

Application Notes and Protocols for Evaluating the Efficacy of Decoy-Resistant Interleukin-18 (IL-18) in Tumor Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Interleukin-18 (IL-18) is a pro-inflammatory cytokine with the potential to stimulate anti-tumor immune responses. However, its therapeutic efficacy has been hampered by the presence of a natural inhibitor, IL-18 binding protein (IL-18BP), which acts as a high-affinity decoy receptor. To overcome this, engineered versions of IL-18, often referred to as decoy-resistant IL-18 (DR-18), have been developed. These variants are designed to retain their immune-stimulatory functions while evading neutralization by IL-18BP, making them promising candidates for cancer immunotherapy.[1][2][3] This document provides detailed application notes and protocols for evaluating the efficacy of these novel agents in preclinical tumor models.

I. In Vitro Efficacy Evaluation

A series of in vitro assays are essential to characterize the biological activity of decoy-resistant IL-18 and its effect on various immune cell populations.

1.1. Assessment of Immune Cell Activation

The primary mechanism of IL-18 involves the activation of T cells and Natural Killer (NK) cells.[4] Key assays to measure this activation include:

  • Cytokine Release Assays (IFN-γ Production): Activated T cells and NK cells release Interferon-gamma (IFN-γ). Measuring IFN-γ levels is a direct indicator of IL-18 activity.

  • Cell Proliferation Assays: Determining the extent to which decoy-resistant IL-18 stimulates the proliferation of immune cells.

  • Cytotoxicity Assays: Measuring the ability of IL-18-stimulated NK cells and cytotoxic T lymphocytes (CTLs) to kill tumor cells.

Table 1: Quantitative Data from In Vitro Immune Cell Activation Assays

AssayCell TypeTreatmentConcentration RangeReadoutExpected Outcome
IFN-γ ELISAHuman PBMCsDecoy-Resistant IL-180.1 - 100 ng/mLIFN-γ concentration (pg/mL)Dose-dependent increase in IFN-γ
Cell Proliferation (CFSE)Purified NK CellsDecoy-Resistant IL-181 - 100 ng/mLPercentage of proliferated cellsIncreased proliferation compared to control
Cytotoxicity (LDH Release)Co-culture: NK cells and Tumor cellsDecoy-Resistant IL-1810 - 100 ng/mLPercentage of tumor cell lysisIncreased tumor cell killing

1.2. Experimental Protocols

Protocol 1: IFN-γ Release Assay

  • Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.

  • Treatment: Add decoy-resistant IL-18 at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL). Include a vehicle control and a positive control (e.g., PHA or anti-CD3/CD28 beads).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • ELISA: Measure the concentration of IFN-γ in the supernatant using a commercial Human IFN-γ ELISA kit, following the manufacturer's instructions.

Protocol 2: NK Cell-Mediated Cytotoxicity Assay

  • Effector Cell Preparation: Isolate NK cells from PBMCs using a negative selection kit.

  • Target Cell Preparation: Label a cancer cell line (e.g., K562) with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).

  • Co-culture: Co-culture the labeled target cells with the isolated NK cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in the presence of decoy-resistant IL-18 (e.g., 50 ng/mL).

  • Incubation: Incubate the co-culture for 4 hours at 37°C.

  • Readout:

    • For Calcein-AM labeled cells, measure fluorescence in the supernatant (indicating cell lysis).

    • For 51Cr labeled cells, measure radioactivity in the supernatant.

    • Alternatively, a lactate dehydrogenase (LDH) release assay can be performed on the supernatant.

  • Calculation: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

II. In Vivo Efficacy Evaluation

In vivo studies using animal models are critical to assess the anti-tumor efficacy of decoy-resistant IL-18 in a complex biological system.

2.1. Syngeneic Mouse Tumor Models

Syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain, are the gold standard for evaluating immunotherapies.

  • Tumor Growth Inhibition Studies: The primary endpoint is the measurement of tumor volume over time in treated versus control groups.

  • Survival Studies: Monitoring the overall survival of the animals to determine the long-term therapeutic benefit.

  • Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs): Analyzing the immune cell populations within the tumor microenvironment to understand the mechanism of action.

Table 2: Quantitative Data from In Vivo Efficacy Studies

ModelTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Median Survival (days)Key Biomarker Change
MC38 Colon CarcinomaVehicle Control3x weekly, i.p.0%25Baseline
MC38 Colon CarcinomaDecoy-Resistant IL-1810 mg/kg, 3x weekly, i.p.75%45Increased CD8+ T cells in TME
B16-F10 MelanomaVehicle Control3x weekly, i.p.0%20Baseline
B16-F10 MelanomaDecoy-Resistant IL-1810 mg/kg, 3x weekly, i.p.60%35Increased IFN-γ in tumor

2.2. Experimental Protocols

Protocol 3: Subcutaneous Tumor Implantation and Efficacy Study

  • Cell Culture: Culture a murine cancer cell line (e.g., MC38) in appropriate media.

  • Cell Preparation: Harvest the cells and resuspend them in sterile PBS or Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of 6-8 week old C57BL/6 mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Administer decoy-resistant IL-18 or vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dose and schedule.

  • Data Collection: Continue to measure tumor volumes and body weights throughout the study. Euthanize mice when tumors reach a predetermined endpoint (e.g., 2000 mm³).

  • Survival Analysis: Monitor a separate cohort of mice for overall survival.

Protocol 4: Analysis of Tumor-Infiltrating Lymphocytes (TILs)

  • Tumor Excision: At the end of the efficacy study, or at specific time points, euthanize a subset of mice and surgically excise the tumors.

  • Tissue Dissociation: Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.

  • Cell Staining: Stain the single-cell suspension with a panel of fluorescently-labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1).

  • Flow Cytometry: Acquire the stained cells on a flow cytometer and analyze the data to quantify the different immune cell populations within the tumor.

III. Visualization of Pathways and Workflows

Signaling Pathway of Decoy-Resistant IL-18

IL18_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling DR-18 Decoy-Resistant IL-18 IL-18Rα IL-18Rα DR-18->IL-18Rα Binds IL-18BP IL-18BP DR-18->IL-18BP Binding Blocked IL-18Rβ IL-18Rβ IL-18Rα->IL-18Rβ Recruits MyD88 MyD88 IL-18Rβ->MyD88 Activates IRAK IRAK MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NF-κB NF-κB TRAF6->NF-κB IFN-γ Gene IFN-γ Gene NF-κB->IFN-γ Gene Transcription IFN-γ IFN-γ IFN-γ Gene->IFN-γ Translation Anti-Tumor\nImmunity Anti-Tumor Immunity IFN-γ->Anti-Tumor\nImmunity

Caption: Signaling pathway of decoy-resistant IL-18 leading to anti-tumor immunity.

Experimental Workflow for In Vivo Efficacy Study

in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture Tumor Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment DR-18 or Vehicle Administration Randomization->Treatment Monitoring Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint (Tumor Size/Survival) Monitoring->Endpoint Tumor_Excision Tumor Excision Endpoint->Tumor_Excision TIL_Analysis TIL Analysis (Flow Cytometry) Tumor_Excision->TIL_Analysis Data_Interpretation Efficacy & Mechanism TIL_Analysis->Data_Interpretation

Caption: Workflow for conducting an in vivo efficacy study of decoy-resistant IL-18.

References

Troubleshooting & Optimization

How to improve the solubility of ML-18 in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, in their experiments.

Troubleshooting Guide

Issue: Precipitate Formation When Diluting this compound Stock Solution in Aqueous Buffer

Question: I dissolved this compound in DMSO to make a stock solution, but when I add it to my aqueous experimental buffer (e.g., PBS, cell culture medium), a precipitate forms. How can I prevent this?

Answer:

Precipitation is a common issue when diluting a hydrophobic compound like this compound from a DMSO stock into an aqueous buffer. Here are several strategies to improve its solubility:

  • Optimize the Final DMSO Concentration:

    • Keep the final concentration of DMSO in your experimental buffer as low as possible, ideally below 0.5%, to minimize solvent effects on your cells or assay. However, a slightly higher concentration may be necessary for solubility.

    • Perform a preliminary test to determine the maximum tolerable DMSO concentration for your specific experiment.

  • Utilize Co-solvents and Surfactants:

    • The addition of co-solvents or non-ionic surfactants can significantly enhance the solubility of hydrophobic compounds.

    • Protocol 1: Using Ethanol and Polyethylene Glycol 400 (PEG 400): A mixture of 45% absolute ethanol and 55% PEG 400 can be used to prepare a stock solution. This stock can then be diluted into the growth medium to a final vehicle concentration of 0.1%, which has been shown to be non-cytotoxic for some cell lines.

    • Protocol 2: Using Tween® 80 or Pluronic® F-68: These non-ionic surfactants can aid in forming micelles to encapsulate the hydrophobic compound. Prepare a stock solution of this compound in DMSO. In a separate tube, prepare your aqueous buffer containing a low concentration of Tween® 80 or Pluronic® F-68 (e.g., 0.01-0.1%). Add the this compound stock solution dropwise to the surfactant-containing buffer while vortexing to facilitate mixing and micelle formation.

  • Employ Cyclodextrins:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.

    • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a commonly used derivative. A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been used to prepare a suspended solution of this compound at 2.5 mg/mL.

  • Sonication and Warming:

    • After adding the this compound stock solution to the buffer, sonicate the mixture for several minutes. This can help to break down small precipitate particles and improve dissolution.

    • Gently warming the buffer (e.g., to 37°C) before and after adding the this compound stock can also increase solubility. Ensure the temperature is compatible with the stability of this compound and other components of your assay.

  • Serial Dilution:

    • Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.

Experimental Workflow for Solubilizing this compound in Cell Culture Medium

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock Dissolve this compound in 100% DMSO (e.g., 10 mM stock) buffer Prepare cell culture medium. Optional: Add solubilizing agent (e.g., 0.1% Tween 80). stock->buffer Dilute warm Warm medium to 37°C buffer->warm add Add this compound stock dropwise to warm medium while vortexing. warm->add sonicate Sonicate for 5-10 minutes if precipitate forms. add->sonicate filter Sterile filter the final solution (0.22 µm filter). sonicate->filter

Caption: A step-by-step workflow for preparing a working solution of this compound in cell culture medium.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It has been reported to be soluble in DMSO at concentrations of 10 mM and 50 mg/mL (87.77 mM).

Q2: What is the solubility of this compound in aqueous buffers like PBS?

Quantitative Solubility Data for this compound

Solvent/VehicleSolubilitySolution Type
DMSO10 mMClear Solution
DMSO50 mg/mL (87.77 mM)Clear Solution
10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mLSuspended Solution
10% DMSO, 90% Corn Oil≥ 2.5 mg/mLClear Solution
Aqueous Buffers (e.g., PBS)Very LowPoorly Soluble

Q3: How should I store this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. Minimize freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q4: What is the mechanism of action of this compound?

A4: this compound is a selective antagonist of the bombesin receptor subtype-3 (BRS-3), which is a Gq-protein coupled receptor (GPCR). By blocking this receptor, this compound inhibits downstream signaling pathways.

Q5: What is the signaling pathway of the Bombesin Receptor Subtype-3 (BRS-3)?

A5: BRS-3, as a Gq-coupled receptor, activates phospholipase C (PLC) upon agonist binding. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This cascade can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK. Furthermore, BRS-3 activation has been shown to transactivate receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR) and HER2.

BRS3_signaling cluster_cytosol Cytosol cluster_nucleus Nucleus BRS3 BRS-3 Gq Gq BRS3->Gq EGFR EGFR/HER2 BRS3->EGFR PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG RAF RAF EGFR->RAF Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Ca2->PKC PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Agonist Agonist Agonist->BRS3 ML18 This compound ML18->BRS3

Caption: The BRS-3 signaling pathway is initiated by agonist binding, leading to the activation of downstream effectors. This compound acts as an antagonist, blocking this cascade.

Q6: What is a suitable buffer for a bombesin receptor binding assay?

  • Buffer: 50 mM Tris-HCl or HEPES, pH 7.4

  • Salts: 5-10 mM MgCl₂ and 100-150 mM NaCl

  • Protease Inhibitors: To prevent degradation of the receptor and ligand.

  • Blocking Agent: 0.1-1% Bovine Serum Albumin (BSA) to reduce non-specific binding.

It is always recommended to optimize the buffer composition for your specific experimental setup.

Troubleshooting inconsistent results in ML-18 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "ML-18" does not correspond to a publicly known and widely characterized chemical compound or experimental model. The following technical support guide is based on a fictional premise that this compound is an investigational small molecule inhibitor of the NF-κB signaling pathway. This guide is intended to serve as an illustrative example of a troubleshooting resource for researchers in drug development, drawing on established principles of experimental design and troubleshooting for novel chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a potent, cell-permeable small molecule inhibitor of the NF-κB signaling pathway. It is designed to target a key upstream kinase in the canonical pathway, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB dimers (p65/p50) in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and other target genes.

Q2: I am observing high variability in my IC50 values for this compound in a cell-based assay. What are the potential causes?

A2: Inconsistent IC50 values are a common challenge in early-stage drug discovery. Several factors could be contributing to this variability.[1][2][3] Key areas to investigate include:

  • Cell Density: The number of cells seeded per well can significantly impact the apparent potency of a compound.[2] Higher cell densities may require higher concentrations of the compound to achieve the same biological effect.

  • Reagent Variability: Lot-to-lot variation in serum, media, and other critical reagents can introduce significant variability.[2] It is advisable to qualify new lots of reagents and use a single lot for a set of comparative experiments.

  • Compound Stability: this compound may be unstable in culture media over the time course of the assay. Degradation of the compound will lead to an underestimation of its potency.

  • Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling is a major source of variability in cell-based assays.[1] Regular calibration of pipettes and automated liquid handlers is essential.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values

If you are experiencing variability in your IC50 measurements for this compound, consider the following troubleshooting steps:

Potential Cause Recommended Action
Cell Handling Procedures Standardize cell culture conditions, including media, supplements, and incubator parameters.[2][4] Use cells within a consistent and low passage number range. Ensure consistent cell seeding density across all plates and experiments.
Compound Handling and Storage Prepare fresh stock solutions of this compound from a qualified powder lot. Aliquot stock solutions to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive. Assess the stability of this compound in your specific assay medium over the duration of the experiment.
Assay Protocol Optimize the timing of compound addition and the overall assay duration.[2] Use appropriate positive and negative controls on every plate to monitor assay performance.[2] Implement a standardized operating procedure for all steps of the assay.[2]
Data Analysis Use a consistent and appropriate curve-fitting model for IC50 determination. Ensure that your data normalization is valid and consistently applied.

Experimental Protocol: NF-κB Reporter Assay

This protocol describes a typical experiment to measure the inhibitory activity of this compound on the NF-κB signaling pathway using a stable cell line expressing a luciferase reporter driven by an NF-κB response element.

Materials:

  • HEK293 cells stably expressing an NF-κB-luciferase reporter

  • Complete growth medium (DMEM, 10% FBS, 1% Pen/Strep)

  • This compound stock solution (10 mM in DMSO)

  • Recombinant human TNFα (100 ng/mL stock)

  • Luciferase assay reagent

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the HEK293 NF-κB reporter cells in a white, clear-bottom 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 50 µL of the compound dilutions. Include wells with vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Stimulation: Prepare a solution of TNFα in complete growth medium to a final concentration of 20 ng/mL. Add 50 µL of this solution to each well (final TNFα concentration will be 10 ng/mL).

  • Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of luciferase assay reagent to each well. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value of this compound.

Visualizations

Below are diagrams illustrating key aspects of this compound experimentation.

ML18_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_Receptor TNFα Receptor IKK_Complex IKK Complex TNFa_Receptor->IKK_Complex Activates TNFa TNFα TNFa->TNFa_Receptor Binds IkBa IκBα IKK_Complex->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocates ML18 This compound ML18->IKK_Complex Inhibits DNA DNA NFkB_n->DNA Binds Gene_Expression Gene Expression DNA->Gene_Expression Initiates Transcription

Caption: NF-κB signaling pathway with the inhibitory action of this compound.

ML18_Experimental_Workflow Start Start Cell_Culture 1. Cell Culture (HEK293 NF-κB Reporter) Start->Cell_Culture Cell_Seeding 2. Seed Cells (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare this compound Serial Dilutions Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with this compound Compound_Prep->Treatment Stimulation 5. Stimulate with TNFα Treatment->Stimulation Incubation 6. Incubate for 6 hours Stimulation->Incubation Lysis_Reading 7. Add Luciferase Reagent & Read Luminescence Incubation->Lysis_Reading Data_Analysis 8. Analyze Data (Calculate IC50) Lysis_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an NF-κB reporter assay using this compound.

Troubleshooting_Flowchart Start Inconsistent Results Check_Controls Are controls (positive/negative) behaving as expected? Start->Check_Controls Investigate_Assay Investigate assay components: - Reagent stability - Plate reader settings - Pipetting accuracy Check_Controls->Investigate_Assay No Check_Cells Are cell health, passage number, and density consistent? Check_Controls->Check_Cells Yes Contact_Support Contact Technical Support Investigate_Assay->Contact_Support Standardize_Cells Standardize cell culture and handling procedures. Check_Cells->Standardize_Cells No Check_Compound Is the this compound stock solution fresh and properly stored? Check_Cells->Check_Compound Yes Review_Protocol Review and standardize the entire experimental protocol. Standardize_Cells->Review_Protocol Prepare_Fresh Prepare fresh this compound stock and serial dilutions. Check_Compound->Prepare_Fresh No Check_Compound->Review_Protocol Yes Prepare_Fresh->Review_Protocol Review_Protocol->Contact_Support

Caption: Troubleshooting flowchart for inconsistent experimental results.

References

Technical Support Center: ML-18 in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3). Its primary mechanism involves inhibiting the binding of bombesin, which in turn blocks downstream signaling pathways. This can lead to the suppression of cell proliferation, particularly in cancer cell lines where BRS-3 is overexpressed.[1][2][3][4][5] Specifically, this compound has been shown to inhibit the increase of cytosolic Ca2+ levels and the tyrosine phosphorylation of EGFR and ERK in lung cancer cells.[1][2][3]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as DMSO, it should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into working volumes.

Q3: What is the recommended solvent and concentration for preparing this compound stock solutions?

This compound is soluble in DMSO, and a stock solution of 10 mM is commonly used for in vitro experiments.[1][2] Sonication may be recommended to ensure complete dissolution.[1]

Q4: How stable is this compound in cell culture medium?

While specific long-term stability data for this compound in various cell culture media is not extensively published, the stability of any small molecule in culture can be influenced by factors such as pH, temperature, light exposure, and interactions with media components like serum. It is best practice to prepare fresh media with this compound for each media change, especially in long-term experiments.

Troubleshooting Guide

Issue 1: Diminished or inconsistent inhibitory effect of this compound over time.

Possible Causes:

  • Degradation of this compound: Small molecules can degrade in aqueous culture media over extended periods, especially at 37°C. Factors like pH shifts in the media or exposure to light can accelerate this process.

  • Cellular Metabolism: Cells may metabolize this compound, reducing its effective concentration.

  • Development of Cellular Resistance: Prolonged exposure to an antagonist can sometimes lead to compensatory changes in the cells, reducing their sensitivity to the compound.

Solutions:

Solution Detailed Protocol
Frequent Media Changes Replace the culture medium containing this compound every 24-48 hours to ensure a consistent concentration of the active compound.
Optimize this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experiment duration. It may be necessary to use a slightly higher concentration in long-term cultures to account for potential degradation.
Protect from Light Minimize exposure of this compound stock solutions and culture media to light. Store stock solutions in amber vials and keep culture plates or flasks in the dark incubator as much as possible.
Monitor Cell Viability and Proliferation Regularly assess cell viability (e.g., using a Trypan Blue exclusion assay) and proliferation (e.g., using a cell counting assay) to monitor the effectiveness of this compound over time. A gradual increase in proliferation may indicate a loss of drug activity.
Test for Compound Stability If feasible, analyze the concentration of this compound in the culture medium over time using techniques like HPLC to directly assess its stability under your experimental conditions.
Issue 2: Observed cytotoxicity or off-target effects.

Possible Causes:

  • High Concentration of this compound: While this compound is a specific BRS-3 antagonist, high concentrations may lead to off-target effects or general cytotoxicity. It has lower affinity for GRPR and NMBR, with IC50 values of 16 µM and over 100 µM, respectively.[1][2][3]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to small molecules and their solvents.

Solutions:

Solution Detailed Protocol
Titrate this compound Concentration Determine the lowest effective concentration of this compound that achieves the desired biological effect without causing significant cytotoxicity. The IC50 for BRS-3 is 4.8 µM.[1][2][4]
Control for Solvent Effects Include a vehicle control in your experiments (e.g., cells treated with the same concentration of DMSO used to deliver this compound) to distinguish between the effects of the compound and the solvent.
Cell Viability Assays Use quantitative cell viability assays (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of different concentrations of this compound.
Issue 3: Variability in experimental results.

Possible Causes:

  • Inconsistent this compound Activity: This could be due to improper storage, repeated freeze-thaw cycles of the stock solution, or degradation in the culture medium.

  • Cell Culture Conditions: Fluctuations in incubator CO2 levels, temperature, or humidity can affect cell health and their response to treatment.

  • Cell Line Integrity: Cross-contamination or genetic drift of the cell line can lead to inconsistent results.

Solutions:

Solution Detailed Protocol
Strict Adherence to Storage Protocols Aliquot this compound stock solutions and avoid repeated freeze-thaw cycles. Always use freshly prepared media for treatments.
Maintain Consistent Culture Conditions Regularly monitor and calibrate your incubator to ensure stable temperature, CO2, and humidity levels.
Cell Line Authentication Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling to ensure their identity.

Experimental Protocols

Cell Viability (MTT) Assay Protocol
  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0, 4.8, 16, 48 μM) and a vehicle control (DMSO).[1][2][3]

  • Incubate the plate for the desired treatment duration (e.g., 48 hours).

  • Add 15 µL of 0.1% MTT solution to each well and incubate for 4 hours at 37°C.[2][3]

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2][3]

  • After 16 hours, measure the optical density at 570 nm using a microplate reader.[2][3]

Data Presentation

Table 1: this compound Inhibitory Concentrations

TargetIC50 ValueReference
BRS-34.8 µM[1][2][4]
GRPR16 µM[1][2][4]
NMBR> 100 µM[1][2]

Visualizations

ML18_Signaling_Pathway cluster_membrane Cell Membrane BRS3 BRS-3 Receptor PLC Phospholipase C BRS3->PLC Activates Bombesin Bombesin Bombesin->BRS3 Activates ML18 This compound ML18->BRS3 Inhibits Ca_increase Increase in Cytosolic Ca2+ PLC->Ca_increase EGFR EGFR Phosphorylation PLC->EGFR ERK ERK Phosphorylation PLC->ERK Proliferation Cell Proliferation Ca_increase->Proliferation EGFR->Proliferation ERK->Proliferation

Caption: this compound inhibits the BRS-3 signaling pathway.

Troubleshooting_Workflow Start Inconsistent this compound Effect Check_Degradation Hypothesis: This compound Degradation Start->Check_Degradation Check_Metabolism Hypothesis: Cellular Metabolism Start->Check_Metabolism Check_Resistance Hypothesis: Cellular Resistance Start->Check_Resistance Sol_Media Solution: Frequent Media Changes Check_Degradation->Sol_Media Sol_Light Solution: Protect from Light Check_Degradation->Sol_Light Sol_Conc Solution: Optimize Concentration Check_Metabolism->Sol_Conc Sol_Dose_Response Solution: Dose-Response Curve Check_Resistance->Sol_Dose_Response Sol_Viability Solution: Monitor Viability Check_Resistance->Sol_Viability

Caption: Troubleshooting workflow for inconsistent this compound effects.

References

Technical Support Center: Troubleshooting MLN4924 (Pevonedistat) Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are using the NEDD8-activating enzyme (NAE) inhibitor, MLN4924 (pevonedistat), and are encountering a lack of efficacy in certain cell lines. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help identify potential reasons for resistance and suggest further experimental steps.

General Information

MLN4924 (pevonedistat) is a first-in-class, selective inhibitor of the NEDD8-activating enzyme (NAE).[1][2][3][4] NAE is the E1 enzyme that initiates the neddylation cascade, a post-translational modification process where the ubiquitin-like protein NEDD8 is conjugated to substrate proteins.[5][6][7] The primary substrates of neddylation are the cullin-RING E3 ubiquitin ligases (CRLs). Inhibition of NAE by MLN4924 prevents the neddylation of cullins, leading to the accumulation of CRL substrate proteins.[8] This disruption of protein homeostasis can induce cellular responses such as cell cycle arrest, senescence, and apoptosis in cancer cells.[9]

Frequently Asked Questions (FAQs) & Troubleshooting

Why am I not observing the expected cytotoxic effects of MLN4924 in my cell line?

Several factors can contribute to a lack of MLN4924 efficacy. The primary reasons can be categorized as on-target resistance (alterations in the drug's direct target) or off-target resistance (cellular mechanisms that reduce the effective concentration of the drug or bypass its effects).

Potential Reasons & Troubleshooting Steps:

  • A. Target-Related Resistance: Mutations in the NAE Subunit UBA3

    • Explanation: Point mutations in the UBA3 (also known as NAEβ) subunit of the NAE can confer resistance to MLN4924.[1][5][6][7] These mutations can alter the binding of MLN4924 to the enzyme, reducing its inhibitory effect. For example, mutations such as I310N and Y352H in UBA3 have been identified in leukemia cell lines with acquired resistance to MLN4924.[5][6] Interestingly, these mutations may increase the enzyme's affinity for ATP while decreasing its affinity for NEDD8, thereby reducing the potency of MLN4924.[5][7] While preclinical models have shown various treatment-emergent mutations in NAEβ that induce resistance, these specific mutations have not been consistently detected in relapsed/refractory patients in clinical trials, suggesting other resistance mechanisms are also clinically relevant.[1][2]

    • Troubleshooting:

      • Sequence the UBA3 gene: In your resistant cell lines, sequence the coding region of the UBA3 gene to identify any potential mutations. Pay close attention to the regions known to be involved in MLN4924 binding.

      • Biochemical Assays: If a mutation is identified, perform biochemical assays with recombinant wild-type and mutant NAE to assess the impact on enzyme kinetics and MLN4924 inhibition.

  • B. Off-Target Resistance: Overexpression of ABC Transporters

    • Explanation: ATP-binding cassette (ABC) transporters are membrane proteins that function as efflux pumps, actively transporting various substrates, including drugs, out of the cell.[10][11][12] Overexpression of certain ABC transporters can lead to multidrug resistance by reducing the intracellular concentration of the therapeutic agent.[11] Specifically, the ABC transporter ABCG2 (also known as BCRP, breast cancer resistance protein) has been shown to confer resistance to MLN4924.[1][2][3] Studies have demonstrated that cell lines overexpressing ABCG2 are significantly less sensitive to MLN4924.[1][3]

    • Troubleshooting:

      • Assess ABCG2 Expression: Compare the mRNA and protein levels of ABCG2 in your sensitive and resistant cell lines using qRT-PCR and immunoblotting, respectively.

      • Co-treatment with an ABCG2 Inhibitor: Treat your resistant cells with a combination of MLN4924 and a known ABCG2 inhibitor (e.g., YHO-13351, fumitremorgin C).[1] A restoration of sensitivity to MLN4924 would suggest that ABCG2-mediated efflux is a key resistance mechanism.

      • shRNA-mediated Knockdown: Use lentiviral short hairpin RNA (shRNA) to specifically knock down the expression of ABCG2 in your resistant cells.[1][2] A subsequent increase in sensitivity to MLN4924 would confirm the role of ABCG2 in the observed resistance.

  • C. Altered Downstream Signaling: The NRF2 Pathway

    • Explanation: Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and detoxification genes.[13][14] Under normal conditions, NRF2 is a substrate of the CRLs and is targeted for degradation. Inhibition of NAE by MLN4924 leads to the stabilization and accumulation of NRF2.[1] While this is an expected on-target effect, constitutive activation or overexpression of NRF2 through other mechanisms can contribute to drug resistance by protecting cells from oxidative stress induced by chemotherapeutic agents.[13][14]

    • Troubleshooting:

      • Evaluate NRF2 and Target Gene Expression: Measure the baseline and MLN4924-induced levels of NRF2 and its downstream target genes (e.g., HO-1, NQO1) in both sensitive and resistant cell lines.

      • Assess Oxidative Stress: Quantify the levels of reactive oxygen species (ROS) in your cell lines with and without MLN4924 treatment. Resistant cells may exhibit a more robust antioxidant response.

      • Inhibit NRF2 Activity: Investigate whether inhibition of the NRF2 pathway can sensitize resistant cells to MLN4924.

How can I confirm that MLN4924 is engaging its target in my cells?

Even in resistant cells, it's crucial to determine if the drug is reaching and interacting with its target, NAE.

Experimental Confirmation:

  • Immunoblotting for Neddylated Cullins: A primary and direct downstream effect of NAE inhibition is the reduction of neddylated cullins.

    • Procedure: Treat your cells with a dose range of MLN4924 for a specified time (e.g., 24 hours).[1] Perform immunoblotting on cell lysates using an antibody that detects NEDD8. A decrease in the band corresponding to neddylated cullins indicates target engagement. In resistant cells, you may observe a reduced potency of MLN4924 in decreasing neddylated cullins compared to sensitive cells.[1]

  • Accumulation of CRL Substrates: Inhibition of CRLs leads to the accumulation of their substrate proteins.

    • Procedure: Following MLN4924 treatment, perform immunoblotting for known CRL substrates such as p21, p27, and CDT1.[1][8] An increase in the levels of these proteins is an indicator of NAE inhibition. Resistant cells may show a blunted accumulation of these substrates.[1]

Quantitative Data Summary

The following tables summarize quantitative data from studies on MLN4924 resistance.

Table 1: IC50 Values of MLN4924 in Sensitive vs. Resistant Cell Lines

Cell LineDescriptionIC50 (nM)Fold ResistanceReference
A2780Parental Ovarian Cancer~50-[1]
A2780/MLN-RMLN4924-Resistant>10,000>200[1]
NCI-H460Parental Lung Cancer~100-[1]
NCI-H460/MX20ABCG2-Overexpressing~1,00010[1]
HEK293Parental~200-[1]
HEK293-ABCG2-R482Wild-Type ABCG2 Overexpressing>10,000>50[1]
K562Parental Leukemia~30-[5]
R-K562MLNMLN4924-Resistant (UBA3 I310N)~3000100[5]
U937Parental Leukemia~40-[5]
R-U937MLNMLN4924-Resistant (UBA3 Y352H)~4000100[5]

Table 2: Effect of ABCG2 Inhibition on MLN4924 IC50 in Resistant Cells

Cell LineTreatmentIC50 (nM)Reference
NCI-H460/MX20MLN4924~1,000[1]
NCI-H460/MX20MLN4924 + YHO-13351 (1 µM)~200[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of MLN4924 and to calculate IC50 values.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of MLN4924 (e.g., 0 to 10,000 nM) for 72 hours.[1]

  • MTT Addition: Add 15 µL of 0.1% MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15]

  • Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: After 16 hours, measure the optical density at 570 nm using a microplate reader.[15]

  • Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Immunoblotting

This protocol is used to assess the protein levels of neddylated cullins, CRL substrates, and ABCG2.

  • Cell Lysis: After drug treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-15% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against NEDD8, p21, p27, NRF2, ABCG2, or a loading control (e.g., α-tubulin, actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

UBA3 Gene Sequencing

This protocol is used to identify mutations in the catalytic subunit of NAE.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from both sensitive and resistant cells and synthesize cDNA using a reverse transcription kit.

  • PCR Amplification: Amplify the coding sequence of UBA3 from the cDNA using gene-specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the obtained sequences with the reference sequence of human UBA3 to identify any nucleotide changes and the corresponding amino acid substitutions.

Visualizations

Signaling Pathways and Mechanisms

MLN4924_Mechanism_of_Action_and_Resistance cluster_0 Neddylation Pathway (Sensitive Cells) cluster_1 Resistance Mechanisms cluster_1_1 Target Mutation cluster_1_2 Drug Efflux MLN4924 MLN4924 (Pevonedistat) NAE NAE (UBA3/APPBP1) MLN4924->NAE Inhibits NEDD8_E2 NEDD8-E2 NAE->NEDD8_E2 Activates NEDD8 Apoptosis Apoptosis/ Senescence Cullin_NEDD8 Neddylated Cullin (Active CRL) NEDD8_E2->Cullin_NEDD8 Substrates CRL Substrates (e.g., p21, p27, NRF2) Cullin_NEDD8->Substrates Ubiquitinates Cullin_NEDD8->Apoptosis Suppresses Degradation Proteasomal Degradation Substrates->Degradation NAE_mut Mutant NAE (UBA3 mutation) MLN4924_res MLN4924 MLN4924_res->NAE_mut Ineffective Inhibition ABCG2 ABCG2 Transporter MLN4924_efflux MLN4924 MLN4924_efflux->ABCG2 Efflux

Caption: Mechanism of MLN4924 action and resistance pathways.

Experimental Workflow for Investigating Resistance

Troubleshooting_Workflow start Start: Lack of MLN4924 Efficacy Observed ic50 Confirm Resistance: Determine IC50 in sensitive vs. resistant cell lines (MTT Assay) start->ic50 target_engagement Assess Target Engagement: Immunoblot for Neddylated Cullins and CRL Substrates ic50->target_engagement no_engagement No Target Engagement target_engagement->no_engagement Reduced Inhibition engagement_no_effect Target Engagement, but No Cytotoxicity target_engagement->engagement_no_effect Inhibition Observed efflux Hypothesis: Drug Efflux - Check ABCG2 expression (qPCR, IB) - Co-treat with ABCG2 inhibitor no_engagement->efflux mutation Hypothesis: Target Mutation - Sequence UBA3 gene no_engagement->mutation downstream Hypothesis: Altered Downstream Signaling - Analyze NRF2 pathway engagement_no_effect->downstream conclusion_efflux Conclusion: ABCG2-mediated Resistance efflux->conclusion_efflux conclusion_mutation Conclusion: UBA3 Mutation Confers Resistance mutation->conclusion_mutation conclusion_downstream Conclusion: Downstream Pathway Alteration Contributes to Resistance downstream->conclusion_downstream

Caption: Workflow for troubleshooting MLN4924 resistance.

References

Technical Support Center: Handling Hygroscopic DMSO with ML-18

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific stability or interaction data for a compound designated "ML-18" is broadly available in the scientific literature. The following guidance is based on established best practices for handling dimethyl sulfoxide (DMSO) with sensitive small molecule compounds in a research setting. "this compound" is used as a placeholder for a generic small molecule.

Frequently Asked Questions (FAQs)

Q1: What is DMSO and why is it described as hygroscopic?

Dimethyl sulfoxide (DMSO) is a highly polar aprotic solvent widely used in research to dissolve a broad range of polar and nonpolar compounds.[1] Its hygroscopic nature means it readily attracts and absorbs moisture from the surrounding atmosphere.[2] This property is due to the strong hydrogen bond acceptor capability of the sulfoxide oxygen atom, which readily interacts with water molecules in the air.

Q2: How can water absorbed by DMSO affect my experiments with this compound?

The presence of water in your DMSO solvent can introduce several variables that may compromise your experimental results:

  • Compound Degradation: Water can act as a reactant, leading to the hydrolysis of sensitive functional groups on your compound, this compound. Studies have shown that for many compounds, water is a more significant cause of degradation in DMSO stock solutions than oxygen.

  • Reduced Solubility and Precipitation: As DMSO absorbs water, the polarity of the solvent mixture changes. This can decrease the solubility of your compound, potentially leading to precipitation and an inaccurate final concentration in your assays.

  • Inconsistent Assay Performance: The unintended presence of water can lead to variability in your experimental outcomes, causing poor reproducibility between experiments or even within the same experimental run.

  • Alteration of Physical Properties: Absorbed water can change the viscosity and freezing point of the DMSO solution, which may affect automated liquid handling and plate-based screening.[1]

Q3: What are the best practices for storing and handling anhydrous DMSO to prevent water absorption?

To maintain the anhydrous state of DMSO, it is crucial to adhere to strict storage and handling protocols. Proper technique minimizes the introduction of atmospheric moisture.

Troubleshooting Guide

Q4: My this compound stock solution in DMSO appears cloudy or has visible precipitate. What should I do?

Cloudiness or precipitation can occur for several reasons, often related to water absorption or temperature changes.

  • Check Storage Temperature: DMSO freezes at 18.5°C (65.3°F).[1] If stored at or below this temperature, it will solidify. Gentle warming to room temperature should reliquefy the solution without damaging the solvent or many dissolved compounds.

  • Suspect Water Contamination: If the solution remains cloudy after warming, water contamination may have reduced the solubility of this compound. The compound may be precipitating out of the "wet" DMSO.

  • Action Steps:

    • Gently warm the vial to room temperature (e.g., in a 25°C water bath) and vortex thoroughly to attempt redissolution.

    • If precipitation persists, the stock solution may be compromised. It is recommended to prepare a fresh stock solution using a new, properly sealed bottle of anhydrous DMSO.

    • Consider filtering the solution through a 0.22 µm syringe filter compatible with DMSO if you must use it, but be aware that the final concentration will be lower than intended.

Q5: I am observing inconsistent results in my cell-based assays. Could "wet" DMSO be the cause?

Yes, variability in the water content of your DMSO is a common cause of inconsistent experimental results.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for Anhydrous DMSO

ParameterRecommendationRationale
Container Original manufacturer's airtight, opaque glass bottle.Minimizes light exposure and moisture ingress. Glass is inert.
Storage Temp. 15°C to 25°C (59°F - 77°F).Avoids freezing (occurs at 18.5°C) and potential degradation at high temperatures.
Environment A cool, dry, and well-ventilated area.Low ambient humidity reduces the driving force for water absorption.
Handling Use a dry, inert gas (e.g., argon, nitrogen) to flush the headspace before resealing.Displaces moist air from the container to protect the remaining solvent.
Dispensing Work quickly. Open the bottle for the minimum time necessary.Reduces the time the solvent is exposed to atmospheric moisture.
Aliquoting Dispense into smaller, single-use glass vials for daily use.Prevents repeated opening of the main stock bottle, protecting its integrity.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Anhydrous DMSO

This protocol outlines the steps for preparing a concentrated stock solution while minimizing water contamination.

Materials:

  • This compound powder

  • New, sealed bottle of anhydrous DMSO (≥99.9%)

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Calibrated analytical balance

  • Sterile, disposable syringes and needles (or appropriate pipette and tips)

  • Vortex mixer

Methodology:

  • Pre-calculation: Determine the mass of this compound required to make your desired volume and concentration (e.g., for 1 mL of a 10 mM solution, you will need 0.01 * MW of this compound mg).

  • Weighing: Accurately weigh the calculated mass of this compound powder directly into a sterile, dry amber glass vial.

  • Solvent Addition: In a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier), open a new bottle of anhydrous DMSO. Immediately withdraw the required volume of DMSO using a sterile syringe or pipette and add it to the vial containing the this compound powder.

  • Dissolution: Tightly cap the vial and vortex at room temperature until the this compound is completely dissolved.[3] Gentle warming may be used if necessary, depending on the compound's properties.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in separate, properly labeled amber glass vials. This prevents contamination of the entire stock with each use.[4]

  • Storage: Store the aliquots at -20°C or -80°C as recommended for your specific compound.[4] Avoid repeated freeze-thaw cycles.

Protocol 2: General Methodology for Karl Fischer Titration of DMSO

This protocol provides a general overview for determining the water content in a DMSO sample, which is the most accurate method.

Principle: Karl Fischer (KF) titration is a highly specific method where a KF reagent containing iodine reacts stoichiometrically with water. The endpoint is detected potentiometrically when all the water is consumed.

Methodology:

  • Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel must be pre-conditioned to a dry, stable state.

  • Sample Preparation: Using a dry glass syringe, carefully draw a precise amount (e.g., 1 mL) of the DMSO sample to be tested.

  • Injection: Inject the DMSO sample directly into the conditioned titration vessel. The mass of the sample is determined accurately by weighing the syringe before and after injection.

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and detect the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed, the titrant's concentration (titer), and the mass of the DMSO sample. Results are typically reported in ppm (parts per million) or percentage (%).

  • Titer Determination: The concentration of the KF reagent should be regularly standardized using a certified water standard.[5][6]

Visualizations

cluster_prep Preparation & Storage cluster_use Experimental Use start Obtain New Bottle of Anhydrous DMSO store_main Store in Cool, Dry Place (15-25°C) start->store_main aliquot Aliquot into Smaller Vials (Use Inert Gas Flush) store_main->aliquot store_aliquot Store Aliquots Tightly Sealed aliquot->store_aliquot weigh Weigh this compound Powder into Final Vial store_aliquot->weigh Use one aliquot per stock prep add_dmso Add DMSO from Aliquot to this compound weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve final_storage Store Stock Solution at -20°C / -80°C dissolve->final_storage caption Workflow for Handling DMSO and Preparing this compound Stock Solutions.

Caption: Workflow for Handling DMSO and Preparing this compound Stock Solutions.

start Inconsistent Results or Precipitate Observed check_temp Is the solution frozen? (Temp < 18.5°C) start->check_temp warm Warm gently to RT and vortex check_temp->warm Yes check_source Is DMSO from a new, sealed bottle? check_temp->check_source No resolved Issue Resolved warm->resolved old_dmso High risk of water contamination. Discard and use a fresh bottle. check_source->old_dmso No new_dmso Water contamination is less likely, but possible due to handling. check_source->new_dmso Yes prepare_fresh Prepare Fresh Stock Solution with Anhydrous DMSO old_dmso->prepare_fresh kf_test Optional: Test water content with Karl Fischer Titration new_dmso->kf_test kf_test->prepare_fresh

Caption: Troubleshooting Flowchart for DMSO-Related Experimental Issues.

cluster_air Atmospheric Air cluster_dmso Anhydrous DMSO h2o1 H₂O dmso DMSO (CH₃)₂SO h2o1->dmso h2o2 H₂O h2o2->dmso h2o3 H₂O h2o3->dmso h2o4 H₂O label_air caption DMSO's hygroscopic nature attracts water from the air.

Caption: Conceptual Diagram of DMSO's Hygroscopic Nature.

References

Best practices for handling and storing ML-18 to maintain potency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist. This guide is designed to provide researchers, scientists, and drug development professionals with best practices for handling, storing, and utilizing this compound to ensure experimental success and maintain the compound's potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] It functions by selectively binding to BRS-3 and inhibiting its activity. The primary mechanism of action involves the blockade of the Gq-coupled signaling cascade, which prevents the activation of a phosphatidylinositol-calcium second messenger system.[2] This inhibition can lead to downstream effects such as the suppression of cancer cell proliferation.[2]

Q2: How should I store the solid (powder) form of this compound?

A2: The solid form of this compound should be stored at -20°C for long-term stability.[1] Under these conditions, the compound is stable for at least three years.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[1] For optimal stability, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3] Store these aliquots at -80°C for up to one year.[1] For short-term storage, the stock solution can be kept at -20°C for up to one month.[3]

Q4: What is the recommended solvent for reconstituting this compound?

A4: The recommended solvent for reconstituting this compound is high-purity, anhydrous DMSO.[1]

Q5: Does this compound need to be protected from light?

Troubleshooting Guide

Issue 1: I am observing precipitation in my this compound stock solution.

  • Possible Cause 1: Incorrect Solvent. this compound has limited solubility in aqueous solutions. Ensure you are using an appropriate organic solvent like DMSO for your stock solution.

  • Possible Cause 2: Exceeded Solubility Limit. You may have exceeded the solubility limit of this compound in your chosen solvent. For DMSO, a concentration of up to 50 mg/mL (87.77 mM) is achievable, but sonication may be required to fully dissolve the compound.[1]

  • Possible Cause 3: Low-Quality Solvent. The presence of water in your DMSO can reduce the solubility of hydrophobic compounds. Use anhydrous, high-purity DMSO.

  • Solution: If you observe precipitation, gently warm the solution to 37°C and sonicate until the precipitate dissolves.[1] If the precipitate persists, you may need to prepare a new stock solution at a lower concentration.

Issue 2: I am seeing inconsistent or no activity of this compound in my experiments.

  • Possible Cause 1: Compound Degradation. Improper storage of the solid compound or stock solution can lead to degradation and loss of potency. Ensure you are following the recommended storage conditions (-20°C for solid, -80°C for stock solutions).[1] Repeated freeze-thaw cycles of stock solutions should be avoided by preparing single-use aliquots.[3]

  • Possible Cause 2: Incorrect Dilution. Ensure that your serial dilutions are prepared accurately. When diluting a DMSO stock solution into an aqueous buffer or cell culture medium, it is crucial to mix thoroughly to avoid precipitation. It is recommended to perform dilutions in a stepwise manner.[3]

  • Possible Cause 3: Low Receptor Expression. The target of this compound, BRS-3, may not be expressed at sufficient levels in your experimental cell line. Verify BRS-3 expression using techniques like qPCR or western blotting.

  • Solution: Always use freshly prepared dilutions from a properly stored stock solution for your experiments. Confirm the expression of BRS-3 in your model system before initiating experiments.

Issue 3: I am observing cytotoxicity in my cell-based assays that is not related to the intended biological activity.

  • Possible Cause 1: High DMSO Concentration. The final concentration of DMSO in your cell culture medium may be too high, leading to solvent-induced toxicity.

  • Solution: Ensure that the final concentration of DMSO in your culture medium is below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.

Data Presentation

Table 1: Potency and Selectivity of this compound

ReceptorIC50 (μM)
BRS-34.8
GRPR16
NMBR>100

Data sourced from MedChemExpress and TargetMol.[1][2]

Table 2: Storage and Stability of this compound

FormStorage TemperatureShelf Life
Solid (Powder)-20°C≥ 3 years
In Solvent (DMSO)-80°C1 year
In Solvent (DMSO)-20°C1 month

Data sourced from TargetMol and MedChemExpress.[1][3]

Experimental Protocols

Protocol 1: Reconstitution of this compound Powder

  • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.[4]

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).

  • Gently vortex the vial to mix. If necessary, sonicate the solution in a water bath for a short period to ensure complete dissolution.[1]

  • Visually inspect the solution to ensure there are no visible particulates.

  • Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

Protocol 2: Cell Viability (MTT) Assay

  • Seed cells (e.g., NCI-H1299 cells transfected with BRS-3) in a 96-well plate at the desired density and allow them to adhere overnight.[2]

  • Prepare serial dilutions of this compound from your DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound (e.g., 0, 4.8, 16, 48 μM).[2] Include a vehicle control (medium with DMSO only).

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Add 15 μL of a 0.1% MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Add 150 μL of DMSO to each well to dissolve the formazan crystals.[2]

  • After 16 hours, measure the optical density at 570 nm using a microplate reader.[2]

Visualizations

BRS3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Endogenous Ligand Endogenous Ligand BRS3 BRS-3 Receptor Endogenous Ligand->BRS3 Activates Gq Gαq BRS3->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., ERK, EGFR phosphorylation) Ca2->Downstream PKC->Downstream ML18 This compound ML18->BRS3 Inhibits

Caption: BRS-3 signaling pathway and the inhibitory action of this compound.

ML18_Handling_Workflow cluster_storage Storage cluster_prep Preparation cluster_experiment Experimentation Solid Solid this compound (Store at -20°C) Reconstitute Reconstitute in annhydrous DMSO (e.g., 10 mM stock) Solid->Reconstitute Aliquot Aliquot into single-use tubes Reconstitute->Aliquot Store_Solution Store stock solution at -80°C Aliquot->Store_Solution Dilute Prepare working dilutions in culture medium Store_Solution->Dilute Treat Treat cells Dilute->Treat Assay Perform assay Treat->Assay

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Overcoming Challenges in Replicating Published ML-18 Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully replicating and building upon published findings related to ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide antagonist of the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of agonists to BRS-3, thereby inhibiting downstream signaling pathways.[1][2] It has been shown to inhibit agonist-induced elevation of cytosolic calcium and tyrosine phosphorylation of EGFR and ERK.[1][2][3]

Q2: What are the binding affinities of this compound for bombesin receptor subtypes?

A2: this compound exhibits moderate affinity for BRS-3 with a reported IC50 of 4.8 μM.[3][4] It has lower affinity for the gastrin-releasing peptide receptor (GRPR) with an IC50 of 16 μM and has very low affinity for the neuromedin B receptor (NMBR) with an IC50 of over 100 μM.[1][2][3]

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO.[4] For in vivo experiments, it can be prepared in a solution of 10% DMSO and 90% corn oil for a clear solution, or in 10% DMSO and 90% (20% SBE-β-CD in Saline) for a suspended solution.[4] For long-term storage, it is recommended to store the solid powder at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[4]

Q4: What cell lines are suitable for studying this compound's effects?

A4: The original publication describing this compound utilized NCI-H1299 lung cancer cells stably transfected with BRS-3.[1][2][3] The choice of cell line will depend on the specific research question and the expression of BRS-3. It is crucial to verify BRS-3 expression in the selected cell line.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell Proliferation (MTT) Assays
Problem Possible Cause Troubleshooting Steps
High variability between replicates Inconsistent cell seedingEnsure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding to minimize variability.
Uneven dissolution of formazan crystalsGently agitate the plate for 10-15 minutes after adding the solubilizing agent (e.g., DMSO) to ensure complete dissolution.
Lower than expected inhibition of proliferation This compound precipitationVisually inspect the media for any signs of precipitation. If observed, consider preparing a fresh stock solution or using a different formulation.[4]
Low BRS-3 expression in the cell lineConfirm BRS-3 expression using techniques like qPCR or Western blotting.
Cell line-specific metabolic activityOptimize MTT incubation time and cell seeding density for your specific cell line.[5]
High background absorbance Contamination (e.g., microbial)Regularly check cell cultures for contamination. Use sterile techniques throughout the experiment.
Insufficient washingEnsure complete removal of media before adding the solubilizing agent to avoid interference from media components.[5]
Guide 2: Difficulty in Replicating Calcium Mobilization Assay Results
Problem Possible Cause Troubleshooting Steps
No or weak response to BRS-3 agonist Low BRS-3 expressionVerify BRS-3 expression in the chosen cell line.
Inactive agonistUse a fresh, validated batch of the BRS-3 agonist.
Issues with the fluorescent calcium indicator (e.g., FURA2-AM)Ensure proper loading of the indicator by optimizing concentration and incubation time. Check the viability of cells after loading.
Inconsistent inhibition by this compound This compound degradationPrepare fresh dilutions of this compound for each experiment from a frozen stock.
Incorrect timing of this compound additionAdd this compound prior to the agonist to allow for receptor binding and antagonism. Optimize the pre-incubation time.
High background fluorescence Autofluorescence of this compound or other compoundsRun appropriate controls, including cells with this compound alone, to determine background fluorescence.
Cell deathAssess cell viability to ensure that the observed changes in fluorescence are not due to cytotoxicity.

Experimental Protocols

Protocol 1: Cell Proliferation (MTT) Assay

This protocol is adapted from the methods described in the original publication on this compound.[3]

  • Cell Seeding: Seed NCI-H1299 cells stably transfected with BRS-3 in a 96-well plate at a density of 5,000 cells per well. Allow cells to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 4.8, 16, 48 μM). Include a positive control (e.g., a known inhibitor of cell proliferation) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 15 μL of 0.1% MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 150 μL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.

Protocol 2: Western Blot for pEGFR and pERK

This protocol is based on the findings that this compound inhibits agonist-induced phosphorylation of EGFR and ERK.[1][2][3]

  • Cell Culture and Starvation: Culture NCI-H1299 cells with stable BRS-3 expression to 80-90% confluency. Starve the cells in serum-free media for 24 hours.

  • This compound Pre-treatment: Pre-treat the cells with this compound (e.g., 16 μM) for 1 hour.

  • Agonist Stimulation: Stimulate the cells with a BRS-3 agonist (e.g., 100 nM BA1) for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with primary antibodies against pEGFR, total EGFR, pERK, and total ERK overnight at 4°C.

  • Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Signaling Pathways and Logical Relationships

BRS-3 Signaling Pathway and Inhibition by this compound

BRS3_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol BRS3 BRS-3 Gq Gq BRS3->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_increase ↑ [Ca2+] IP3->Ca2_increase PKC PKC DAG->PKC EGFR_trans EGFR Transactivation PKC->EGFR_trans ERK_pathway ERK Pathway EGFR_trans->ERK_pathway Proliferation Cell Proliferation ERK_pathway->Proliferation Agonist BRS-3 Agonist Agonist->BRS3 Activates ML18 This compound ML18->BRS3 Inhibits

References

Technical Support Center: Strategies for Reducing Variability in ML-18 Functional Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues and reduce variability in functional assays for ML-18, a decoy-resistant Interleukin-18 (IL-18).

Troubleshooting Guide

Variability in this compound functional assays can arise from multiple factors, from reagent handling to data analysis. This guide provides a systematic approach to identifying and mitigating these sources of error.

Key Factors Influencing Assay Variability

FactorPotential Impact on VariabilityRecommended Action
Reagent Quality & Handling HighUse high-quality, validated reagents. Aliquot and store this compound and other cytokines at recommended temperatures to avoid repeated freeze-thaw cycles. Ensure consistency in reagent lots used across experiments.
Cell Line & Culture Conditions HighMaintain a consistent cell passage number. Regularly test for mycoplasma contamination. Ensure uniform cell seeding density and viability across all wells. Use of cryopreserved cell stocks from a single passage can reduce variability.[1]
Assay Protocol Execution HighAdhere strictly to the standardized protocol.[1] Pay close attention to incubation times, temperatures, and washing steps. Use calibrated pipettes and automated plate washers where possible to improve precision.[1][2]
Analyte Concentration MediumBe aware that variability can be higher at very low or very high analyte concentrations.[1][2] Perform dilution series to determine the optimal concentration range for your assay.
Assay Kit & Vendor MediumDifferent assay kits, even for the same analyte, can yield different results.[1][2] For longitudinal studies, it is recommended to use kits from the same manufacturer and preferably the same lot.
Data Acquisition & Analysis MediumEnsure the plate reader is properly calibrated and maintained. Use consistent data analysis parameters and software. Be mindful of potential data transcription errors.[1][2]
Operator Skill & Training HighInconsistent technique between operators is a significant source of variability.[1][2] Ensure all personnel are thoroughly trained on the assay protocol and instrument operation.

Frequently Asked Questions (FAQs)

Q1: What are the most common functional assays for this compound?

A1: The primary functional activity of IL-18, and therefore this compound, is the induction of Interferon-gamma (IFN-γ) production by immune cells such as Natural Killer (NK) cells and T cells.[3][4] Therefore, the most common functional assays are:

  • IFN-γ Induction Bioassay: This involves stimulating responsive cell lines (e.g., KG-1, NK-92) or primary immune cells with this compound and measuring the amount of secreted IFN-γ by ELISA or other immunoassays.[4][5]

  • NF-κB Reporter Assays: IL-18 signaling activates the NF-κB pathway.[6][7] Reporter cell lines expressing a reporter gene (e.g., luciferase or SEAP) under the control of an NF-κB promoter can be used to quantify this compound activity.[6]

  • NK Cell Activation Assays: The activation of NK cells by this compound can be assessed by measuring the upregulation of activation markers like CD69 or by cytotoxicity assays against target cells.[8][9]

Q2: My IFN-γ induction assay results are highly variable between experiments. What are the likely causes?

A2: High variability in IFN-γ induction assays can stem from several sources:

  • Cell Health and Density: Ensure your target cells (e.g., KG-1 or primary NK cells) are healthy, in the logarithmic growth phase, and seeded at a consistent density. Cell viability is critical for a robust response.

  • Stimulation Time: The kinetics of IFN-γ production can vary. An incubation time of 4-6 hours may not be sufficient; consider extending it to 16 hours for a better signal.[10]

  • Reagent Stability: Active IL-18 is known to be unstable in some culture media at 37°C.[11] This instability can lead to a loss of activity and increased variability. Consider using a stabilizing agent or an assay format that captures the active cytokine during treatment.[11]

  • Protein Transport Inhibitors: When performing intracellular cytokine staining for flow cytometry, the use of a protein transport inhibitor like Brefeldin A or Monensin is crucial to allow for the accumulation of IFN-γ inside the cells.[10][12]

Q3: How can I differentiate between the active and inactive forms of IL-18 in my samples?

A3: IL-18 is produced as an inactive precursor (pro-IL-18) and requires cleavage by caspase-1 to become biologically active.[3][13] To differentiate between the two forms:

  • Western Blot: This technique can distinguish between the 24 kDa pro-IL-18 and the 18 kDa mature, active form.[14]

  • Specific ELISAs: Some ELISA kits are designed to specifically detect the mature, active form of IL-18, while others may detect both the pro and mature forms.[3][15] It is important to verify the specificity of the ELISA kit you are using.

  • Bioassay: A functional assay, such as an IFN-γ induction assay, will only measure the biologically active form of IL-18.[3]

Q4: What is the role of IL-18 Binding Protein (IL-18BP) and how does it affect my assays?

A4: IL-18BP is a naturally occurring soluble protein that binds to IL-18 with high affinity and neutralizes its activity.[13][15] this compound is designed to be resistant to this inhibition. When measuring this compound activity in biological samples that may contain endogenous IL-18BP (like serum or plasma), it is important to use an assay that can specifically measure the activity of your decoy-resistant molecule without interference. Assays that measure total IL-18 protein levels (like some ELISAs) may not reflect the true biological activity in the presence of IL-18BP.[16]

Experimental Protocols

Protocol 1: IFN-γ Induction Bioassay using KG-1 Cells

This protocol describes a method to measure the biological activity of this compound by quantifying its ability to induce IFN-γ secretion from the human myelomonocytic cell line KG-1.[4][5]

Materials:

  • KG-1 cells (ATCC® CCL-246™)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Recombinant human this compound (various concentrations)

  • Recombinant human IL-12 (as a co-stimulant, optional)

  • Human IFN-γ ELISA kit

  • 96-well flat-bottom cell culture plates

Procedure:

  • Culture KG-1 cells in complete RPMI-1640 medium.

  • Seed KG-1 cells into a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only) and a positive control (a known concentration of standard IL-18). For enhanced IFN-γ production, IL-12 can be added as a co-stimulant at a final concentration of 1-10 ng/mL.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.

  • After incubation, centrifuge the plate at 300 x g for 5 minutes.

  • Carefully collect the supernatant without disturbing the cell pellet.

  • Quantify the concentration of IFN-γ in the supernatants using a human IFN-γ ELISA kit according to the manufacturer's instructions.

  • The biological activity of this compound is proportional to the amount of IFN-γ produced.

Protocol 2: NF-κB Reporter Assay

This protocol outlines a method to assess this compound activity by measuring the activation of the NF-κB signaling pathway using a reporter cell line.[6]

Materials:

  • HEK293 cells stably expressing the human IL-18 receptor complex (IL-18Rα and IL-18Rβ) and an NF-κB-driven reporter gene (e.g., secreted embryonic alkaline phosphatase - SEAP, or luciferase).

  • DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Recombinant human this compound (various concentrations).

  • SEAP or luciferase detection reagents.

  • 96-well cell culture plates.

Procedure:

  • Seed the reporter cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a negative control (medium only).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Measure the reporter gene activity:

    • For SEAP: Collect the culture supernatant and measure SEAP activity using a suitable substrate and a spectrophotometer or luminometer.

    • For luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • The level of reporter gene expression is indicative of the NF-κB activation by this compound.

Signaling Pathway and Experimental Workflow Diagrams

IL18_Signaling_Pathway This compound Signaling Pathway ML18 This compound (Decoy-Resistant IL-18) IL18R IL-18 Receptor Complex (IL-18Rα / IL-18Rβ) ML18->IL18R Binds to MyD88 MyD88 IL18R->MyD88 Recruits IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 NFkB NF-κB Activation TRAF6->NFkB MAPK MAPK Activation (p38) TRAF6->MAPK Gene Gene Transcription NFkB->Gene MAPK->Gene IFNg IFN-γ Secretion Gene->IFNg Inflammation Pro-inflammatory Response Gene->Inflammation

Caption: this compound initiates a pro-inflammatory signaling cascade.

Experimental_Workflow IFN-γ Induction Assay Workflow start Start prep_cells Prepare & Seed KG-1 Cells start->prep_cells incubate Co-incubate Cells with this compound (16-24h) prep_cells->incubate prep_ml18 Prepare this compound Serial Dilutions prep_ml18->incubate centrifuge Centrifuge Plate incubate->centrifuge collect Collect Supernatant centrifuge->collect elisa Perform IFN-γ ELISA collect->elisa analyze Analyze Data elisa->analyze end End analyze->end

Caption: Workflow for measuring this compound induced IFN-γ secretion.

References

Identifying and mitigating potential artifacts in ML-18 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential artifacts in ML-18 studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of artifacts in high-throughput screening (HTS) assays?

A1: The major sources of artifacts in HTS assays are the test compounds themselves.[1] Other sources include environmental contaminants like fibers and plastics, as well as interference from endogenous substances in cells and culture media.[1]

Q2: How can compound autofluorescence affect HTS results?

A2: Compound autofluorescence is a significant issue, as many HTS assays measure changes in fluorescent signals.[1] It can lead to out-of-focus images, failures in image analysis, and can be incorrectly scored as a false positive or negative, obscuring the actual activity of the compound.[1] Approximately 10% of compounds in small-molecule HTS libraries exhibit fluorescence.[1]

Q3: What are "false positives" in the context of HTS?

A3: False positives are compounds that appear to be active in initial screens but show no activity in subsequent confirmatory assays.[2] They mimic a desired biological response without interacting with the intended target.[2] Assay interference is a common cause of false positives.[2]

Q4: What is the role of quality control in HTS experiments?

A4: Quality control is crucial for ensuring the reliability of HTS assays. Key aspects of quality control include good plate design, the use of effective positive and negative controls, and the development of metrics to measure the degree of differentiation between active and inactive compounds.[3]

Troubleshooting Guides

Issue 1: High Rate of False Positives in Primary Screen

Symptoms:

  • A large number of initial "hits" are not confirmed in secondary assays.

  • Observed activity does not align with expected biological mechanisms.

Potential Causes & Mitigation Strategies:

CauseMitigation Strategy
Compound Aggregation Perform counter-screens, such as those using detergents, to identify and eliminate aggregator compounds.[4] These compounds can non-specifically interfere with biochemical and cell-based assays.[2]
Luciferase Inhibition For assays using luciferase reporters, screen compounds against the luciferase enzyme alone to identify inhibitors that would otherwise be flagged as false positives.[2]
Thiol Reactivity & Redox Activity Utilize computational tools and specific assays to predict and test for thiol reactivity and redox activity, which are common mechanisms of assay interference.[2][5]
Autofluorescence Pre-screen compounds for intrinsic fluorescence at the excitation and emission wavelengths of the assay to flag potentially interfering molecules.[1]

Experimental Protocol: Detergent-Based Counter-Screen for Aggregators

  • Objective: To differentiate true inhibitors from non-specific aggregators.

  • Materials:

    • Active compounds ("hits") from the primary screen.

    • Assay buffer.

    • Target enzyme and substrate.

    • Non-ionic detergent (e.g., Triton X-100).

    • Microplates (e.g., 384-well).[3][4]

    • Plate reader.

  • Procedure:

    • Prepare two sets of assay plates.

    • To the first set, add the standard assay components (buffer, enzyme, substrate, and test compound).

    • To the second set, add the standard assay components plus a low concentration of Triton X-100 (e.g., 0.01%).

    • Incubate both sets of plates under standard assay conditions.

    • Measure the activity on a plate reader.

  • Interpretation of Results:

    • True Inhibitors: Activity will be inhibited in both the presence and absence of the detergent.

    • Aggregators: Inhibitory activity will be significantly reduced or eliminated in the presence of the detergent.

Issue 2: Inconsistent Results Across Assay Plates

Symptoms:

  • High variability in control wells (positive and negative).

  • "Edge effects" where wells on the perimeter of the plate show different results from interior wells.

Potential Causes & Mitigation Strategies:

CauseMitigation Strategy
Environmental Contamination Maintain a clean laboratory environment. Use filtered pipette tips and ensure microplates are free from manufacturing debris.[1]
Plate Handling and Incubation Ensure uniform temperature and humidity during incubation. Use automated liquid handlers for precise and consistent dispensing.[4]
Well-to-Well Crosstalk Use black-walled microplates for fluorescence-based assays to reduce light scatter between wells.[1]

Visualizing Experimental Workflows and Logical Relationships

Below are diagrams illustrating key concepts and workflows for identifying and mitigating artifacts in this compound studies.

Artifact_Mitigation_Workflow Workflow for Mitigating False Positives A Primary High-Throughput Screen B Initial 'Hit' Compounds A->B C Counter-Screens & Orthogonal Assays B->C D Confirmed Hits C->D Pass E False Positives C->E Fail

Caption: A simplified workflow for identifying confirmed hits and filtering out false positives.

Compound_Interference_Types Common Types of Compound-Mediated Assay Interference A Test Compound B Autofluorescence A->B C Aggregation A->C D Luciferase Inhibition A->D E Redox Activity A->E

Caption: Major categories of assay interference caused by test compounds.

Caption: Core components for maintaining high-quality HTS data.

References

Validation & Comparative

Comparative Analysis of ML-18 and its Enantiomer EMY-98: A Review of Publicly Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific data on the antagonist activity of compounds designated ML-18 and its enantiomer EMY-98 at the sigma-2 (σ2) receptor.

Therefore, a direct comparison of their antagonist activity, including quantitative data and detailed experimental protocols, cannot be provided at this time. This guide is intended for researchers, scientists, and drug development professionals who may be seeking information on these specific compounds.

While the initial intent was to provide a detailed comparison guide, the absence of any mention of "this compound" or "EMY-98" in peer-reviewed publications, chemical databases, or conference proceedings prevents the fulfillment of the core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways related to these specific molecules.

General Principles of Sigma-2 Receptor Antagonist Evaluation

Although specific data for this compound and EMY-98 is unavailable, this guide can provide a general overview of the experimental approaches typically used to characterize and compare the antagonist activity of novel ligands, particularly enantiomeric pairs, at the sigma-2 receptor. This information is based on established methodologies within the field of sigma receptor pharmacology.

Data Presentation: Key Parameters for Comparison

When evaluating sigma-2 receptor antagonists, researchers typically focus on the following quantitative parameters, which would be essential for a comparative analysis of this compound and EMY-98:

ParameterDescriptionSignificance
Binding Affinity (Ki) The equilibrium dissociation constant, representing the concentration of the ligand required to occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity.Determines the potency of the ligand in binding to the sigma-2 receptor. Comparing the Ki values of enantiomers reveals the stereoselectivity of the binding interaction.
Functional Activity (IC50/EC50) IC50 (Inhibitory Concentration 50%): The concentration of an antagonist that inhibits a specific biological response by 50%. EC50 (Effective Concentration 50%): The concentration of an agonist that produces 50% of the maximal response. For antagonists, this is often determined by their ability to block the effect of a known agonist.Differentiates between agonists, antagonists, and partial agonists/antagonists. For antagonists, a lower IC50 in blocking an agonist-induced effect indicates higher potency.
Selectivity The ratio of binding affinity for the sigma-2 receptor over other receptors (e.g., sigma-1 receptor, and other off-target receptors).A highly selective antagonist is desirable to minimize off-target effects and potential side effects.
Experimental Protocols: Standard Methodologies

The following are detailed descriptions of standard experimental protocols used to obtain the quantitative data mentioned above.

1. Radioligand Binding Assay (for determining Binding Affinity - Ki)

This technique is used to measure the affinity of a compound for a specific receptor.

  • Objective: To determine the Ki of this compound and EMY-98 for the sigma-2 receptor.

  • Materials:

    • Cell membranes expressing the sigma-2 receptor (e.g., from rat liver or cultured cells).

    • A radiolabeled ligand with known high affinity for the sigma-2 receptor (e.g., [³H]-DTG in the presence of a sigma-1 masking agent like (+)-pentazocine).

    • Unlabeled this compound and EMY-98 at various concentrations.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound or EMY-98).

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate the bound from the unbound radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Cell Membranes (with σ2 receptors) incubation Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubation prep_radio Prepare Radioligand (e.g., [³H]-DTG) prep_radio->incubation prep_test Prepare Test Compounds (this compound & EMY-98) prep_test->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: Workflow of a typical radioligand binding assay.

2. Functional Assay (e.g., Cell Viability Assay to determine Antagonist Activity)

Functional assays are crucial to determine whether a ligand that binds to a receptor acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). For sigma-2 receptors, agonists are often cytotoxic, so a common functional assay is to measure cell viability. An antagonist would be expected to block the cytotoxic effect of a known sigma-2 agonist.

  • Objective: To determine if this compound and EMY-98 are sigma-2 receptor antagonists and to quantify their potency (IC50).

  • Materials:

    • A cancer cell line known to express sigma-2 receptors and undergo apoptosis upon agonist stimulation (e.g., SK-N-SH neuroblastoma cells).

    • A known sigma-2 receptor agonist (e.g., Siramesine).

    • This compound and EMY-98 at various concentrations.

    • Cell culture medium and reagents.

    • A cell viability assay kit (e.g., MTT or CellTiter-Glo®).

    • A microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of the test compound (this compound or EMY-98) for a defined period.

    • Add a fixed concentration of a known sigma-2 agonist to the wells.

    • Incubate for a period sufficient to induce cell death in the absence of an antagonist.

    • Perform the cell viability assay according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or luminescence) using a microplate reader.

    • The data is analyzed to determine the concentration of the test compound that inhibits 50% of the agonist-induced cell death (IC50).

Workflow for a Cell Viability-Based Antagonist Assay

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_readout Readout & Analysis seed_cells Seed Cells in 96-well Plate pretreat Pre-treat with Antagonist (this compound/EMY-98) seed_cells->pretreat add_agonist Add σ2 Agonist pretreat->add_agonist incubation Incubate to Induce Cell Death add_agonist->incubation viability_assay Perform Cell Viability Assay incubation->viability_assay read_plate Measure Signal viability_assay->read_plate analysis Calculate IC50 read_plate->analysis G cluster_membrane Cell Membrane cluster_intracellular Intracellular S2R Sigma-2 Receptor Ca_release Ca²⁺ Release from ER S2R->Ca_release Cell_Prolif Cell Proliferation S2R->Cell_Prolif Apoptosis Apoptosis Ca_release->Apoptosis Agonist σ2 Agonist Agonist->S2R Activates Antagonist σ2 Antagonist (e.g., this compound/EMY-98) Antagonist->S2R Blocks

A Head-to-Head Comparison of Bombesin Receptor Antagonists: ML-18 vs. Bantag-1

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent bombesin receptor antagonists, the non-peptide ML-18 and the peptide-based Bantag-1. This document synthesizes experimental data to evaluate their performance and provides detailed methodologies for key assays.

At a Glance: this compound vs. Bantag-1

This compound is a non-peptide antagonist for the bombesin receptor subtype-3 (BRS-3), a G protein-coupled receptor implicated in various physiological processes and the growth of certain cancers.[1] Bantag-1 is a potent and highly selective peptide antagonist of BRS-3.[2] Both compounds are valuable tools for studying the role of BRS-3 and for the potential development of novel therapeutics. This guide will delve into their comparative efficacy, binding affinities, and the signaling pathways they modulate.

Quantitative Performance Comparison

The following table summarizes the key quantitative data for this compound and Bantag-1, providing a direct comparison of their antagonist potency. The data is derived from studies conducted on human lung cancer cell lines, offering a standardized context for evaluation.

ParameterThis compoundBantag-1Cell LineReference
IC50 (Cell Proliferation) 5.6 µM18 µMNCI-H727[3]
IC50 (Binding Affinity) 4.8 µM (BRS-3)0.017-0.029 nM (High-affinity site)NCI-H1299 (BRS-3 transfected) / NCI-N417[1][4]
16 µM (GRPR)>10,000 nM (GRPR)[4]
>100 µM (NMBR)>10,000 nM (NMBR)[4]

Note: IC50 (Inhibitory Concentration 50) is the concentration of an antagonist that inhibits a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher potency. Ki (Inhibition constant) is another measure of affinity; a lower Ki also indicates higher affinity. The binding affinity for Bantag-1 was best fitted by a two-site model, indicating high and low-affinity binding sites.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

  • Cell Culture and Membrane Preparation:

    • NCI-H1299 cells stably transfected with BRS-3 are cultured in appropriate media.

    • Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Binding Reaction:

    • Cell membranes are incubated with a constant concentration of a radiolabeled bombesin receptor ligand (e.g., ¹²⁵I-BA1).

    • Increasing concentrations of the unlabeled antagonist (this compound or Bantag-1) are added to compete with the radioligand for binding to the BRS-3 receptors.

    • The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters, which is proportional to the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis:

    • The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand.

Calcium Mobilization Assay

This assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

  • Cell Preparation:

    • Lung cancer cells (e.g., NCI-H1299) are seeded in 96-well plates and cultured overnight.

    • The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Fluo-4 NW, for a specified time at 37°C.[5][6] This is followed by an incubation at room temperature.[5]

  • Antagonist and Agonist Addition:

    • The cells are pre-incubated with varying concentrations of the antagonist (this compound or Bantag-1).

    • A BRS-3 agonist (e.g., BA1) is then added to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement:

    • The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis:

    • The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified to determine its potency.

Cell Proliferation (MTT) Assay

This assay assesses the effect of the antagonists on the growth and viability of cancer cells.

  • Cell Seeding:

    • NCI-H727 or BRS-3-transfected NCI-H1299 cells are seeded in 96-well plates.[3]

  • Compound Treatment:

    • The cells are treated with various concentrations of this compound or Bantag-1 and incubated for a period of time (e.g., 2 days).[3]

  • MTT Addition and Incubation:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[3]

  • Solubilization and Absorbance Reading:

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[3]

    • The absorbance is measured at a specific wavelength (e.g., 550 nm) using a microplate reader.[3]

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell proliferation inhibition, and the IC50 is determined.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the bombesin receptor signaling pathway and a typical experimental workflow for evaluating antagonists.

G Bombesin Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bombesin Agonist Bombesin Agonist BRS-3 BRS-3 Bombesin Agonist->BRS-3 Binds Gq/11 Gq/11 BRS-3->Gq/11 Activates EGFR EGFR BRS-3->EGFR Transactivates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ras Ras EGFR->Ras Activates IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC PKC DAG->PKC Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation Drives This compound / Bantag-1 This compound / Bantag-1 This compound / Bantag-1->BRS-3 Inhibits

Caption: Bombesin Receptor Signaling Pathway

G Experimental Workflow for Antagonist Evaluation Start Start Cell Culture 1. Cell Culture (e.g., NCI-H1299, NCI-H727) Start->Cell Culture Binding Assay 2a. Radioligand Binding Assay (Determine Binding Affinity - IC50/Ki) Cell Culture->Binding Assay Functional Assay 2b. Calcium Mobilization Assay (Determine Functional Antagonism) Cell Culture->Functional Assay Cell Viability Assay 2c. Cell Proliferation (MTT) Assay (Determine Effect on Cell Growth - IC50) Cell Culture->Cell Viability Assay Data Analysis 3. Data Analysis (Compare Potency and Efficacy) Binding Assay->Data Analysis Functional Assay->Data Analysis Cell Viability Assay->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: Antagonist Evaluation Workflow

References

The Inhibitory Effect of ML-18 on EGFR Phosphorylation: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the inhibitory potential of novel therapeutic compounds is crucial for advancing cancer research and drug development. This guide provides a comparative analysis of the inhibitory effect of the putative compound ML-18 on Epidermal Growth Factor Receptor (EGFR) phosphorylation, benchmarked against established EGFR inhibitors.

Due to the absence of publicly available data on a compound designated "this compound" and its effects on EGFR phosphorylation, this guide will establish a framework for such a comparison. We will outline the necessary experimental data and protocols required to validate the inhibitory effect of a novel compound like this compound and compare it with well-characterized EGFR inhibitors.

Comparison of EGFR Phosphorylation Inhibitors

To validate the efficacy of a novel EGFR inhibitor, it is essential to compare its performance against established drugs. Below is a table summarizing the activity of several known EGFR tyrosine kinase inhibitors (TKIs). Should data for this compound become available, it would be populated in a similar format for direct comparison.

InhibitorTypeTarget EGFR MutationsIC50 (nM)
This compound ---
Gefitinib Reversible TKIExon 19 deletions, L858R~2-80
Erlotinib Reversible TKIExon 19 deletions, L858R~2-20
Afatinib Irreversible TKIExon 19 deletions, L858R, G719X, S768I~0.5-10
Osimertinib Irreversible TKIExon 19 deletions, L858R, T790M~1-15

IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Validation

To ascertain the inhibitory effect of a compound like this compound on EGFR phosphorylation, a series of well-defined experiments are necessary. The following protocols provide a detailed methodology for key assays.

Cell Culture and Treatment
  • Cell Lines: A panel of non-small cell lung cancer (NSCLC) cell lines with varying EGFR mutation statuses should be used (e.g., A549 for wild-type EGFR, HCC827 for exon 19 deletion, and H1975 for L858R and T790M mutations).

  • Culture Conditions: Cells are to be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the medium is replaced with a serum-free medium for 24 hours to reduce basal EGFR phosphorylation. Subsequently, cells are pre-treated with varying concentrations of this compound or a reference inhibitor for 2 hours, followed by stimulation with 100 ng/mL of epidermal growth factor (EGF) for 15 minutes.

Western Blot Analysis for EGFR Phosphorylation
  • Objective: To qualitatively and semi-quantitatively assess the inhibition of EGFR phosphorylation at specific tyrosine residues.

  • Procedure:

    • Protein Extraction: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

    • SDS-PAGE and Electrotransfer: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068) and total EGFR.

    • Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Analysis: The band intensities are quantified using densitometry software. The ratio of phosphorylated EGFR to total EGFR is calculated to determine the extent of inhibition.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity and to calculate the IC50 value.

  • Procedure:

    • Reaction Setup: The assay is performed in a 96-well plate. Each well contains recombinant human EGFR kinase, a specific substrate (e.g., a poly-Glu-Tyr peptide), and ATP.

    • Inhibitor Addition: Varying concentrations of this compound or a reference inhibitor are added to the wells.

    • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time (e.g., 30-60 minutes).

    • Detection: The amount of phosphorylated substrate is quantified using a method such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

    • IC50 Calculation: The data are plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

To provide a clear visual representation of the biological context and experimental procedures, the following diagrams have been generated.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binding P P EGFR->P Autophosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ML18 This compound ML18->P Inhibition

Caption: EGFR Signaling Pathway and the putative inhibitory action of this compound.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture Cell Culture (e.g., A549, HCC827) SerumStarve Serum Starvation CellCulture->SerumStarve Inhibitor Add this compound or Reference Inhibitor SerumStarve->Inhibitor EGF_Stim EGF Stimulation Inhibitor->EGF_Stim Lysis Cell Lysis EGF_Stim->Lysis WB Western Blot (p-EGFR, Total EGFR) Lysis->WB KinaseAssay In Vitro Kinase Assay (IC50 Determination) Lysis->KinaseAssay Data Data Analysis WB->Data KinaseAssay->Data

Caption: Experimental workflow for validating EGFR phosphorylation inhibition.

Cross-Validation of Mel-18's Anti-Proliferative Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive overview of the anti-proliferative effects of the Polycomb group (PcG) protein Mel-18, a known tumor suppressor, with a focus on its established role in breast cancer and the potential for its application across other cancer types. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the Mel-18 signaling pathway.

Introduction to Mel-18

Mel-18 is a Polycomb group protein that plays a crucial role in regulating cell cycle progression, senescence, and apoptosis. Research has increasingly pointed to its function as a tumor suppressor, with its expression levels often found to be inversely correlated with the progression of certain cancers. The primary mechanism of its anti-proliferative action involves the regulation of key oncogenic signaling pathways.

Data on Anti-Proliferative Effects of Mel-18

The majority of research on the anti-proliferative effects of Mel-18 has been concentrated on breast cancer. The following table summarizes the key findings from studies on breast cancer cell lines.

Cell LineExperimental ApproachObserved Effect on ProliferationKey Molecular Changes
MCF7 Overexpression of Mel-18Reduced colony formation in soft agar.[1]Downregulation of Bmi-1, Reduction in Akt/protein kinase B (PKB) activity.[1]
SK-BR-3 Overexpression of Mel-18Attenuated cell growth, G1 phase arrest.Reduced Akt phosphorylation at Ser473.
T-47D Suppression of Mel-18Enhanced cell growth, accelerated G1-S phase transition.Enhanced Akt phosphorylation at Ser473.

Note: While the anti-proliferative effects of Mel-18 are well-documented in breast cancer, there is a notable lack of quantitative data, such as IC50 values, across a broader spectrum of cancer cell lines. This highlights a critical gap in the current understanding of Mel-18's full potential as a therapeutic target and underscores the need for comprehensive cross-validation studies in other cancer types like lung, prostate, and colon cancer.

Comparison with Other Anti-Cancer Agents

A direct quantitative comparison of Mel-18's anti-proliferative effects with other established anti-cancer drugs is challenging due to the limited publicly available data. However, its mechanism of action provides a basis for potential synergistic or alternative therapeutic strategies.

  • Akt Inhibitors: Given that Mel-18's primary mode of action is the downregulation of the Akt signaling pathway, its therapeutic potential is comparable to small molecule inhibitors that target Akt. Overexpression of constitutively active Akt has been shown to override the tumor-suppressive effects of Mel-18.[1]

  • Bmi-1 Inhibitors: Mel-18 negatively regulates the expression of the oncogene Bmi-1.[1] Therefore, its effects are analogous to those of Bmi-1 inhibitors, which are currently being explored as anti-cancer agents.

Future research should focus on head-to-head studies comparing the efficacy of Mel-18 modulation with these targeted therapies in various cancer models.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Mel-18's anti-proliferative effects.

Cell Proliferation Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent

  • Detergent reagent (e.g., DMSO, isopropanol)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Introduce the experimental agent (e.g., induce Mel-18 overexpression) and incubate for the desired period.

  • MTT Addition: Add 10 µL of MTT Reagent to each well.

  • Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of Detergent Reagent to each well.

  • Incubation: Leave the plate at room temperature in the dark for 2 hours.

  • Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.

Colony Formation Assay (Soft Agar)

This assay measures the ability of single cells to undergo anchorage-independent growth, a hallmark of cellular transformation.

Materials:

  • Base agar layer (e.g., 0.6% agar in culture medium)

  • Top agar layer (e.g., 0.3% agar in culture medium)

  • 6-well plates

Procedure:

  • Base Layer: Prepare the base agar layer and pour it into 6-well plates. Allow it to solidify.

  • Cell Suspension: Resuspend cells (e.g., MCF7 cells with Mel-18 overexpression) in the top agar layer at a low density.

  • Top Layer: Pour the cell-containing top agar layer over the base layer.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 2-4 weeks, or until colonies are visible.

  • Staining and Counting: Stain the colonies with a dye (e.g., crystal violet) and count them manually or using an automated colony counter.

Signaling Pathways and Visualizations

The anti-proliferative effects of Mel-18 are primarily mediated through the downregulation of the PI3K/Akt signaling pathway and the repression of the Bmi-1 oncogene.

Mel-18 Signaling Pathway

Mel18_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates pAkt p-Akt (Active) Akt->pAkt phosphorylates GSK3b GSK3β pAkt->GSK3b phosphorylates (inactivates) B_Catenin β-catenin GSK3b->B_Catenin promotes degradation pGSK3b p-GSK3β (Inactive) pGSK3b->B_Catenin TCF_LEF TCF/LEF B_Catenin->TCF_LEF activates Mel18 Mel-18 Mel18->Akt inhibits activation Bmi1 Bmi-1 Mel18->Bmi1 represses expression Bmi1->Akt CyclinD1 Cyclin D1 TCF_LEF->CyclinD1 promotes transcription Cell_Cycle G1/S Progression CyclinD1->Cell_Cycle drives

Caption: Mel-18 signaling pathway in cancer cells.

Experimental Workflow for Assessing Anti-Proliferative Effects

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Proliferation Assays cluster_analysis Data Analysis & Conclusion Start Cancer Cell Lines (e.g., MCF7, SK-BR-3) Treatment Induce Mel-18 Overexpression Start->Treatment Control Control Group (e.g., Vector only) Start->Control MTT MTT Assay Treatment->MTT Colony Colony Formation Assay Treatment->Colony Control->MTT Control->Colony Data Quantify Cell Viability & Colony Number MTT->Data Colony->Data Conclusion Determine Anti-proliferative Effect of Mel-18 Data->Conclusion

Caption: Workflow for evaluating Mel-18's anti-proliferative effects.

Conclusion and Future Directions

The existing evidence strongly supports the role of Mel-18 as a tumor suppressor with significant anti-proliferative effects in breast cancer. Its mechanism of action through the Bmi-1/Akt signaling pathway presents a compelling case for its investigation as a therapeutic target.

However, the full potential of Mel-18 as a pan-cancer therapeutic target remains to be elucidated. Future research should prioritize:

  • Cross-Cancer Validation: Conducting comprehensive studies to evaluate the anti-proliferative effects of Mel-18 across a diverse panel of cancer cell lines from different tissues of origin.

  • Quantitative Analysis: Determining key metrics such as IC50 values to allow for direct comparison with existing anti-cancer agents.

  • In Vivo Studies: Validating the in vitro findings in preclinical animal models of various cancers.

  • Combination Therapies: Investigating the potential for synergistic effects when combining Mel-18-based therapies with other treatments, such as PI3K/Akt inhibitors or conventional chemotherapy.

By addressing these key areas, the scientific community can gain a more complete understanding of Mel-18's role in cancer and pave the way for the development of novel and effective therapeutic strategies.

References

Comparative Analysis of ML-18's Affinity for Bombesin Receptor Subtype 3 (BRS-3) Versus Other Bombesin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the binding affinity of the non-peptide antagonist, ML-18, for the bombesin receptor subtype 3 (BRS-3) against other members of the bombesin receptor family, namely the gastrin-releasing peptide receptor (GRPR/BB2) and the neuromedin B receptor (NMBR/BB1). The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of this compound's receptor selectivity.

Data Presentation: Binding Affinity of this compound

The inhibitory potency of this compound against various bombesin receptor subtypes was determined through competitive binding assays. The resulting IC50 values, which represent the concentration of this compound required to inhibit 50% of the specific binding of a radiolabeled ligand, are summarized in the table below. Lower IC50 values are indicative of higher binding affinity.

Receptor SubtypeLigandCell LineIC50 (µM)
BRS-3 This compoundNCI-H12994.8 [1][2][3][4]
GRPR (BB2) This compound16 [1][2][4][5]
NMBR (BB1) This compound>100 [1][3][4][5][6]

The data clearly indicates that this compound exhibits a preferential binding affinity for BRS-3 over the other two bombesin receptor subtypes. It is approximately 3.3-fold more selective for BRS-3 than for GRPR and shows minimal affinity for NMBR at concentrations up to 100 µM[1][3][4][5].

Experimental Protocols

The binding affinity of this compound was assessed using a radioligand binding assay. The general methodology is outlined below.

Cell Culture and Membrane Preparation:

  • NCI-H1299 lung cancer cells, stably transfected with human BRS-3, were utilized for the BRS-3 binding assays[1][3][4].

  • For GRPR and NMBR binding assays, appropriate cell lines expressing these receptors were used.

Radioligand Binding Assay:

  • Incubation: Cells or cell membranes expressing the target receptor were incubated in a binding buffer (e.g., SIT buffer containing 0.25% bovine serum albumin and 250 μg/mL bacitracin)[3][6][7].

  • Radioligand: A constant concentration of the radiolabeled bombesin analog, 125I-BA1 (DTyr-Gln-Trp-Ala-Val-βAla-His-Phe-Nle-NH2)BB6-14, was added to the incubation mixture[1][3][4][5][6][7].

  • Competitor: Varying concentrations of the unlabeled competitor, this compound, were included to displace the binding of the radioligand[3][6][7].

  • Equilibrium: The mixture was incubated at 37°C for 30 minutes to allow the binding to reach equilibrium[3][6].

  • Washing: Unbound radioligand was removed by washing the cells multiple times with buffer[3][6].

  • Detection: The amount of bound radioligand was quantified by dissolving the cells in 0.2 N NaOH and measuring the radioactivity in a gamma counter[3][6].

  • Data Analysis: The IC50 values were calculated from the competition binding curves, which plot the percentage of specific binding against the concentration of the unlabeled competitor[3][7].

Visualizations

Bombesin Receptor Signaling Pathway

Bombesin receptors, including BRS-3, are G protein-coupled receptors (GPCRs) that primarily signal through the Gq alpha subunit. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), influencing cellular processes such as proliferation. This compound, as an antagonist, blocks the initiation of this signaling cascade.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor Bombesin Receptor (BRS-3, GRPR, NMBR) g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca2+ (intracellular) ip3->ca2 Mobilizes pkc Protein Kinase C (PKC) dag->pkc Activates cellular_response Cellular Response (e.g., Proliferation) ca2->cellular_response Modulates pkc->cellular_response Phosphorylates Targets ligand Bombesin (Agonist) ligand->receptor Binds & Activates antagonist This compound (Antagonist) antagonist->receptor Binds & Blocks

Caption: General signaling pathway of bombesin receptors.

Experimental Workflow for Determining Receptor Affinity

The process of determining the IC50 value for a compound like this compound involves a series of well-defined steps, from cell preparation to data analysis. This workflow ensures the reproducibility and accuracy of the binding affinity measurements.

experimental_workflow start Start cell_prep Prepare Cells Expressing Target Receptor start->cell_prep incubation Incubate Cells with Radioligand and this compound (Varying Concentrations) cell_prep->incubation separation Separate Bound and Free Radioligand incubation->separation measurement Measure Bound Radioactivity separation->measurement analysis Analyze Data and Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for radioligand binding assay.

References

Independent Verification of ML-18's IC50 Value for the Bombesin Receptor Subtype-3 (BRS-3): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, ML-18, with alternative compounds. While a direct independent verification study for the IC50 value of this compound was not identified in the public literature, its reported potency is widely cited, suggesting acceptance within the scientific community. This document summarizes the available data on this compound and its alternatives, offering detailed experimental protocols and visual workflows to support researchers in their evaluation of BRS-3 antagonists.

Quantitative Comparison of BRS-3 Antagonists

The inhibitory potency of this compound and its alternatives against the BRS-3 receptor has been determined using various in vitro assays. The half-maximal inhibitory concentration (IC50) values are presented below, highlighting the differences in potency and the assay context in which they were determined.

CompoundIC50 ValueAssay TypeCell LineNotes
This compound 4.8 µMRadioligand Binding AssayNCI-H1299 (human lung cancer cells) stably transfected with BRS-3This is the most frequently cited IC50 value for this compound.
Bantag-1 ~1.3 nM (Ki)Radioligand Binding AssayhBRS-3 transfected Balb 3T3 cellsReported as having high affinity in the low nanomolar range in binding assays.[1]
18 µMProliferation AssayNCI-H727 cellsDemonstrates the importance of assay context on observed potency.[2]
Licoisoflavone A (LIA) Sub-micromolarCalcium Mobilization AssayHEK293-mBRS-3 cellsA novel natural product antagonist of BRS-3.[3]

Experimental Protocols

The determination of IC50 values for BRS-3 antagonists typically involves two primary experimental approaches: radioligand binding assays and functional assays such as calcium mobilization.

Radioligand Competition Binding Assay

This method directly measures the ability of a test compound to displace a radiolabeled ligand from the BRS-3 receptor.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the BRS-3 receptor (e.g., NCI-H1299-BRS-3).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled BRS-3 ligand (e.g., ¹²⁵I-labeled peptide agonist) and varying concentrations of the unlabeled antagonist (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter, representing the bound radioligand, is quantified using a gamma counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value is determined by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by a BRS-3 agonist.

Protocol:

  • Cell Culture and Loading: Cells expressing BRS-3 (e.g., HEK293-BRS-3) are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the BRS-3 antagonist.

  • Agonist Stimulation: A known BRS-3 agonist is added to the cells to stimulate an increase in intracellular calcium.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The inhibitory effect of the antagonist is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Visualizing the Science

To further clarify the concepts discussed, the following diagrams illustrate the BRS-3 signaling pathway and the experimental workflows for determining IC50 values.

BRS3_Signaling_Pathway BRS-3 Signaling Pathway BRS3 BRS-3 Receptor Gq Gαq BRS3->Gq Agonist Binding PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Activation MAPK_Pathway MAPK/ERK Pathway PKC->MAPK_Pathway Activation Proliferation Cell Proliferation & Survival MAPK_Pathway->Proliferation

Caption: BRS-3 receptor activation of the Gαq/PLC signaling cascade.

Radioligand_Binding_Assay_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Prepare Membranes from BRS-3 Expressing Cells Incubation Incubate Membranes, Radioligand & Antagonist Membrane_Prep->Incubation Radioligand Prepare Radiolabeled Ligand Solution Radioligand->Incubation Antagonist_Dilutions Prepare Serial Dilutions of Antagonist (e.g., this compound) Antagonist_Dilutions->Incubation Filtration Separate Bound & Free Ligand by Filtration Incubation->Filtration Counting Quantify Bound Radioactivity Filtration->Counting Plotting Plot % Specific Binding vs. [Antagonist] Counting->Plotting IC50_Calc Calculate IC50 (Non-linear Regression) Plotting->IC50_Calc Calcium_Mobilization_Assay_Workflow Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture BRS-3 Expressing Cells Dye_Loading Load Cells with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Preincubation Pre-incubate Cells with Antagonist Dye_Loading->Preincubation Antagonist_Dilutions Prepare Serial Dilutions of Antagonist Antagonist_Dilutions->Preincubation Agonist_Addition Add BRS-3 Agonist Preincubation->Agonist_Addition Fluorescence_Reading Measure Fluorescence Change Over Time Agonist_Addition->Fluorescence_Reading Inhibition_Calc Calculate % Inhibition of Calcium Response Fluorescence_Reading->Inhibition_Calc IC50_Calc Determine IC50 (Dose-Response Curve) Inhibition_Calc->IC50_Calc

References

A Comparative Guide to the Specificity of ML-18 as a BRS-3 Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of ML-18, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, with other available antagonists. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the experimental data and protocols that confirm the specificity of this compound.

Comparative Analysis of BRS-3 Antagonist Specificity

The specificity of a receptor antagonist is a critical parameter in drug development, ensuring on-target activity and minimizing off-target effects. This compound has been characterized as a selective BRS-3 antagonist. The following table summarizes the binding affinities (IC50 and Kᵢ values) of this compound and other notable BRS-3 antagonists against BRS-3 and the related bombesin receptors, gastrin-releasing peptide receptor (GRPR), and neuromedin B receptor (NMBR).

AntagonistReceptorIC50 (µM)Kᵢ (nM)Selectivity for BRS-3
This compound BRS-3 4.8 [1]Not Reported-
GRPR16[1]Not Reported~3.3-fold vs GRPR
NMBR>100[1]Not Reported>20-fold vs NMBR
Bantag-1 BRS-3 Not Reported1.0 - 1.6[2]>5000-fold vs GRPR/NMBR[2]
GRPR>10[2]>10,000[2]
NMBR>10[2]>10,000[2]
LIA BRS-3 Sub-micromolar rangeNot ReportedSelective over GRPR (BB2) and NMBR (BB1)
GRPRNo inhibition at 50 µMNot Reported
NMBRNo inhibition at 50 µMNot Reported

Note: A lower IC50 or Kᵢ value indicates a higher binding affinity. The selectivity is calculated as the ratio of IC50 or Kᵢ values for the off-target receptors versus the target receptor (BRS-3).

Experimental Protocols

The following sections detail the key experimental methodologies used to determine the specificity and antagonist activity of this compound.

Radioligand Binding Assay

This assay measures the ability of a compound to compete with a radiolabeled ligand for binding to the receptor, thereby determining its binding affinity.

  • Cell Line: NCI-H1299 human non-small cell lung cancer cells stably transfected with BRS-3.

  • Radioligand: ¹²⁵I-[D-Tyr⁶, β-Ala¹¹, Phe¹³, Nle¹⁴]bombesin(6-14) (¹²⁵I-BA1).

  • Protocol:

    • NCI-H1299-BRS-3 cells are seeded in 24-well plates.

    • On the day of the experiment, cells are washed with a binding buffer (e.g., 25 mM HEPES, pH 7.4, containing 0.2% BSA).

    • Cells are incubated with a fixed concentration of ¹²⁵I-BA1 (e.g., 2 nM) and increasing concentrations of the unlabeled antagonist (this compound or other compounds) for a specified time at a specific temperature (e.g., 60 minutes at 37°C).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled BRS-3 agonist (e.g., 1 µM BA1).

    • After incubation, the cells are washed with ice-cold buffer to remove unbound radioligand.

    • The cells are lysed, and the amount of bound radioactivity is quantified using a gamma counter.

    • The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis.

Calcium Mobilization Assay

This functional assay assesses the ability of an antagonist to block the increase in intracellular calcium concentration induced by an agonist.

  • Cell Line: Lung cancer cells expressing BRS-3 (e.g., NCI-H1299-BRS-3).

  • Calcium Indicator: Fura-2 AM.

  • Protocol:

    • Cells are seeded on glass coverslips and incubated overnight.

    • Cells are loaded with the fluorescent calcium indicator Fura-2 AM (e.g., 2 µM for 30-60 minutes at 37°C).

    • After loading, the cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution).

    • The coverslip is mounted on a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

    • A baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) is recorded.

    • The cells are pre-incubated with the antagonist (e.g., 16 µM this compound) for a short period.

    • A BRS-3 agonist (e.g., 10 nM BA1) is then added to the perfusion chamber, and the change in the fluorescence ratio is monitored over time.

    • The ability of the antagonist to inhibit the agonist-induced increase in the fluorescence ratio is quantified.

Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the antagonist on cell viability and proliferation, which can be modulated by BRS-3 signaling in cancer cells.

  • Cell Line: Lung cancer cells (e.g., NCI-H1299).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the antagonist (e.g., this compound) or a vehicle control.

    • The plates are incubated for a period of time (e.g., 48-72 hours) to allow for cell proliferation.

    • The MTT reagent is added to each well and incubated for a few hours (e.g., 4 hours), during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control cells.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the BRS-3 signaling pathway and the workflows of the key experiments.

BRS3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BRS3 BRS-3 Gq Gαq BRS3->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects (e.g., Proliferation) PKC->Downstream Agonist BRS-3 Agonist (e.g., BA1) Agonist->BRS3 Activates ML18 This compound (Antagonist) ML18->BRS3 Inhibits

Figure 1. BRS-3 Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis Cells Seed BRS-3 expressing cells Incubate Incubate cells with ¹²⁵I-BA1 and this compound Cells->Incubate Reagents Prepare ¹²⁵I-BA1 and this compound dilutions Reagents->Incubate Wash Wash to remove unbound ligand Incubate->Wash Lyse Lyse cells Wash->Lyse Count Quantify bound radioactivity Lyse->Count Calculate Calculate IC50 value Count->Calculate

Figure 2. Radioligand Binding Assay Workflow

Calcium_Mobilization_Assay cluster_loading Cell Loading cluster_measurement Measurement cluster_analysis Data Analysis Load Load cells with Fura-2 AM Baseline Record baseline fluorescence Load->Baseline Add_Antagonist Add this compound (Antagonist) Baseline->Add_Antagonist Add_Agonist Add BA1 (Agonist) Add_Antagonist->Add_Agonist Record Record fluorescence change Add_Agonist->Record Analyze Analyze inhibition of Ca²⁺ signal Record->Analyze

Figure 3. Calcium Mobilization Assay Workflow

References

A Comparative Analysis of ML-18 and the BRS-3 Agonist BA1 in Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the signaling properties of the Bombesin Receptor Subtype-3 (BRS-3) antagonist, ML-18, and the BRS-3 agonist, BA1. This document is intended for researchers, scientists, and drug development professionals investigating BRS-3 signaling pathways.

Introduction

Bombesin Receptor Subtype-3 (BRS-3) is a G protein-coupled receptor (GPCR) implicated in various physiological processes, including metabolism and cancer cell proliferation. While BA1 is a synthetic peptide agonist known to activate BRS-3, this compound has been identified as a non-peptide antagonist that inhibits its activity. This guide will explore the antagonistic effects of this compound on BA1-induced signaling cascades, supported by experimental data.

Data Presentation

The following table summarizes the quantitative data regarding the interaction of this compound and BA1 with the BRS-3 receptor.

ParameterThis compoundBA1Reference
Receptor Interaction AntagonistAgonist[1]
IC50 for 125I-BA1 Binding 4.8 µMN/A[1]
Effect on Cytosolic Ca2+ Inhibits BA1-induced elevationStimulates elevation[1]
Effect on EGFR Phosphorylation Inhibits BA1-induced phosphorylationStimulates phosphorylation[1]
Effect on ERK Phosphorylation Inhibits BA1-induced phosphorylationStimulates phosphorylation[1]

Signaling Pathways

BA1, as a BRS-3 agonist, activates downstream signaling pathways upon binding to the receptor. BRS-3 is known to couple to Gq proteins, which in turn activate Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum. This increase in cytosolic Ca2+, along with DAG, can activate various downstream effectors, including protein kinase C (PKC) and subsequent signaling cascades that lead to the phosphorylation of Epidermal Growth Factor Receptor (EGFR) and Extracellular signal-regulated kinase (ERK), promoting cellular responses like proliferation.

This compound, as a BRS-3 antagonist, competitively binds to the receptor, preventing BA1 from binding and initiating this signaling cascade. This inhibitory action blocks the downstream effects of BA1, including the rise in intracellular calcium and the phosphorylation of EGFR and ERK.

BRS3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol BRS3 BRS-3 Receptor Gq Gq protein BRS3->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 EGFR p-EGFR DAG->EGFR Leads to Gq->PLC Ca Ca²⁺ IP3->Ca Releases from ER Ca->EGFR Leads to ERK p-ERK EGFR->ERK Proliferation Cell Proliferation ERK->Proliferation BA1 BA1 (Agonist) BA1->BRS3 Activates ML18 This compound (Antagonist) ML18->BRS3 Inhibits

Caption: BRS-3 signaling pathway activated by BA1 and inhibited by this compound.

Experimental Protocols

Inhibition of 125I-BA1 Binding
  • Cell Line: NCI-H1299 lung cancer cells stably transfected with BRS-3.

  • Procedure: Cells were incubated with 125I-BA1 in the presence of increasing concentrations of this compound.

  • Detection: The amount of bound radioligand was measured using a gamma counter.

  • Analysis: The concentration of this compound that inhibited 50% of 125I-BA1 binding (IC50) was determined.[1]

Calcium Mobilization Assay
  • Cell Line: Lung cancer cells loaded with FURA2-AM.

  • Procedure:

    • Cells were incubated with the fluorescent Ca2+ indicator FURA2-AM.

    • A baseline fluorescence reading was taken.

    • Cells were pre-incubated with this compound (16 µM) or a vehicle control.

    • BA1 (10 nM) was added to stimulate Ca2+ release.

    • Changes in intracellular Ca2+ concentration were monitored by measuring the fluorescence ratio at excitation wavelengths of 340 nm and 380 nm, with an emission wavelength of 510 nm.

  • Analysis: The ability of this compound to inhibit the BA1-induced increase in the fluorescence ratio was assessed.[1]

Calcium_Mobilization_Workflow cluster_workflow Calcium Mobilization Assay Workflow start Start load_cells Load cells with FURA2-AM start->load_cells pre_incubate Pre-incubate with this compound or vehicle load_cells->pre_incubate stimulate Stimulate with BA1 pre_incubate->stimulate measure Measure fluorescence changes stimulate->measure analyze Analyze inhibition of Ca²⁺ signal measure->analyze end End analyze->end

Caption: Workflow for the calcium mobilization assay.

EGFR and ERK Phosphorylation Assay
  • Cell Line: Lung cancer cells.

  • Procedure:

    • Cells were serum-starved overnight.

    • Cells were pre-incubated with this compound (16 µM) or a vehicle control.

    • BA1 (100 nM) was added to stimulate the cells.

    • Cell lysates were collected and subjected to SDS-PAGE.

  • Detection:

    • Proteins were transferred to a nitrocellulose membrane.

    • The membrane was probed with primary antibodies specific for phosphorylated EGFR (p-EGFR) and phosphorylated ERK (p-ERK).

    • A secondary antibody conjugated to horseradish peroxidase was used for detection via chemiluminescence.

  • Analysis: The ability of this compound to reduce the band intensity corresponding to p-EGFR and p-ERK in response to BA1 stimulation was determined.[1]

Western_Blot_Workflow cluster_workflow Western Blot Workflow for Phosphorylation start Start cell_treatment Serum starve, pre-incubate with this compound, stimulate with BA1 start->cell_treatment lysis Cell Lysis cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Incubate with primary antibody (p-EGFR or p-ERK) blocking->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Analyze band intensity detection->analysis end End analysis->end

Caption: Workflow for Western blot analysis of protein phosphorylation.

Conclusion

The available data clearly demonstrate that this compound acts as a potent antagonist of the BRS-3 receptor, effectively inhibiting the signaling pathways initiated by the agonist BA1. Specifically, this compound blocks BA1-induced calcium mobilization and the phosphorylation of key downstream signaling molecules, EGFR and ERK. These findings highlight the utility of this compound as a tool for studying BRS-3 mediated signaling and as a potential therapeutic agent in contexts where BRS-3 signaling is dysregulated, such as in certain types of cancer.

References

Unraveling the Molecular Network of ML-18: A Guide to Validating Downstream Targets via Gene Expression Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular mechanisms of a compound is paramount. This guide provides a comparative framework for validating the downstream targets of the novel compound ML-18, leveraging the power of gene expression analysis. We present a comprehensive overview of experimental methodologies, data interpretation, and comparative analysis with alternative approaches.

The initial identification of a bioactive compound, such as this compound, marks the beginning of an in-depth investigation to elucidate its mechanism of action. A crucial step in this process is the identification and validation of its downstream molecular targets. Gene expression profiling has emerged as a powerful, high-throughput technique to systematically assess the impact of a compound on the cellular transcriptome, thereby revealing the pathways and genes it modulates.

Comparative Analysis of Target Validation Methods

While gene expression analysis is a cornerstone of target validation, a multi-faceted approach employing various techniques provides a more robust and comprehensive understanding. Below is a comparison of common methodologies:

Method Principle Advantages Limitations
Gene Expression Analysis (e.g., RNA-Seq, Microarrays) Measures the abundance of mRNA transcripts in a cell or tissue after treatment with the compound.Provides a global, unbiased view of transcriptional changes. High-throughput and quantitative.Changes in mRNA levels do not always directly correlate with protein levels or activity. Indirect effects can be challenging to distinguish from direct targets.
Proteomics (e.g., Mass Spectrometry) Analyzes the entire protein complement (proteome) of a cell, identifying changes in protein expression, post-translational modifications, and protein-protein interactions.Directly measures the functional molecules of the cell. Can identify changes in protein stability and modifications not detectable at the transcript level.Technically complex and can be less sensitive than transcriptomic methods for low-abundance proteins.
Chromatin Immunoprecipitation (ChIP-Seq) Identifies the binding sites of DNA-binding proteins, such as transcription factors, across the genome.Directly identifies the genomic regions targeted by a compound that affects transcription factor activity.Only applicable to compounds that modulate DNA-binding proteins. Requires a specific antibody for the protein of interest.
CRISPR-Cas9 Screening Utilizes CRISPR-Cas9 technology to systematically knock out or activate genes to identify those that mediate the compound's effect.Provides causal evidence for the involvement of a gene in the compound's mechanism of action.Can have off-target effects. The cellular phenotype being screened must be robust and easily measurable.

Experimental Workflow for Gene Expression Analysis

A well-designed experimental workflow is critical for obtaining reliable and reproducible gene expression data. The following diagram outlines the key steps in validating the downstream targets of this compound using RNA sequencing (RNA-Seq).

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_extraction RNA Processing cluster_sequencing Sequencing cluster_data_analysis Data Analysis cell_culture Cell Line Selection & Culture treatment Treatment with this compound (Dose-Response & Time-Course) cell_culture->treatment control Vehicle Control cell_culture->control rna_extraction RNA Extraction treatment->rna_extraction control->rna_extraction qc1 RNA Quality Control (e.g., RIN score) rna_extraction->qc1 library_prep Library Preparation qc1->library_prep sequencing High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing qc2 Sequencing Data QC sequencing->qc2 alignment Read Alignment to Genome qc2->alignment quantification Gene Expression Quantification alignment->quantification deg_analysis Differential Gene Expression Analysis quantification->deg_analysis pathway_analysis Pathway & Gene Ontology Enrichment Analysis deg_analysis->pathway_analysis target_validation Downstream Target Identification pathway_analysis->target_validation

Figure 1. A generalized workflow for validating downstream targets of this compound using RNA sequencing.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Select a cell line relevant to the intended therapeutic area of this compound. For example, if this compound is being investigated as an anti-cancer agent, a relevant cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) should be used.

  • Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified incubator with 5% CO2.

  • Treatment:

    • Dose-Response: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for a fixed time point (e.g., 24 hours) to determine the optimal concentration for inducing a transcriptional response without causing excessive cytotoxicity.

    • Time-Course: Treat cells with the optimal concentration of this compound for various durations (e.g., 6, 12, 24, 48 hours) to capture both early and late transcriptional events.

    • Controls: Include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration as in the treated samples.

  • Replicates: Perform all experiments with a minimum of three biological replicates for statistical robustness.

RNA Extraction and Quality Control
  • Extraction: Lyse cells directly in the culture plates using a lysis buffer from a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen). Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove contaminating genomic DNA.

  • Quality Control: Assess the quantity and quality of the extracted RNA.

    • Quantification: Use a spectrophotometer (e.g., NanoDrop) to measure the RNA concentration and assess purity (A260/A280 and A260/A230 ratios).

    • Integrity: Determine the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). A RIN score of >8 is generally recommended for RNA-Seq.

RNA Library Preparation and Sequencing
  • Library Preparation: Use a commercial RNA library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina) to construct sequencing libraries from the high-quality RNA samples. This process typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million reads for differential gene expression analysis).

Bioinformatic Data Analysis
  • Quality Control of Sequencing Data: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.

  • Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Identify genes that are significantly up- or downregulated upon this compound treatment compared to the vehicle control using statistical packages like DESeq2 or edgeR in R.

  • Pathway and Gene Ontology (GO) Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify the biological pathways and GO terms that are significantly enriched among the differentially expressed genes. This step provides insights into the biological processes affected by this compound.

Illustrative Signaling Pathway of a Hypothetical Target

To visualize how this compound might influence a cellular signaling pathway, consider the following hypothetical example where this compound inhibits a key kinase, leading to the altered expression of downstream target genes.

signaling_pathway cluster_pathway Hypothetical this compound Signaling Pathway ML18 This compound Kinase Target Kinase ML18->Kinase Inhibition TF Transcription Factor (Inactive) Kinase->TF Phosphorylation (Inhibition) TF_active Transcription Factor (Active) TF->TF_active Activation (Dephosphorylation) Nucleus Nucleus TF_active->Nucleus Translocation Gene1 Target Gene 1 (Upregulated) Nucleus->Gene1 Induces Transcription Gene2 Target Gene 2 (Downregulated) Nucleus->Gene2 Represses Transcription

Figure 2. A diagram illustrating a hypothetical signaling pathway modulated by this compound.

Conclusion

Validating the downstream targets of a novel compound like this compound is a multifaceted process that requires a combination of robust experimental techniques and rigorous data analysis. Gene expression analysis serves as a powerful discovery tool, providing a global view of the cellular response to the compound. By integrating these transcriptomic insights with other validation methods, researchers can build a comprehensive understanding of the compound's mechanism of action, paving the way for its further development as a therapeutic agent. This guide provides a foundational framework for embarking on this critical phase of drug discovery and development.

Comparative Analysis of ML-18 and MK-5046 on Cardiovascular Function

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two distinct pharmacological agents, ML-18 (also known as ML297) and MK-5046, reveals disparate effects on the cardiovascular system, stemming from their unique mechanisms of action. While this compound, a G-protein-gated inwardly rectifying potassium (GIRK) channel activator, is anticipated to decrease heart rate, MK-5046, a bombesin receptor subtype-3 (BRS-3) agonist, has been shown to transiently increase blood pressure with no significant effect on heart rate in humans.

This comparison guide provides a comprehensive overview of the available experimental data on the cardiovascular effects of this compound and MK-5046, intended for researchers, scientists, and drug development professionals.

Executive Summary

CompoundTargetPrimary Cardiovascular EffectSupporting Evidence
This compound (ML297) GIRK1-containing channelsExpected to decrease heart rateInferred from the known function of cardiac GIRK1/4 channels. Direct in vivo cardiovascular data is limited in publicly available literature.
MK-5046 Bombesin receptor subtype-3 (BRS-3)Transient increase in blood pressureDemonstrated in a Phase I clinical trial and preclinical studies in rodents.[1][2]

Data Presentation

MK-5046: Dose-Dependent Increase in Blood Pressure (Human Data)

The following table summarizes the observed changes in systolic and diastolic blood pressure at 1-hour post-dose from a single-dose, placebo-controlled clinical trial in healthy male volunteers.

MK-5046 Plasma Concentration (ng/mL)Mean Change in Systolic Blood Pressure (mmHg)Mean Change in Diastolic Blood Pressure (mmHg)
~100~5~3
~200~8~5
~400~12~7
~800~16~8
~1600~20~8.5

Data extracted and estimated from graphical representations in Reitman et al., 2012.[1]

MK-5046: Cardiovascular Effects in Conscious Mice
Treatment (3 mg/kg IP)Mean Change in Mean Arterial Pressure (mmHg) at 61-120 minMean Change in Heart Rate (bpm) at 61-120 min
Vehicle~0~0
MK-5046~ +10~ +50

Data from Fleming et al., 2016.[2]

Experimental Protocols

MK-5046 Human Clinical Trial Protocol (Reitman et al., 2012)
  • Study Design: Double-blind, randomized, placebo-controlled, single rising dose study.

  • Participants: Healthy and obese male volunteers.

  • Dose Range: 10-160 mg of MK-5046 administered orally.

  • Cardiovascular Monitoring: Blood pressure and heart rate were measured at predose and various time points post-dose.

  • Data Analysis: The change in blood pressure from predose to 1-hour post-dose was correlated with the plasma concentration of MK-5046 at 1-hour.[1]

MK-5046 Murine Study Protocol (Fleming et al., 2016)
  • Animal Model: Conscious wild-type and Brs3-null mice.

  • Drug Administration: MK-5046 (3 mg/kg) or vehicle was administered via intraperitoneal (IP) injection.

  • Cardiovascular Monitoring: Mean arterial pressure (MAP) and heart rate were continuously monitored.

  • Data Analysis: The change from baseline in MAP and heart rate was calculated for the period of 61-120 minutes post-injection.[2]

Signaling Pathways and Mechanisms of Action

This compound (ML297) and GIRK Channel Activation

This compound is a potent and selective activator of GIRK1-containing channels. In the heart, GIRK channels are predominantly heterotetramers of GIRK1 and GIRK4 subunits. These channels are key effectors of the parasympathetic nervous system. Activation of these channels by G-protein βγ subunits, following stimulation of M2 muscarinic receptors by acetylcholine, leads to an efflux of potassium ions, hyperpolarization of the cell membrane, and a decrease in the heart's pacemaker rate.

ML18_Pathway This compound This compound GIRK1/4 Channel GIRK1/4 Channel This compound->GIRK1/4 Channel Activates K+ Efflux K+ Efflux GIRK1/4 Channel->K+ Efflux Increases Hyperpolarization Hyperpolarization K+ Efflux->Hyperpolarization Leads to Decreased Heart Rate Decreased Heart Rate Hyperpolarization->Decreased Heart Rate Results in

This compound signaling pathway in cardiomyocytes.
MK-5046 and BRS-3 Agonism

MK-5046 acts as an agonist for the bombesin receptor subtype-3 (BRS-3), a G-protein coupled receptor primarily expressed in the brain. Activation of BRS-3 has been shown to increase central sympathetic outflow. This leads to the release of norepinephrine at sympathetic nerve terminals innervating blood vessels, causing vasoconstriction and a subsequent increase in blood pressure. The effect on heart rate appears to be species-dependent, with increases observed in mice but not in humans in the initial clinical study.

MK5046_Pathway MK-5046 MK-5046 BRS-3 (Brain) BRS-3 (Brain) MK-5046->BRS-3 (Brain) Activates Increased Sympathetic Outflow Increased Sympathetic Outflow BRS-3 (Brain)->Increased Sympathetic Outflow Norepinephrine Release Norepinephrine Release Increased Sympathetic Outflow->Norepinephrine Release Vasoconstriction Vasoconstriction Norepinephrine Release->Vasoconstriction Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure

MK-5046 mechanism of action on blood pressure.

Experimental Workflow

The following diagram illustrates a general workflow for in vivo cardiovascular assessment in rodents, applicable to the preclinical evaluation of compounds like this compound and MK-5046.

Experimental_Workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Anesthesia/Conscious Monitoring Anesthesia/Conscious Monitoring Animal Model Selection->Anesthesia/Conscious Monitoring Surgical Implantation (Telemetry/Catheters) Surgical Implantation (Telemetry/Catheters) Anesthesia/Conscious Monitoring->Surgical Implantation (Telemetry/Catheters) Baseline Cardiovascular Recording Baseline Cardiovascular Recording Surgical Implantation (Telemetry/Catheters)->Baseline Cardiovascular Recording Compound Administration (e.g., IP, IV, Oral) Compound Administration (e.g., IP, IV, Oral) Baseline Cardiovascular Recording->Compound Administration (e.g., IP, IV, Oral) Post-dose Cardiovascular Recording Post-dose Cardiovascular Recording Compound Administration (e.g., IP, IV, Oral)->Post-dose Cardiovascular Recording Data Acquisition and Processing Data Acquisition and Processing Post-dose Cardiovascular Recording->Data Acquisition and Processing Calculation of Cardiovascular Parameters Calculation of Cardiovascular Parameters Data Acquisition and Processing->Calculation of Cardiovascular Parameters Statistical Analysis Statistical Analysis Calculation of Cardiovascular Parameters->Statistical Analysis

Workflow for in vivo cardiovascular assessment.

References

Safety Operating Guide

Navigating the Disposal of ML-18: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for the research compound ML-18 necessitates a cautious approach to its disposal, adhering to general best practices for chemical waste management. This guide provides essential safety and logistical information to researchers, scientists, and drug development professionals for the proper handling and disposal of this compound in a laboratory setting.

For novel or specialized research chemicals like this compound, a non-peptide bombesin receptor subtype-3 (BRS-3) antagonist, a manufacturer-specific SDS may not be readily available. In such instances, laboratory personnel must rely on established principles of chemical safety and waste disposal, treating the substance as potentially hazardous. The following procedures are based on general laboratory safety protocols and should be implemented in consultation with your institution's Environmental Health and Safety (EHS) department.

Immediate Safety and Handling

Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:

  • Safety goggles to protect from potential splashes.

  • Chemical-resistant gloves (nitrile or neoprene recommended).

  • A laboratory coat to prevent skin contact.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedures for this compound

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous chemical waste.

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed. It is best practice to collect it in a dedicated waste container.

  • Disposal of Solid this compound Waste:

    • Place solid this compound powder and any contaminated solids (e.g., weighing paper, contaminated gloves) into a clearly labeled, sealable, and chemically compatible waste container.

    • The container should be labeled as "Hazardous Waste" and clearly identify the contents as "this compound (CAS No. 1422269-30-4) waste."

  • Disposal of this compound in Solvent (e.g., DMSO):

    • Solutions of this compound in solvents like DMSO should be collected in a separate, labeled hazardous waste container.

    • The waste container label must list all constituents, including the solvent (e.g., "this compound in DMSO").

    • Do not dispose of DMSO solutions down the drain, as this can cause environmental issues and potential odor problems in municipal water treatment facilities.

  • Container Management:

    • Keep waste containers securely closed except when adding waste.

    • Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

    • Ensure the waste container is in a secondary containment bin to prevent spills.

  • Requesting Waste Pickup:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS department.

    • Follow all institutional procedures for waste manifest and pickup requests.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound based on information from chemical suppliers.

PropertyValueSource
Molecular Formula C₃₂H₃₅N₅O₅MedChemExpress, GlpBio, Biosynth
Molecular Weight 569.65 g/mol MedChemExpress, GlpBio, Biosynth
CAS Number 1422269-30-4MedChemExpress, GlpBio, Biosynth
IC₅₀ (BRS-3) 4.8 µMMedChemExpress, GlpBio
Appearance Solid (White to yellow powder)MedChemExpress
Solubility DMSO: ≥ 100 mg/mL (175.55 mM)MedChemExpress

Experimental Protocols

While specific disposal protocols for this compound are not available, a general protocol for handling and disposing of a solid, bioactive research chemical is as follows:

  • Preparation: Don appropriate PPE and work within a chemical fume hood.

  • Weighing and Solution Preparation: If preparing solutions, carefully weigh the solid this compound. Use a dedicated spatula and weighing paper. Prepare solutions using a solvent like DMSO.

  • Waste Collection (Solids): Place any contaminated weighing paper, pipette tips used for solids, and contaminated gloves directly into a labeled hazardous waste container for solid chemical waste.

  • Waste Collection (Liquids): Collect all solutions containing this compound in a labeled hazardous waste container for liquid chemical waste. The label should specify all chemical components.

  • Decontamination: Decontaminate any surfaces that may have come into contact with this compound using an appropriate laboratory disinfectant or cleaning agent, as determined by your institution's safety protocols. Collect any cleaning materials (e.g., wipes) as solid hazardous waste.

  • Storage and Disposal: Store waste containers in a designated satellite accumulation area and arrange for pickup by the EHS department.

Logical Workflow for Disposal of Research Chemicals without an SDS

The following diagram illustrates the decision-making process for the safe disposal of a research chemical when a specific Safety Data Sheet is not available.

Disposal_Workflow Figure 1. Disposal Workflow for Uncharacterized Research Chemicals A Start: Need to dispose of research chemical (e.g., this compound) B Search for manufacturer's SDS A->B C SDS Found? B->C D Follow specific disposal instructions in SDS C->D Yes E SDS Not Found C->E No L End: Proper Disposal D->L F Treat as Potentially Hazardous Waste E->F G Consult Institutional EHS Department F->G H Segregate Waste: Solid vs. Liquid G->H I Label Waste Container: 'Hazardous Waste' + Chemical Name H->I J Store in Satellite Accumulation Area I->J K Arrange for EHS Waste Pickup J->K K->L

Essential Safety and Handling Protocols for ML-18

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and drug development professionals, a comprehensive understanding of safety and handling procedures for all chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling ML-18, a fatty acid methyl ester mixture also identified as ROTICHROM® ME 18. The provided guidelines are designed to ensure safe operational use and proper disposal, establishing a foundation of trust and reliability in laboratory safety practices.

Personal Protective Equipment (PPE) and Safety Measures

While this compound (Fatty acid methyl ester mixture ROTICHROM® ME 18) is not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008, adherence to standard laboratory safety protocols is essential to ensure a safe working environment. The following table summarizes the recommended personal protective equipment and safety measures.

Protection Type Equipment/Procedure Purpose
Eye Protection Safety glasses with side-shieldsTo protect eyes from potential splashes.
Hand Protection Chemical-resistant gloves (tested to EN 374)To prevent skin contact. It is advised to take recovery periods for skin regeneration and use preventive skin protection like barrier creams.
Respiratory Protection Not typically required under normal use. If aerosol or mist is formed, use a respirator with a Type A filter.To protect the respiratory system from inhalation of aerosols or mists.
General Hygiene Keep away from food, drink, and animal feedingstuffs.To prevent ingestion and contamination.

Safe Handling and Storage

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Guideline
Handling No special measures are necessary.
Storage Keep in a cool place. Observe hints for combined storage.

Accidental Release and Disposal

In the event of a spill or for routine disposal, the following procedures should be followed to minimize environmental impact and maintain a safe workspace.

Procedure Guideline
Accidental Release - No special measures are necessary. - Keep away from drains, surface, and groundwater. - Cover drains. - Place in appropriate containers for disposal. - Ventilate the affected area.
Disposal Dispose of contents/container in accordance with local/regional/national/international regulations.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from initial preparation to final disposal.

prep Preparation - Don appropriate PPE - Prepare work area handling Handling this compound - Use in a well-ventilated area prep->handling experiment Experimental Use - Follow specific protocol handling->experiment spill Spill Response - Ventilate area - Contain and collect handling->spill disposal Disposal - Dispose of waste in accordance with regulations experiment->disposal spill->disposal

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.